C-Reactive Protein (CRP) (174-185)
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODGVWMUDZVVII-FVTMRLMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H93N13O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745603 | |
| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160369-86-8 | |
| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Functions of C-Reactive Protein (174-185) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-Reactive Protein (CRP) peptide fragment 174-185 (sequence: H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH) is a dodecapeptide derived from the C-terminal region of the human acute-phase protein, CRP. Emerging research has highlighted this peptide as a significant modulator of the innate immune response, exhibiting a range of biological activities that are distinct from and, in some cases, opposing to the functions of its parent protein. This technical guide provides a comprehensive overview of the known biological functions of CRP(174-185), with a focus on its interactions with key immune cells, its role in inflammatory processes, and its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
C-Reactive Protein (CRP) is a well-established biomarker of inflammation, synthesized predominantly by the liver in response to pro-inflammatory cytokines such as Interleukin-6 (IL-6). While the pentameric form of CRP (pCRP) is the circulating isoform, it can be dissociated into a monomeric form (mCRP) at sites of inflammation. Further enzymatic cleavage of CRP can generate bioactive peptides, among which the 174-185 fragment has garnered significant attention. This peptide has been shown to modulate a variety of cellular functions, particularly those of phagocytic cells like neutrophils and macrophages, suggesting its potential as a therapeutic agent in inflammatory and infectious diseases, as well as in oncology.
Biological Functions of CRP(174-185)
The biological activities of CRP(174-185) are primarily centered on the modulation of innate immune cell functions. These activities include the regulation of neutrophil adhesion and activation, enhancement of macrophage phagocytic and tumoricidal capabilities, and modulation of cytokine release.
Modulation of Neutrophil Function
CRP(174-185) plays a crucial role in regulating neutrophil adhesion to the endothelium, a critical step in the inflammatory cascade. The peptide has been shown to attenuate neutrophil attachment to activated endothelial cells by inducing the shedding of L-selectin (CD62L) from the neutrophil surface.[1][2] This action is activation-independent and contributes to limiting the inflammatory response by reducing neutrophil trafficking into tissues.[1][2]
Activation of Macrophages and Monocytes
CRP(174-185) is a potent activator of macrophages and monocytes, enhancing their phagocytic and cytotoxic functions.[3][4][5] Studies have demonstrated that this peptide can boost the tumoricidal activity of human monocytes and alveolar macrophages in vitro.[5][6] Furthermore, it augments the production of reactive oxygen species (ROS) in kidney macrophages, a key mechanism for bacterial clearance.[3][7] In a murine model of septic acute kidney injury, early treatment with CRP(174-185) improved outcomes by promoting bacterial clearance and skewing macrophages towards an anti-inflammatory M2 phenotype.[3][7]
Modulation of Cytokine Production
The immunomodulatory effects of CRP(174-185) extend to the regulation of cytokine production by monocytes and macrophages. While specific quantitative data for the peptide is emerging, studies on the parent CRP protein indicate a complex, dose-dependent influence on the secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] For instance, CRP has been shown to increase the secretion of IL-1β and IL-6, while the effect on TNF-α can vary with concentration.[4] CRP(174-185) has been specifically implicated in influencing TNF-α and IL-1β secretion from normal human monocytes.[4]
Anti-Tumor Effects
When administered in combination with liposomes, the CRP(174-185) peptide has demonstrated significant anti-tumor effects in murine models of metastatic and primary tumors.[4] The peptide itself is not effective alone, but in a liposomal formulation, it enhances the tumoricidal activity of monocytes and macrophages.[4][5] This suggests a role for CRP(174-185) as a biological response modifier in cancer therapy.[5][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological effects of CRP and its 174-185 peptide fragment.
| Parameter | Cell Type | Treatment | Effect | IC50 / Concentration | Reference |
| Neutrophil Adhesion | Human Neutrophils | CRP | Attenuation of adhesion to LPS-activated HCAEC | ~20 µg/ml | [1] |
| Neutrophil Adhesion | Human Neutrophils | CRP | Attenuation of adhesion to LPS-activated HPMVEC | ~22 µg/ml | [1] |
| L-selectin Expression | Human Neutrophils | CRP(174-185) | Diminished expression | Weaker inhibitory effect than parent protein | [1] |
Table 1: Effects of CRP and CRP(174-185) on Neutrophil Adhesion and L-selectin Expression
| Parameter | Cell Type | Treatment | Effect | Concentration | Reference |
| TNF-α Secretion | Normal Human Monocytes | CRP | Peak secretion | 50 µg/ml | [4] |
| IL-1β Secretion | Normal Human Monocytes | CRP | Increased secretion | Dose-dependent increase | [4] |
| IL-6 Secretion | Normal Human Monocytes | CRP | Increased secretion | Dose-dependent increase | [4] |
| sIL-6R Production | Human Neutrophils | CRP(174-185) | Stimulation | Dose-dependent | [5] |
Table 2: Effects of CRP and CRP(174-185) on Cytokine and Soluble Receptor Production
Signaling Pathways
The biological effects of CRP(174-185) on phagocytic cells are primarily mediated through its interaction with Fc gamma receptors (FcγR), specifically FcγRI (CD64) and FcγRIIa (CD32).[8] Binding of the peptide to these receptors initiates a downstream signaling cascade that leads to cellular activation.
Caption: Signaling pathway of CRP(174-185) in phagocytes.
Experimental Protocols
Neutrophil Adhesion Assay
This protocol describes a method to quantify the adhesion of human neutrophils to activated endothelial cells under static conditions, as influenced by CRP(174-185).
Caption: Experimental workflow for neutrophil adhesion assay.
L-selectin Shedding Assay
This protocol outlines the measurement of L-selectin shedding from the surface of neutrophils upon stimulation with CRP(174-185) using flow cytometry.
Materials:
-
Isolated human neutrophils
-
CRP(174-185) peptide
-
FITC-conjugated anti-human CD62L (L-selectin) antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in appropriate buffer at a concentration of 1 x 10^6 cells/ml.
-
Add varying concentrations of CRP(174-185) to the neutrophil suspension and incubate for 30 minutes at 37°C.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the FITC-conjugated anti-human CD62L antibody or an isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD62L expression. A decrease in MFI indicates L-selectin shedding.
Macrophage Phagocytosis and ROS Production Assay
This protocol describes a method to assess the effect of CRP(174-185) on the phagocytic activity and respiratory burst of macrophages.
Caption: Workflow for macrophage phagocytosis and ROS assay.
In Vivo Murine Model of Septic Acute Kidney Injury
This protocol provides a general workflow for inducing septic acute kidney injury in mice using the cecal ligation and puncture (CLP) model and for testing the therapeutic efficacy of CRP(174-185).
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures also influences severity.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
Administer CRP(174-185) (e.g., 20 mg/kg, intraperitoneally) at a specified time point post-CLP (e.g., 1 hour).[3][7]
-
Monitor mice for survival and collect blood and tissue samples at various time points for analysis of kidney function (e.g., serum creatinine), bacterial load, and macrophage phenotype.
Conclusion
The C-Reactive Protein (174-185) peptide is a potent immunomodulatory agent with a distinct biological activity profile. Its ability to attenuate neutrophil adhesion, activate macrophage effector functions, and modulate cytokine responses highlights its potential for therapeutic development in a range of inflammatory, infectious, and neoplastic diseases. The interaction of CRP(174-185) with Fcγ receptors provides a clear mechanistic basis for its cellular effects. Further research is warranted to fully elucidate the downstream signaling pathways and to translate the promising preclinical findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this intriguing peptide.
References
- 1. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 4. Acute phase levels of C-reactive protein enhance IL-1 beta and IL-1ra production by human blood monocytes but inhibit IL-1 beta and IL-1ra production by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pattern Recognition Proteins: First Line of Defense Against Coronaviruses [frontiersin.org]
The Multifaceted Mechanism of Action of C-Reactive Protein Fragment (174-185): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Reactive Protein (CRP) is a well-established biomarker of inflammation, but emerging research has unveiled the diverse biological activities of its constituent peptides. Among these, the dodecapeptide CRP(174-185), with the sequence Isoleucyl-Tyrosyl-Leucyl-Glycyl-Glycyl-Prolyl-Phenylalanyl-Seryl-Prolyl-Asparaginyl-Valyl-Leucine (IYLGGPFSPNVL), has garnered significant attention for its immunomodulatory and therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of CRP(174-185), detailing its effects on various immune cells, the signaling pathways it modulates, and the experimental evidence supporting these findings.
Core Mechanisms of Action
The biological activities of CRP(174-185) are multifaceted, primarily revolving around its ability to modulate the function of key innate immune cells, including macrophages and neutrophils. Its actions range from enhancing anti-tumor immunity to regulating inflammatory responses in sepsis.
Macrophage and Monocyte Activation for Anti-Tumor Activity
A significant body of evidence points to the ability of CRP(174-185) to activate monocytes and macrophages, enhancing their tumoricidal capabilities.[1] When used in combination with liposomes or interleukin-2 (B1167480) (IL-2), CRP(174-185) demonstrates potent anti-tumor and anti-metastatic effects.[2]
The proposed mechanism involves the increased infiltration of MAC 1+ (now known as Complement Receptor 3 or CR3) positive cells into the tumor microenvironment.[2] Furthermore, studies in murine models of bacterial peritonitis have shown that a synthetic CRP peptide, likely encompassing the 174-185 region, activates Kupffer cells, the resident macrophages of the liver, through interaction with Fcγ Receptor I (FcγRI).[3][4] This activation leads to enhanced phagocytosis and bacterial clearance.
Experimental Workflow for Assessing CRP(174-185) Anti-Tumor Activity
Caption: Workflow for evaluating the anti-tumor effects of CRP(174-185).
Modulation of Neutrophil Function
CRP(174-185) exerts a regulatory role on neutrophils, primarily by inhibiting their chemotactic responses and adhesion to the endothelium. This peptide has been shown to inhibit neutrophil chemotaxis induced by potent chemoattractants such as interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP).[5]
A key mechanism underlying this anti-inflammatory effect is the induction of L-selectin (CD62L) shedding from the surface of neutrophils.[6] L-selectin is a crucial adhesion molecule that mediates the initial tethering and rolling of neutrophils on the endothelial surface. By promoting its cleavage and release, CRP(174-185) effectively reduces neutrophil adhesion and subsequent transmigration into inflamed tissues.
Caption: CRP(174-185) triggers the release of soluble IL-6R from neutrophils.
Therapeutic Role in Septic Acute Kidney Injury
Recent studies have highlighted a therapeutic role for CRP(174-185) in a murine model of septic acute kidney injury (AKI). [5][7]Early administration of the peptide was found to improve AKI while still allowing for bacterial clearance.
The mechanism in this context involves the controlled activation of kidney macrophages. CRP(174-185) augments the phagocytic reactive oxygen species (ROS) production in both tissue-resident and monocyte-derived kidney macrophages. [5]Interestingly, it also promotes the polarization of these macrophages towards an M2 phenotype, which is associated with tissue repair and resolution of inflammation. [5]This dual action of enhancing bacterial killing while mitigating excessive inflammation underscores its therapeutic potential in sepsis-induced organ damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies on the mechanism of action of CRP(174-185).
Table 1: Effect of CRP(174-185) on Neutrophil Function
| Parameter | Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |
| L-selectin Expression | Human Neutrophils | CRP(174-185) | 100 µg/mL | 30 min | 33 ± 6.2% reduction | [8] |
| Neutrophil Adhesion to HCAEC | Human Neutrophils | CRP(174-185) | Not specified | Not specified | Diminished attachment | [6] |
| Chemotaxis to IL-8 | Human PMNs | CRP(174-185) | Not specified | Not specified | Inhibition | [5] |
| Chemotaxis to FMLPP | Human PMNs | CRP(174-185) | Not specified | Not specified | Inhibition | [5] |
HCAEC: Human Coronary Artery Endothelial Cells; PMNs: Polymorphonuclear Neutrophils
Table 2: Effect of CRP(174-185) on sIL-6R Release
| Parameter | Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |
| sIL-6R Production | Human Neutrophils | CRP | 50 µg/mL | 30-60 min | ~3-fold increase | [8][9] |
| sIL-6R Production | Human Neutrophils | CRP(174-185) | Mimicked CRP effect | 45 min | Dose-dependent increase | [8] |
| mIL-6R Expression | Human Neutrophils | CRP(174-185) | 100 µg/mL | 30 min | 33 ± 6.2% reduction | [8] |
Table 3: Effect of CRP(174-185) in a Murine Model of Septic AKI
| Parameter | Animal Model | Treatment | Dosage | Time Point | Result | Reference |
| Phagocytic ROS Production | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 3 hours post-CLP | Augmented in kidney macrophages | [5] |
| Macrophage Phenotype | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 24 hours post-CLP | Skewed towards M2 phenotype | [5] |
| Bacterial Propagation | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 24 hours post-CLP | Reduced in the septic kidney | [5] |
| Tissue TNF-α Levels | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 24 hours post-CLP | Reduced in the septic kidney | [5] |
CLP: Cecal Ligation and Puncture
Detailed Experimental Protocols
Activation of Human Monocytes and Alveolar Macrophages by CRP(174-185) (Adapted from Thomassen et al., 1993)
[1]
-
Cell Isolation:
-
Human peripheral blood monocytes are isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation followed by adherence to plastic.
-
Alveolar macrophages are obtained by bronchoalveolar lavage of healthy, non-smoking volunteers.
-
-
Cell Culture:
-
Adherent monocytes or alveolar macrophages are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
-
Treatment:
-
Synthetic CRP(174-185) is added to the cell cultures at various concentrations (e.g., 1-100 µg/mL).
-
-
Tumoricidal Activity Assay:
-
Tumor target cells (e.g., A549 lung adenocarcinoma) are labeled with a radioactive isotope (e.g., 51Cr).
-
The labeled tumor cells are co-cultured with the CRP(174-185)-treated monocytes or macrophages at different effector-to-target cell ratios.
-
After an incubation period (e.g., 18 hours), the amount of radioactivity released into the supernatant is measured, which is indicative of tumor cell lysis.
-
-
Cytokine Measurement:
-
Supernatants from the treated monocyte/macrophage cultures are collected and assayed for the levels of cytokines such as TNF-α and IL-1β using enzyme-linked immunosorbent assays (ELISAs).
-
Induction of sIL-6R Release from Human Neutrophils by CRP(174-185) (Adapted from Jones et al., 1999)
-
Neutrophil Isolation:
-
Human neutrophils are isolated from the peripheral blood of healthy donors using dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation.
-
-
Cell Stimulation:
-
Isolated neutrophils (e.g., 2 x 106 cells/mL) are resuspended in culture medium and stimulated with various concentrations of CRP(174-185) or native CRP for different time points (e.g., 0-60 minutes) at 37°C.
-
-
Quantification of sIL-6R:
-
The cell suspensions are centrifuged, and the cell-free supernatants are collected.
-
The concentration of sIL-6R in the supernatants is determined by a specific ELISA.
-
-
Analysis of mIL-6R Expression:
-
The neutrophil pellets are washed and stained with a fluorescently labeled anti-human IL-6R antibody.
-
The surface expression of mIL-6R is analyzed by flow cytometry. A decrease in fluorescence intensity indicates shedding of the receptor.
-
Conclusion and Future Directions
The C-reactive protein fragment (174-185) emerges as a potent immunomodulatory peptide with a complex and context-dependent mechanism of action. Its ability to activate macrophage tumoricidal activity, regulate neutrophil trafficking, and influence cytokine signaling pathways highlights its potential as a therapeutic agent in oncology and inflammatory diseases. The promising results in a preclinical model of septic acute kidney injury further expand its potential clinical applications.
Future research should focus on elucidating the specific receptor(s) for CRP(174-185) on different immune cells and delineating the downstream signaling cascades in greater detail. Further investigation into the structure-activity relationship of this peptide could lead to the development of more potent and specific analogs. As our understanding of the nuanced roles of CRP-derived peptides grows, so too will the opportunities to harness their therapeutic potential for a range of human diseases.
References
- 1. L-selectin shedding is independent of its subsurface structures and topographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. (Open Access) Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages. (2023) | Seigo Ito | 5 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
The Immunomodulatory Role of C-Reactive Protein Fragment (174-185) in Innate Immunity: A Technical Guide
Abstract: C-Reactive Protein (CRP) is a cardinal acute-phase reactant widely recognized as a biomarker for inflammation. Beyond the intact pentameric protein, specific peptide fragments of CRP have been shown to possess distinct biological activities. This technical whitepaper provides an in-depth examination of the synthetic dodecapeptide CRP (174-185), with the sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu.[1] We explore its significant role in the modulation of the innate immune system, detailing its effects on key immune cells, summarizing quantitative data from pivotal studies, and providing methodologies for relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory therapeutics.
Introduction to C-Reactive Protein and Bioactive Peptides
C-Reactive Protein (CRP) is a highly conserved protein of the innate immune system, primarily synthesized by hepatocytes in response to pro-inflammatory cytokines like Interleukin-6 (IL-6).[2][3] It exists as a pentamer (pCRP) in circulation, but can dissociate into a monomeric form (mCRP) at sites of inflammation, which exhibits potent pro-inflammatory activities.[4][5] Further degradation of CRP can yield smaller, soluble, and biologically active peptides that can paradoxically inhibit many of the pro-inflammatory and tissue-destructive potentials of immune cells like neutrophils.[4][6] One of the most studied of these fragments is the synthetic peptide CRP (174-185), which has demonstrated significant immunomodulatory, anti-tumor, and protective effects in various preclinical models.[7][8][9]
CRP (174-185) and the Modulation of Innate Immune Cells
The CRP (174-185) peptide exerts its influence by interacting with several key cells of the innate immune system, often producing a regulatory or anti-inflammatory effect that contrasts with the activities of the mCRP isoform.
Macrophage and Monocyte Regulation
CRP (174-185) has been shown to be a potent activator of monocyte and macrophage effector functions, particularly enhancing their tumoricidal activity.[10] In preclinical models of bacterial peritonitis, post-treatment with synthetic CRP (174-185) was shown to increase murine survival by augmenting the phagocytic activity of FcγRI-expressing Kupffer cells (liver-resident macrophages).[8] This led to a reduction in viable bacterial counts in the liver.[8] Furthermore, the peptide has been observed to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF-α) and IL-12, from human macrophages, while also decreasing the release of the late-phase inflammatory mediator, high-mobility group box 1 (HMGB1).[1] This suggests a mechanism for its protective effects in sepsis and endotoxin (B1171834) shock.[1] The interaction is likely mediated through Fc gamma receptors, specifically FcγRII (CD32) on macrophages.[1]
Neutrophil Activity Attenuation
Neutrophils are first responders in acute inflammation, but their excessive activation can cause significant tissue damage. CRP (174-185) plays a crucial role in tempering their response. The peptide can markedly attenuate the attachment of human neutrophils to activated endothelial cells.[11] This is achieved through a specific, activation-independent mechanism involving the rapid downregulation and shedding of L-selectin (CD62L) from the neutrophil surface, which is a key adhesion molecule for the initial tethering and rolling of neutrophils on the endothelium.[4][11]
Additionally, CRP (174-185) mimics the action of the native CRP molecule by stimulating the release of the soluble interleukin-6 receptor (sIL-6R) from neutrophils.[12][13] This shedding event can modulate IL-6 signaling pathways, which are central to the acute-phase inflammatory response.[12]
Enhancement of Natural Killer (NK) Cell Function
While suppressing pro-inflammatory cytokine release from macrophages, CRP (174-185) does not inhibit the production of Interferon-gamma (IFN-γ) from NK cells and T cells.[1] More importantly, it has been shown to upregulate the expression of perforin (B1180081) in CD56+ NK cells, thereby increasing their cytotoxic, anti-tumor activity.[1] This dual action—suppressing macrophage-derived inflammatory cytokines while boosting NK cell cytotoxicity—highlights its potential as a sophisticated immunomodulatory agent for cancer therapy.[1]
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of CRP (174-185) are initiated through its interaction with cell surface receptors, leading to downstream signaling events that alter cellular function.
Figure 1: Overview of CRP (174-185) interaction with innate immune cells and resulting effects.
The primary mechanism for CRP (174-185) appears to be its interaction with Fc gamma receptors (FcγR). Studies suggest it binds to FcγRII (CD32) on macrophages to suppress cytokine production and protected mice from LPS-induced mortality in an FcγRII-dependent manner.[1] In the liver, its therapeutic effect in bacterial peritonitis was dependent on FcγRI on Kupffer cells.[8]
The shedding of L-selectin and IL-6R from neutrophils is a key mechanism for attenuating inflammation. This process appears to be mediated by the proteolytic cleavage of the extracellular portion of the receptors.[11][12] While the exact proteases involved are not fully elucidated, the process is distinct and only marginally affected by broad-spectrum metalloprotease inhibitors like TAPI, suggesting a specific pathway.[12][13]
Figure 2: Proposed mechanism for L-selectin shedding from neutrophils mediated by CRP (174-185).
Quantitative Analysis of Immunomodulatory Effects
The biological activities of CRP (174-185) have been quantified in several key studies. The tables below summarize this data.
Table 1: In Vivo Efficacy in Murine Sepsis Model
| Parameter | Model | Treatment Protocol | Dosage | Outcome | Reference |
|---|---|---|---|---|---|
| Survival | Cecal Ligation and Puncture (CLP) | Intraperitoneal injection 1h post-CLP | 10 or 20 mg/kg | Significantly increased survival vs. saline control | [8] |
| Bacterial Clearance | Cecal Ligation and Puncture (CLP) | Intraperitoneal injection 1h post-CLP | 20 mg/kg | Reduced viable bacterial counts in the liver at 24h |[8] |
Table 2: In Vitro Effects on Neutrophil Receptor Shedding
| Parameter | Cell Type | Treatment Conditions | Peptide Concentration | Outcome | Reference |
|---|---|---|---|---|---|
| sIL-6R Release | Human Neutrophils | 45 min incubation | Mimicked effect of 50 µg/mL native CRP (177.4 ± 6.5 pg/mL) | Induced significant sIL-6R release | [12] |
| Surface IL-6R Loss | Human Neutrophils | 30 min incubation | 100 µg/mL | 33 ± 6.2% reduction in surface IL-6R expression | [13] |
| L-selectin Shedding | Human Neutrophils | Not specified | Weaker than parent protein | Diminished L-selectin expression |[11] |
Table 3: In Vitro Effects on Cytokine Production
| Parameter | Cell Type | Stimulant | Peptide Effect | Reference |
|---|---|---|---|---|
| TNF-α, IL-12 | Human PBMCs / Macrophages | OK-432, CpG-ODN, LPS | Suppressed production | [1] |
| HMGB1 | Human Macrophages | Bacterial reagents | Decreased production | [1] |
| IFN-γ | Human PBMCs (NK/T cells) | Bacterial reagents | No decrease in production |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to CRP (174-185).
Peptide Synthesis and Preparation
The dodecapeptide CRP (174-185) (Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu) is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Source: For research purposes, the purified peptide is commonly purchased from commercial vendors such as Bachem (King of Prussia, PA, USA).[1][8][14]
-
Purity: Ensure peptide purity is >98% as determined by HPLC.[9]
-
Solubility: The peptide is soluble in water.[15] For stock solutions, dissolve in sterile, endotoxin-free water or saline.
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[15]
In Vivo Murine Sepsis (Cecum Ligation and Puncture - CLP) Model
This protocol models polymicrobial peritonitis.[8][14]
-
Animals: Use male mice (e.g., C57BL/6), 8-12 weeks old.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).
-
Procedure:
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity.
-
Puncture the cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
-
Treatment: At 1 or 3 hours post-CLP, administer CRP (174-185) (10 or 20 mg/kg) or saline vehicle via intraperitoneal injection.[8][14]
-
Monitoring: Monitor mice for survival over a period of 7-10 days. For mechanistic studies, mice can be euthanized at earlier time points (e.g., 24 hours) for analysis of bacterial load or immune cell function.[8]
Figure 3: Workflow diagram for the cecal ligation and puncture (CLP) experimental model.
Phagolysosomal Activity Assay
This assay measures the ability of phagocytes to engulf and deliver pathogens to an acidified lysosome.[8]
-
Cell Isolation: Isolate liver mononuclear cells (MNCs), including Kupffer cells, from treated and control mice via collagenase digestion and Percoll gradient centrifugation.[14]
-
Reagent: Use pH-sensitive fluorescently-labeled bacteria (e.g., pHrodo™ E. coli BioParticles™), which fluoresce brightly in the acidic environment of the phagolysosome.
-
Incubation: Co-incubate isolated liver MNCs with the pHrodo-conjugated bacteria for 1 hour at 37°C. A control incubation at 4°C should be included to measure non-specific binding.[8]
-
Analysis: Analyze the cells by flow cytometry. Gate on the macrophage population (e.g., F4/80high CD11blow for Kupffer cells) and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).[8]
Cytokine Production Assay (Human PBMCs)
This protocol assesses the peptide's effect on cytokine release.[1]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at a density of 1-2 x 106 cells/mL in complete RPMI-1640 medium.
-
Treatment: Pre-incubate cells with various concentrations of CRP (174-185) or vehicle control for 1-2 hours.
-
Stimulation: Add a bacterial reagent stimulant, such as LPS (10 ng/mL), CpG-ODN, or heat-killed Streptococcus pyogenes (OK-432).[1]
-
Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.
-
Analysis: Harvest the culture supernatants and measure cytokine concentrations (e.g., TNF-α, IL-12, IFN-γ, HMGB1) using specific ELISA kits.[1]
Neutrophil Adhesion and L-Selectin Shedding Assay
This protocol evaluates the peptide's effect on neutrophil-endothelial interactions.[11]
-
Cell Preparation:
-
Endothelial Cells: Culture human endothelial cells (e.g., HUVEC or coronary artery endothelial cells) to confluence in appropriate plates and activate with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours to induce adhesion molecule expression.
-
Neutrophils: Isolate human neutrophils from fresh blood using dextran (B179266) sedimentation followed by density gradient centrifugation.
-
-
Treatment: Pre-treat neutrophils with CRP (174-185) or vehicle control for 15-30 minutes at 37°C.
-
Adhesion Assay:
-
Label neutrophils with a fluorescent dye (e.g., Calcein-AM).
-
Add the treated neutrophils to the washed, activated endothelial monolayer and incubate for 30 minutes.
-
Wash away non-adherent cells gently.
-
Quantify adhesion by measuring the remaining fluorescence in a plate reader.
-
-
L-Selectin Shedding Analysis:
-
Treat neutrophils with CRP (174-185) as above.
-
Analyze L-selectin surface expression via flow cytometry using a fluorochrome-conjugated anti-L-selectin (CD62L) antibody.
-
Measure the amount of soluble L-selectin in the cell-free supernatant using a specific ELISA kit.[11]
-
Conclusion and Future Directions
The C-reactive protein fragment (174-185) is a potent immunomodulatory agent with a distinct profile of activities. It effectively suppresses key inflammatory pathways in macrophages and neutrophils while simultaneously enhancing the cytotoxic functions of NK cells. This dual functionality makes it an attractive candidate for therapeutic development, particularly for conditions characterized by excessive inflammation, such as sepsis, and for use as an adjunct in cancer immunotherapy. Future research should focus on elucidating the precise molecular interactions with Fcγ receptors, identifying the specific proteases involved in receptor shedding, and evaluating its efficacy and safety in more advanced preclinical models of inflammatory disease and oncology.
References
- 1. The Effect of Synthetic C-Reactive Protein on the In Vitro Immune Response of Human PBMCs Stimulated with Bacterial Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C-reactive protein - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. chanrejournals.com [chanrejournals.com]
- 7. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- 14. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
C-Reactive Protein Fragment 174-185: A Technical Guide to its Discovery, History, and Immunomodulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-Reactive Protein (CRP) fragment 174-185, a dodecapeptide with the amino acid sequence Isoleucine-Tyrosine-Leucine-Glycine-Glycine-Proline-Phenylalanine-Serine-Proline-Asparagine-Valine-Leucine (IYLGGPFSPNVL), has emerged as a significant bioactive peptide with potent immunomodulatory and anti-tumor properties. First identified in the early 1990s, this fragment, derived from the full-length acute-phase protein CRP, has been shown to recapitulate and, in some instances, diverge from the functions of its parent molecule. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to CRP fragment 174-185. It includes detailed summaries of quantitative data, experimental protocols for pivotal studies, and visualizations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this intriguing peptide.
Discovery and History
The exploration of C-Reactive Protein (CRP) fragments began as an effort to delineate the functional domains of the intact pentameric protein. While CRP itself was discovered in 1930, the specific investigation into its constituent peptides with biological activity gained traction much later. The 174-185 fragment, also referred to in early literature as RS-83277, was one of several peptides synthesized to probe the structure-function relationships of CRP.
Early research in the late 1980s and early 1990s by researchers such as Barna, Deodhar, and their colleagues, focused on the anti-tumor properties of CRP. Their work demonstrated that CRP, particularly when encapsulated in liposomes, could activate macrophages and monocytes to become tumoricidal.[1][2][3] This led to the hypothesis that smaller, synthetic fragments of CRP might retain or even enhance this activity. The 174-185 sequence was likely selected for investigation due to its location within a region of the CRP molecule implicated in binding to Fcγ receptors (FcγR), specifically FcγRI (CD64), which are crucial for mediating immune cell responses.[4]
A pivotal 1993 study by Barna et al. was among the first to report the significant anti-tumor effects of the synthetic CRP fragment 174-185 when encapsulated in multilamellar vesicles (MLV).[5] This study demonstrated that the peptide could mimic the anti-tumor activity of the full-length CRP protein in preclinical models. Subsequent research further elucidated the immunomodulatory roles of this fragment, particularly its effects on neutrophils, including the inhibition of adhesion and the induction of ectodomain shedding of cell surface receptors like L-selectin and the Interleukin-6 receptor (IL-6R).[][7] These findings have positioned CRP fragment 174-185 as a molecule of interest for its potential therapeutic applications in oncology and inflammatory diseases.
Physicochemical Properties
The physicochemical properties of the CRP fragment 174-185 are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | IYLGGPFSPNVL | [5] |
| Full Sequence | H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH | [5] |
| Molecular Formula | C62H93N13O16 | [8] |
| Molecular Weight | 1276.48 g/mol | [8] |
| CAS Number | 160369-86-8 | [8] |
Quantitative Data on Biological Activities
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the biological activities of CRP fragment 174-185.
Table 3.1: In Vitro Anti-Tumor and Immunomodulatory Effects
| Experimental System | Cell Type | Parameter Measured | Concentration of CRP (174-185) | Observed Effect | Reference |
| Monocyte-Mediated Cytotoxicity | Human Monocytes | Tumoricidal Activity | Not specified for fragment alone | Enhanced tumoricidal activity | [5] |
| Neutrophil Adhesion | Human Neutrophils & HCAEC | Adherence to Endothelial Cells | 200 µg/mL | Attenuated neutrophil adherence | [] |
| L-selectin Shedding | Human Neutrophils | Soluble L-selectin (sL-selectin) | 200 µg/mL | Increased sL-selectin concentration | [] |
| IL-6 Receptor Shedding | Human Neutrophils | Soluble IL-6R (sIL-6R) | 100 µg/mL | 33 ± 6.2% reduction in surface IL-6R | [7] |
| IL-6 Receptor Shedding | Human Neutrophils | sIL-6R Production | Dose-dependent increase | Stimulated sIL-6R production | [7] |
| Neutrophil Chemotaxis | Human Polymorphonuclear Neutrophils (PMNs) | Chemotaxis towards IL-8 and FMLPP | Not specified | Inhibited chemotaxis | [9] |
Table 3.2: In Vivo Anti-Tumor Effects (with MLV encapsulation)
| Tumor Model | Animal Model | Treatment | Outcome | Reference |
| Fibrosarcoma T241 Lung Metastases | C57Bl/6 Mice | MLV-encapsulated CRP (174-185) | Significant reduction in lung metastases | [5] |
| Colon Carcinoma MCA-38 Liver Metastases | C57Bl/6 Mice | MLV-encapsulated CRP (174-185) | Increased survival | [5] |
| Renca Renal Carcinoma Primary Tumor | Balb/c Mice | MLV-encapsulated CRP (174-185) | Significant reduction in primary tumor growth | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that have been instrumental in characterizing the biological functions of CRP fragment 174-185.
Synthesis and Preparation of CRP Fragment 174-185
The peptide corresponding to amino acid residues 174-185 (IYLGGPFSPNVL) of human C-reactive protein is typically synthesized using standard solid-phase peptide synthesis techniques.[] Post-synthesis, the peptide is purified by high-performance liquid chromatography (HPLC) to a purity of >98%. The purified peptide is then lyophilized and can be stored at -20°C. For experimental use, the lyophilized peptide is reconstituted in sterile, distilled water or an appropriate buffer.
In Vitro Monocyte-Mediated Cytotoxicity Assay
This protocol is based on the methods described in early studies investigating the tumoricidal activity of CRP and its fragments.[2][3]
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Hypaque density gradient centrifugation.
-
Monocytes are further purified by adherence to plastic tissue culture plates.
-
Tumor target cells (e.g., human melanoma cell line) are maintained in appropriate culture medium.
-
-
Cytotoxicity Assay:
-
Adherent monocytes are incubated with various concentrations of CRP fragment 174-185 (or control peptides) for 20-44 hours to induce activation.
-
Target tumor cells are labeled with a radioactive isotope, such as tritium (B154650) ([³H]) thymidine, for a set period.
-
After the activation period, the peptide-containing medium is removed from the monocytes, and the radiolabeled target cells are added at a specific effector-to-target cell ratio.
-
The co-culture is incubated for 48-72 hours.
-
-
Measurement of Cytotoxicity:
-
At the end of the co-culture period, the amount of radioactivity released into the supernatant from lysed target cells is measured using a scintillation counter.
-
The percentage of specific cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Radioactivity released from target cells incubated with medium alone.
-
Maximum Release: Radioactivity released from target cells lysed with a detergent.
-
-
Neutrophil Adhesion Assay (Static Conditions)
This protocol describes a method to quantify neutrophil adhesion to endothelial cells under static conditions, as adapted from studies on CRP and its fragments.[]
-
Cell Preparation:
-
Human umbilical vein endothelial cells (HUVECs) or human coronary artery endothelial cells (HCAECs) are cultured to confluence in multi-well plates.
-
Endothelial cell monolayers are activated with an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified time (e.g., 4 hours).
-
Human neutrophils are isolated from fresh, heparinized blood from healthy donors using a density gradient centrifugation method.
-
-
Neutrophil Labeling:
-
Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, or a radioactive isotope, like Chromium-51 (⁵¹Cr), according to the manufacturer's instructions.
-
-
Adhesion Assay:
-
Labeled neutrophils are pre-incubated with CRP fragment 174-185, control peptides, or medium alone for a defined period (e.g., 30 minutes) at 37°C.
-
The activated endothelial cell monolayers are washed to remove the inflammatory stimulus.
-
The pre-treated, labeled neutrophils are then added to the endothelial cell monolayers and incubated for a set time (e.g., 20-30 minutes) at 37°C to allow for adhesion.
-
-
Quantification of Adhesion:
-
Non-adherent neutrophils are removed by gentle washing.
-
The number of adherent neutrophils is quantified by measuring the fluorescence or radioactivity of the remaining cells in each well using a plate reader.
-
The percentage of adhesion is calculated relative to the total number of neutrophils added.
-
L-selectin and IL-6 Receptor Shedding Assay (ELISA)
This protocol outlines the procedure to measure the shedding of L-selectin and IL-6R from the surface of neutrophils, based on methods from relevant studies.[][7]
-
Neutrophil Stimulation:
-
Isolated human neutrophils are resuspended in a suitable buffer or medium.
-
The neutrophil suspension is incubated with various concentrations of CRP fragment 174-185, a positive control (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA), or a negative control (medium alone) for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Sample Collection:
-
After incubation, the cell suspension is centrifuged to pellet the neutrophils.
-
The supernatant, containing the shed soluble receptors (sL-selectin or sIL-6R), is carefully collected.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
A 96-well microplate is coated with a capture antibody specific for human L-selectin or IL-6R and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected supernatants and a series of known standards for the soluble receptor are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for a different epitope on the soluble receptor is added and incubated.
-
The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Following another wash, a substrate solution (e.g., TMB) is added, and the color development is allowed to proceed.
-
The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the soluble receptor in the experimental samples is determined by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Mechanisms of Action
The biological effects of CRP fragment 174-185 are believed to be mediated primarily through its interaction with Fcγ receptors on immune cells, particularly FcγRI (CD64). This interaction initiates intracellular signaling cascades that lead to the observed cellular responses.
Proposed Signaling Pathway for L-selectin and IL-6R Shedding
Studies suggest that the 174-185 fragment, located within the C1q/FcγRI binding motif of CRP, induces the shedding of L-selectin and IL-6R from neutrophils.[4][10] While the complete signaling pathway is not yet fully elucidated, a plausible mechanism involves the activation of a metalloproteinase responsible for the cleavage of the extracellular domains of these receptors. The binding of CRP fragment 174-185 to FcγRI likely triggers a signaling cascade that leads to the activation of this "sheddase."
Experimental Workflow for Investigating Receptor Shedding
The following diagram illustrates a typical experimental workflow for studying the effect of CRP fragment 174-185 on the shedding of neutrophil surface receptors.
Future Directions and Therapeutic Potential
The unique biological activities of C-Reactive Protein fragment 174-185 present several exciting avenues for future research and therapeutic development. Its ability to enhance the tumoricidal activity of monocytes and macrophages, particularly when delivered in a targeted manner, suggests potential applications in cancer immunotherapy. Further investigation into optimizing delivery systems, such as liposomes or nanoparticles, could enhance its efficacy and reduce potential off-target effects.
In the realm of inflammatory diseases, the fragment's capacity to inhibit neutrophil adhesion and promote the shedding of pro-inflammatory receptors highlights its potential as an anti-inflammatory agent. This could be particularly relevant in conditions characterized by excessive neutrophil infiltration and activation.
Key areas for future research include:
-
Elucidation of the complete signaling pathway: A detailed understanding of the intracellular signaling events following the binding of the 174-185 fragment to FcγRI is crucial for targeted drug development.
-
In vivo efficacy and safety studies: Comprehensive preclinical studies are needed to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of CRP fragment 174-185 in various disease models.
-
Structure-activity relationship studies: Further modifications of the peptide sequence could lead to the development of analogs with enhanced potency, stability, and specificity.
References
- 1. Frontiers | β2 Integrin Signaling Cascade in Neutrophils: More Than a Single Function [frontiersin.org]
- 2. EP2218727A1 - Modulation of C-reactive protein expression - Google Patents [patents.google.com]
- 3. Activation of human monocyte tumoricidal activity by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shedding of Endogenous Interleukin-6 Receptor (IL-6R) Is Governed by A Disintegrin and Metalloproteinase (ADAM) Proteases while a Full-length IL-6R Isoform Localizes to Circulating Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 7. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C-Reactive Protein Fragment (174-185)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of the C-Reactive Protein (CRP) fragment spanning amino acids 174-185. The information presented herein is intended to support research and development efforts in immunology, inflammation, and drug discovery.
Core Structural and Physicochemical Properties
The C-Reactive Protein fragment 174-185, hereafter referred to as CRP(174-185), is a dodecapeptide with significant biological activity. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Isoleucine-Tyrosine-Leucine-Glycine-Glycine-Proline-Phenylalanine-Serine-Proline-Asparagine-Valine-Leucine (IYLGGPFSPNVL) | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆₂H₉₃N₁₃O₁₆ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | ~1276.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 160369-86-8 | --INVALID-LINK-- |
| Purity | ≥95% (typically available commercially) | --INVALID-LINK-- |
| Appearance | Lyophilized powder | --INVALID-LINK-- |
Biological Functions and Mechanisms of Action
CRP(174-185) is a biologically active peptide derived from the full-length C-Reactive Protein, an acute-phase reactant. This fragment exhibits a range of immunomodulatory functions, primarily impacting neutrophil activity.
Inhibition of Neutrophil Chemotaxis
CRP(174-185) has been shown to inhibit the directed migration of neutrophils (chemotaxis) in response to various chemoattractants, including interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP).[1] This inhibitory effect suggests a role for CRP(174-185) in regulating leukocyte infiltration at sites of inflammation.[1]
Induction of L-selectin Shedding
The peptide promotes the shedding of L-selectin (CD62L) from the surface of neutrophils.[2] L-selectin is a cell adhesion molecule crucial for the initial tethering and rolling of neutrophils on the endothelium. Its shedding impairs the ability of neutrophils to adhere to the blood vessel wall, thereby reducing their extravasation into inflamed tissues.
Stimulation of Soluble Interleukin-6 Receptor (sIL-6R) Production
CRP(174-185) stimulates the production of the soluble form of the Interleukin-6 receptor (sIL-6R) by neutrophils.[2][3] This is achieved through the proteolytic shedding of the membrane-bound IL-6 receptor.[2] The release of sIL-6R can have complex effects on IL-6 signaling, a key pathway in inflammation.
Enhancement of Monocyte and Macrophage Tumoricidal Activity
In the context of oncology, CRP and its fragment (174-185) have been found to enhance the cancer-killing effects of human monocytes and macrophages in vitro.[2] This suggests its potential as a biological response modifier in cancer therapy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of CRP(174-185).
Effect on IL-6 Receptor Expression and sIL-6R Production
| Parameter | Concentration of CRP(174-185) | Observed Effect | Reference |
| Reduction in IL-6R Surface Expression on Neutrophils | 100 µg/mL | 33 ± 6.2% reduction | [2][3] |
| sIL-6R Production by Neutrophils | 1 µg/mL | ~40 pg/mL | [3] |
| 10 µg/mL | ~70 pg/mL | [3] | |
| 50 µg/mL | ~120 pg/mL | [3] | |
| 100 µg/mL | ~150 pg/mL | [3] |
Note: The basal level of sIL-6R in the control group was approximately 30 pg/mL.
Experimental Protocols
Detailed methodologies for key experiments involving CRP(174-185) are outlined below.
Synthesis and Purification of CRP(174-185)
A standard protocol for the synthesis and purification of CRP(174-185) typically involves:
-
Solid-Phase Peptide Synthesis: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially according to the IYLGGPFSPNVL sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
-
Quality Control: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine its purity.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the effect of CRP(174-185) on the directional migration of neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a chemoattractant solution (e.g., IL-8 or fMLP) at a concentration known to induce neutrophil migration. The upper chamber contains the isolated neutrophils, which have been pre-incubated with different concentrations of CRP(174-185) or a vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (typically 30-90 minutes).
-
Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The percentage of chemotaxis inhibition is calculated by comparing the number of migrated cells in the presence of CRP(174-185) to the number of migrated cells in the control group.
L-selectin Shedding Assay (Flow Cytometry)
This assay measures the CRP(174-185)-induced shedding of L-selectin from the neutrophil surface.
-
Neutrophil Treatment: Isolated human neutrophils are incubated with various concentrations of CRP(174-185) or a control solution for a specified time at 37°C.
-
Staining: The treated neutrophils are then stained with a fluorescently labeled antibody specific for L-selectin (CD62L).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is analyzed using a flow cytometer. A decrease in the mean fluorescence intensity indicates a reduction in the amount of L-selectin on the cell surface, which is indicative of shedding.
-
Data Analysis: The percentage of L-selectin positive cells or the mean fluorescence intensity is compared between the CRP(174-185)-treated groups and the control group to quantify the extent of shedding.
sIL-6R Production Assay (ELISA)
This assay quantifies the amount of soluble IL-6 receptor released by neutrophils upon stimulation with CRP(174-185).
-
Neutrophil Stimulation: Isolated human neutrophils are incubated in a culture medium with different concentrations of CRP(174-185) for a defined period (e.g., 45 minutes) at 37°C and 5% CO₂.[3]
-
Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant, which contains the secreted sIL-6R, is collected.
-
ELISA: The concentration of sIL-6R in the collected supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for human sIL-6R. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of recombinant sIL-6R. The concentration of sIL-6R in the experimental samples is then determined by interpolating their absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by CRP(174-185) and the workflows of the key experimental protocols.
Signaling Pathway of CRP(174-185) in Neutrophils
Experimental Workflow for Neutrophil Chemotaxis Assay
Experimental Workflow for L-selectin Shedding Assay
Experimental Workflow for sIL-6R Production Assay
References
- 1. Effect of human C-reactive protein on chemokine and chemotactic factor-induced neutrophil chemotaxis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
C-Reactive Protein Peptide (174-185): Interaction with Macrophage Receptors and Downstream Signaling – A Technical Guide
Abstract
C-Reactive Protein (CRP) is a cardinal acute-phase reactant whose fragments can possess distinct biological activities. This technical guide provides an in-depth examination of the interaction between a specific synthetic dodecapeptide of CRP, residues 174-185, and its receptors on macrophages. Emerging evidence indicates that this peptide modulates immune responses, primarily through macrophage activation.[1][2] The primary receptor implicated in this interaction is the Fc gamma Receptor I (FcγRI or CD64), with the peptide sequence residing within a key binding motif.[3][4] Engagement of this receptor initiates downstream signaling cascades, notably involving the JNK, ERK, and PI3K/Akt pathways, leading to macrophage polarization towards a pro-inflammatory M1 phenotype and enhanced effector functions such as phagocytosis and cytokine production.[5][6][7] This document details the current understanding of these interactions, presents available quantitative data, outlines key experimental protocols for investigation, and provides visual diagrams of the associated signaling pathways and workflows.
Introduction
C-Reactive Protein (CRP)
C-Reactive Protein (CRP) is a highly conserved pentameric protein synthesized predominantly by the liver in response to pro-inflammatory cytokines, particularly IL-6.[8][9] It functions as a pattern recognition receptor, binding to phosphocholine (B91661) on pathogens and damaged cells, thereby activating the complement system and facilitating phagocytosis.[1][8] While traditionally viewed as a passive inflammatory marker, different isoforms (pentameric, monomeric) and proteolytic fragments of CRP are now understood to be biologically active molecules with distinct, and sometimes opposing, functions.[6][10][11]
The Bioactive Peptide: CRP (174-185)
The C-reactive protein fragment 174-185 is a synthetic peptide derived from a region of the full CRP molecule.[1] This specific dodecapeptide has been shown to be a potent modulator of immune cell function, particularly that of macrophages and monocytes.[2][12] Studies have demonstrated its capacity to enhance the tumoricidal activity of these cells and to activate controlled, beneficial inflammatory responses in models of septic acute kidney injury.[2][12][13][14] Unlike some other CRP fragments, peptide 174-185 appears to mediate specific pro-inflammatory and activation signals.[4][15]
Macrophage Receptors for CRP and its Fragments
Overview of Candidate Receptors
The various forms of CRP interact with a range of cellular receptors, with Fc gamma receptors (FcγRs) being the most prominently cited on phagocytic cells like macrophages.[3] While the native pentameric CRP (pCRP) primarily binds to FcγRIIa (CD32), the monomeric form (mCRP) shows affinity for other receptors, including FcγRIII (CD16).[10][11] The specific interaction of peptide fragments is dependent on which receptor-binding motifs they contain.
Fc Gamma Receptor I (FcγRI / CD64): The Primary Interaction Site
Evidence strongly suggests that the region encompassing amino acids 174-185 is critical for binding to FcγRI (CD64).[4] Studies using synthetic peptides have shown that fragments 174-185 and 201-206, but not others like 77-82, can mimic the effects of native CRP in stimulating cellular responses known to be mediated through a C1q/FcγRI binding motif.[4][15] Research on macrophage-like cell lines that express high levels of FcγRI and FcγRII demonstrated that CRP binding was almost completely abolished by blocking FcγRI, but not FcγRII, confirming FcγRI as the predominant receptor in that context.[3][16]
Other Potential Receptors
While FcγRI is the primary candidate for peptide 174-185, it is noteworthy that full-length CRP can also interact with other macrophage receptors, including the Receptor for Advanced Glycation End Products (RAGE), lectin-like oxidized LDL receptor (LOX-1), and Toll-like receptor 4 (TLR4).[9][11][17] CRP has been shown to upregulate the expression of RAGE and its inflammatory ligand EN-RAGE in monocytic cells, suggesting a potential, albeit likely indirect, role in amplifying inflammatory signals.[17]
Quantitative Interaction Data
Quantitative binding data for the specific CRP (174-185) peptide with macrophage receptors is not extensively detailed in the available literature. However, studies on the interaction of the full-length fluorescently labeled CRP with a macrophage-like cell line (Mono Mac 6) provide a valuable reference point for the affinity to its primary receptor, FcγRI.
| Ligand | Receptor | Cell Type | Method | Dissociation Constant (K_D) | Citation(s) |
| Full-Length CRP | FcγR (predominantly FcγRI) | Mono Mac 6 | Confocal Live-Cell Imaging | (6.6 ± 1.5) µM | [3][16] |
Signaling Pathways and Cellular Responses
Binding of CRP (174-185) to macrophage receptors, particularly FcγRI, triggers intracellular signaling cascades that culminate in distinct cellular functions, including activation, polarization, and effector responses.
Macrophage Activation and Polarization
A key consequence of CRP-receptor interaction is the polarization of macrophages towards the classically activated, pro-inflammatory M1 phenotype. Monomeric CRP, which exposes the peptide region of interest, promotes this differentiation, contributing to the metabolic reprogramming necessary for M1 effector functions.[5] This polarization is characterized by the increased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] Furthermore, CRP (174-185) treatment can augment phagocytic reactive oxygen species (ROS) production, a critical mechanism for bacterial clearance.[2][14]
Key Signaling Cascades
-
JNK Pathway: Monomeric CRP has been shown to activate the JNK signaling pathway by phosphorylating it at Thr183/Tyr185 sites. This activation is a required step for polarizing macrophages toward the M1 sub-phenotype.[7]
-
ERK and PI3K/Akt Pathways: While most clearly demonstrated in neutrophils, the binding of monomeric CRP to Fc receptors (specifically CD16) evokes concurrent activation of the ERK and PI3K/Akt signaling pathways.[6] These pathways are crucial for cell survival and are linked to the inhibition of caspase-3, thereby delaying apoptosis.[6] Given the conservation of these pathways, a similar mechanism is plausible in macrophages following FcγR engagement.
Signaling Pathway Diagrams
Experimental Protocols
Investigating the interaction between CRP (174-185) and macrophage receptors requires a combination of binding, signaling, and functional assays.
Ligand-Receptor Binding Assays
This method can determine the binding affinity between the peptide and its receptor.[18]
-
Plate Coating: Coat a high-binding 96-well ELISA plate with recombinant FcγRI protein overnight at 4°C in a carbonate coating buffer.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of biotinylated CRP (174-185) peptide to the wells and incubate for 2 hours at room temperature.
-
Detection: After washing, add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Substrate Addition: After a final wash, add a TMB substrate solution. Stop the reaction with 2N H₂SO₄.
-
Readout: Measure the absorbance at 450 nm. The dissociation constant (K_D) can be calculated by fitting the data to a one-site binding model.
This protocol verifies the interaction within a cellular context.[19]
-
Cell Culture & Lysis: Culture macrophages (e.g., THP-1 differentiated cells) and stimulate with CRP (174-185). Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FcγRI antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-receptor-peptide complex.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate using Western blotting with an antibody against CRP or a tag on the peptide (e.g., biotin).
Analysis of Downstream Signaling
-
Cell Stimulation: Starve macrophages overnight and then stimulate with CRP (174-185) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Immediately lyse the cells in RIPA buffer with inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated kinases (e.g., anti-p-JNK, anti-p-ERK) and total kinases overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. CAS 160369-86-8: C-reactive protein fragment 174-185 [cymitquimica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Frontiers | Redefining CRP in tissue injury and repair: more than an acute pro-inflammatory mediator [frontiersin.org]
- 6. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. C-Reactive protein (crp) (174-185) | 160369-86-8 | KGA36986 [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. chanrejournals.com [chanrejournals.com]
- 11. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]
- 13. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C-reactive protein specifically binds to Fcgamma receptor type I on a macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C-reactive protein (CRP) up-regulates expression of receptor for advanced glycation end products (RAGE) and its inflammatory ligand EN-RAGE in THP-1 cells: inhibitory effects of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Role of CRP (174-185) in inflammatory signaling pathways
An In-depth Technical Guide on the Role of CRP (174-185) in Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-reactive protein (CRP) is a cardinal acute-phase reactant widely utilized as a clinical biomarker for inflammation. Beyond its diagnostic utility, proteolytic cleavage of CRP at inflammatory sites can generate biologically active peptides. This technical guide focuses on the specific CRP-derived peptide encompassing amino acid residues 174-185 (sequence: IYLGGPFSPNVL). This dodecapeptide has been demonstrated to be a significant modulator of inflammatory responses, particularly through its effects on neutrophils and macrophages. This document provides a comprehensive overview of the known signaling pathways influenced by CRP (174-185), detailed experimental protocols for studying its activity, and a summary of quantitative data from key studies.
Introduction
Native pentameric C-reactive protein (pCRP) can undergo conformational changes or proteolytic cleavage under inflammatory conditions, yielding monomeric CRP (mCRP) and various peptide fragments.[1][2] These derivatives often exhibit distinct biological activities compared to the parent molecule. The peptide CRP (174-185) has emerged as a key fragment with potent immunomodulatory functions, primarily characterized by its ability to inhibit neutrophil chemotaxis while activating macrophages.[2][3] Understanding the precise mechanisms and signaling pathways engaged by this peptide is crucial for developing novel therapeutic strategies targeting inflammatory and autoimmune diseases, as well as cancer.[2][3][4]
Core Signaling Pathways Modulated by CRP (174-185)
The peptide CRP (174-185) exerts its influence on inflammatory cells by modulating several key signaling pathways. Its primary effects are centered on the regulation of leukocyte migration and activation.
Inhibition of Neutrophil Chemotaxis
CRP (174-185) has been shown to inhibit the chemotactic response of neutrophils (also known as polymorphonuclear leukocytes, PMNs) towards various chemoattractants like interleukin-8 (IL-8) and the bacterial peptide FMLP.[5][6] While the exact receptor for CRP (174-185) on neutrophils is not fully elucidated, its downstream effects appear to interfere with the signaling cascade that governs cell migration. This inhibitory action suggests a role for the peptide in limiting excessive neutrophil infiltration at inflammatory sites, thereby preventing further tissue damage.[7][8]
Induction of L-Selectin and IL-6R Shedding
A key mechanism by which CRP (174-185) attenuates neutrophil adhesion to the endothelium is by inducing the rapid shedding of L-selectin (CD62L) from the neutrophil surface.[8] L-selectin is a crucial adhesion molecule that mediates the initial tethering and rolling of neutrophils on activated endothelial cells. Its cleavage impairs the ability of neutrophils to adhere to the vessel wall and subsequently migrate into tissues.[7][8]
Similarly, CRP (174-185) promotes the proteolytic shedding of the membrane-bound interleukin-6 receptor (IL-6R) from neutrophils.[9][10][11] This action contributes to a complex regulatory feedback loop, as the resulting soluble IL-6R (sIL-6R) can bind to IL-6 and activate cells that only express the gp130 signal-transducing subunit, a phenomenon known as trans-signaling.[9]
Diagram: CRP (174-185) Action on Neutrophils
Caption: Mechanism of CRP (174-185) on neutrophil adhesion and receptor shedding.
Macrophage Activation
In contrast to its inhibitory effects on neutrophils, CRP (174-185) acts as an activating signal for monocytes and macrophages.[12][3] Studies have shown that this peptide can enhance the tumoricidal activity of these cells.[3][4] More recently, it has been demonstrated that early treatment with CRP (174-185) can alleviate septic acute kidney injury in mice by promoting controlled activation of kidney macrophages, enhancing their phagocytic reactive oxygen species (ROS) production, and skewing the macrophage population towards an M2 (anti-inflammatory) phenotype.[12]
Diagram: Macrophage Activation by CRP (174-185) in Sepsis
Caption: CRP (174-185) modulates macrophage function to protect against septic AKI.
Quantitative Data Summary
The biological effects of CRP (174-185) are dose-dependent. The following tables summarize key quantitative findings from the literature.
Table 1: Effects of CRP (174-185) on Neutrophil Functions
| Effect | Cell Type | Chemoattractant | Concentration of CRP (174-185) | Result | Reference |
| Inhibition of Chemotaxis | Human PMNs | IL-8, FMLPP | Not specified, but effective | Inhibited chemotactic response | [5][6] |
| Inhibition of Adhesion | Human Neutrophils | LPS-activated HCAEC* | ~100-200 µg/mL | ~30-40% inhibition of attachment | [8] |
| L-Selectin Shedding | Human Neutrophils | - | 100 µg/mL | Increased soluble L-selectin levels | [8] |
| IL-6R Shedding | Human Neutrophils | - | 100 µg/mL | 33 ± 6.2% reduction in surface IL-6R | [9] |
| IL-6R Shedding | Human Neutrophils | - | 50 µg/mL | Stimulated sIL-6R production | [9] |
*HCAEC: Human Coronary Artery Endothelial Cells
Table 2: Effects of CRP (174-185) on Macrophage Functions
| Effect | Model System | Treatment Protocol | Key Findings | Reference |
| Enhanced Tumoricidal Activity | Human Monocytes & Macrophages (in vitro) | Not specified | Significantly enhanced tumoricidal activity | [3] |
| Alleviation of Septic AKI | Murine Cecal Ligation and Puncture (CLP) model | 20 mg/kg IP, 1 hr post-CLP | Improved AKI, augmented phagocytic ROS, skewed macrophages to M2 phenotype | [12] |
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to evaluate the function of CRP (174-185).
Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To measure the ability of CRP (174-185) to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Boyden chambers or 24-well plates with chemotaxis inserts (e.g., 3-5 µm pore size polycarbonate filters)
-
Human neutrophils isolated from fresh peripheral blood (e.g., via Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation)
-
Chemoattractant solution (e.g., 10 nM IL-8 or 10 nM FMLPP in assay buffer)
-
CRP (174-185) peptide (synthetic, high purity)
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils and resuspend in assay buffer at a concentration of 2 x 10⁶ cells/mL.
-
Cell Labeling: Incubate neutrophils with Calcein-AM for 30 minutes at 37°C. Wash cells twice with assay buffer to remove excess dye.
-
Pre-incubation: Incubate the labeled neutrophils with various concentrations of CRP (174-185) or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the filter insert into each well.
-
Add the pre-incubated neutrophil suspension to the top of the filter insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification:
-
Carefully remove the inserts. Scrape non-migrated cells from the top surface of the filter.
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Diagram: Neutrophil Chemotaxis Assay Workflow
Caption: Workflow for the in vitro neutrophil chemotaxis inhibition assay.
Protocol: L-Selectin and IL-6R Shedding Assay (Flow Cytometry & ELISA)
Objective: To quantify the shedding of L-selectin and IL-6R from the neutrophil surface upon treatment with CRP (174-185).
Materials:
-
Isolated human neutrophils
-
CRP (174-185) peptide
-
Assay Buffer (e.g., RPMI 1640)
-
Fluorochrome-conjugated antibodies: Anti-CD62L (L-selectin) and Anti-CD126 (IL-6R)
-
Flow cytometer
-
ELISA kit for soluble L-selectin or soluble IL-6R
-
Microplate reader
Procedure:
Part A: Analysis of Surface Expression by Flow Cytometry
-
Stimulation: Resuspend neutrophils in assay buffer at 2 x 10⁶ cells/mL. Treat cells with CRP (174-185) (e.g., 100 µg/mL) or vehicle for 30-60 minutes at 37°C.
-
Staining: Place cells on ice to stop the reaction. Add fluorochrome-conjugated anti-CD62L and anti-CD126 antibodies and incubate in the dark for 30 minutes on ice.
-
Washing: Wash cells twice with cold PBS containing 1% BSA.
-
Acquisition: Resuspend cells in FACS buffer and analyze on a flow cytometer.
-
Analysis: Gate on the neutrophil population and measure the Mean Fluorescence Intensity (MFI) for CD62L and CD126. A decrease in MFI in peptide-treated cells compared to control indicates shedding.
Part B: Quantification of Soluble Receptors by ELISA
-
Supernatant Collection: Following the stimulation step (Part A, step 1), centrifuge the cell suspension at 400 x g for 5 minutes.
-
Sample Preparation: Carefully collect the cell-free supernatant.
-
ELISA: Perform the ELISA for soluble L-selectin or soluble IL-6R according to the manufacturer's protocol.
-
Analysis: Read the absorbance on a microplate reader and calculate the concentration of the soluble receptor based on a standard curve. An increase in concentration in peptide-treated samples confirms shedding.
Conclusion and Future Directions
The C-reactive protein fragment 174-185 is a potent immunomodulatory peptide with dichotomous effects on key inflammatory cells. It limits the pro-inflammatory actions of neutrophils by inhibiting their migration and adhesion, while simultaneously enhancing the protective and resolving functions of macrophages. These properties make CRP (174-185) and its signaling pathways attractive targets for therapeutic intervention.
Future research should focus on:
-
Receptor Identification: Unambiguously identifying the cell surface receptor(s) for CRP (174-185) on both neutrophils and macrophages.
-
Detailed Signal Transduction: Mapping the complete intracellular signaling cascades initiated by peptide binding, including the identification of specific kinases, phosphatases, and transcription factors.
-
In Vivo Efficacy: Expanding pre-clinical studies to evaluate the therapeutic potential of CRP (174-185) in a broader range of inflammatory conditions, such as atherosclerosis, autoimmune diseases, and cancer immunotherapy.[2][13][14]
-
Pharmacokinetics and Stability: Developing strategies to improve the in vivo stability and delivery of this peptide for potential clinical applications.
By continuing to unravel the complexities of CRP (174-185) signaling, the scientific and drug development communities can unlock new avenues for treating inflammation-driven pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 3. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]
- 4. CAS 160369-86-8: C-reactive protein fragment 174-185 [cymitquimica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of human C-reactive protein on chemokine and chemotactic factor-induced neutrophil chemotaxis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. rupress.org [rupress.org]
- 10. WikiGenes - CRP - C-reactive protein, pentraxin-related [wikigenes.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. The connection between C-reactive protein and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - International Journal of Angiology / Abstract [thieme-connect.com]
C-Reactive Protein Peptide (174-185): A Modulator of Cytokine Release and Immune Cell Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C-Reactive Protein (CRP) is a well-established biomarker of inflammation. Beyond its diagnostic utility, specific fragments of CRP have been shown to possess biological activity. This technical guide focuses on the C-Reactive Protein peptide fragment spanning amino acids 174-185 (CRP(174-185)). This dodecapeptide has demonstrated significant immunomodulatory effects, particularly in the regulation of cytokine release and the function of immune cells such as neutrophils and macrophages. This document provides a comprehensive overview of the current understanding of CRP(174-185), detailing its impact on cytokine signaling, summarizing quantitative experimental data, and providing detailed experimental protocols for its study. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of CRP(174-185) as a modulator of the inflammatory response.
Introduction
C-Reactive Protein (CRP) is an acute-phase reactant synthesized predominantly by hepatocytes in response to pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), as well as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] While full-length pentameric CRP (pCRP) and its monomeric form (mCRP) have distinct biological activities, enzymatic cleavage of CRP can generate smaller peptide fragments with unique functional properties.[3][4] One such fragment, the dodecapeptide corresponding to amino acids 174-185 of the native CRP sequence (IYLGGPFSPNVL), has emerged as a molecule of interest for its ability to modulate inflammatory responses.[5][6]
This peptide has been shown to exert both pro- and anti-inflammatory effects depending on the experimental context. For instance, it can mimic certain actions of CRP, such as inducing the shedding of the soluble IL-6 receptor (sIL-6R), while also demonstrating therapeutic potential in preclinical models of sepsis by reducing pro-inflammatory cytokine levels and promoting a shift in macrophage polarization.[4][7] This multifaceted activity makes CRP(174-185) a compelling subject for further investigation and a potential candidate for the development of novel anti-inflammatory therapeutics.
This guide will delve into the known molecular interactions and signaling pathways affected by CRP(174-185), present a consolidated view of the quantitative data from key studies, and provide detailed methodologies to aid in the design of future research.
Regulation of Cytokine Release by CRP(174-185)
The immunomodulatory effects of CRP(174-185) are largely attributed to its ability to influence the production and release of various cytokines and their receptors. The following sections summarize the key findings in this area.
Soluble Interleukin-6 Receptor (sIL-6R) Shedding
One of the most well-documented effects of CRP(174-185) is its ability to induce the release of the soluble form of the IL-6 receptor (sIL-6R) from human neutrophils.[6][8] The sIL-6R, when complexed with IL-6, can activate cells that do not express the membrane-bound IL-6R, a process known as trans-signaling, which is often associated with pro-inflammatory responses.[9]
Studies have shown that CRP(174-185) can mimic the effect of the full-length CRP molecule in promoting the proteolytic shedding of the membrane-bound IL-6R.[6][8] This effect is dose-dependent and suggests a specific interaction between the peptide and a receptor on the neutrophil surface.
Modulation of Pro-inflammatory Cytokines
In contrast to its effect on sIL-6R, CRP(174-185) has also been shown to exert anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines. In a murine model of septic acute kidney injury, early administration of CRP(174-185) led to a reduction in tissue levels of TNF-α.[5][7] This suggests that the peptide can interfere with the signaling cascades that lead to the production of this potent inflammatory mediator. While the exact mechanism is still under investigation, it is hypothesized that CRP(174-185) may influence macrophage activation and polarization.
Macrophage Polarization
The inflammatory milieu is significantly influenced by the polarization state of macrophages, which can range from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[10] There is evidence to suggest that CRP(174-185) can promote a shift from the M1 to the M2 phenotype. In the aforementioned sepsis model, treatment with the peptide skewed the kidney macrophage population towards an M2 phenotype at 24 hours post-induction.[5][7] This shift is consistent with the observed reduction in TNF-α and suggests a mechanism for the peptide's anti-inflammatory and tissue-protective effects.
Quantitative Data on Cytokine Regulation
The following tables summarize the quantitative data from key studies investigating the effects of CRP(174-185) on cytokine and receptor release.
Table 1: Effect of CRP(174-185) on Soluble IL-6 Receptor (sIL-6R) Release from Human Neutrophils
| Peptide Concentration (µg/mL) | Mean sIL-6R Concentration (pg/mL) ± SD | Fold Increase vs. Control | Reference |
| 0 (Control) | 43 | 1.0 | [1] |
| 1 | ~60 | ~1.4 | [1] |
| 10 | ~90 | ~2.1 | [1] |
| 50 | ~130 | ~3.0 | [1] |
| 100 | ~150 | ~3.5 | [1] |
Table 2: Effect of CRP(174-185) on Membrane-Bound IL-6R Expression on Human Neutrophils
| Treatment | Concentration (µg/mL) | % Reduction in Surface IL-6R ± SD | Reference |
| Native CRP | 100 | 44 ± 2.5 | [4] |
| CRP(174-185) | 100 | 33 ± 6.2 | [4] |
Table 3: In Vivo Effects of CRP(174-185) in a Murine Sepsis Model
| Treatment | Dosage | Key Outcomes | Reference |
| CRP(174-185) | 20 mg/kg (intraperitoneal) | Reduced tissue TNF-α levels in the kidney at 24 hours. Skewed kidney macrophage population towards an M2 phenotype at 24 hours. | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Stimulation of Human Neutrophils for sIL-6R Release Assay
Objective: To quantify the release of soluble IL-6 receptor from primary human neutrophils upon stimulation with CRP(174-185).
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human CRP(174-185) peptide (synthetic)
-
Human sIL-6R ELISA kit
-
96-well cell culture plates
-
Centrifuge
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Lyse residual erythrocytes with a hypotonic solution.
-
Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS at a concentration of 2 x 10^6 cells/mL.
-
Peptide Stimulation:
-
Plate 100 µL of the neutrophil suspension into each well of a 96-well plate.
-
Prepare serial dilutions of CRP(174-185) in RPMI 1640 medium to achieve final concentrations ranging from 1 to 100 µg/mL.
-
Add 100 µL of the peptide solutions or medium alone (for control) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 45 minutes.[1]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
Quantification of sIL-6R: Measure the concentration of sIL-6R in the collected supernatants using a commercial human sIL-6R ELISA kit, following the manufacturer's instructions.
In Vivo Murine Model of Septic Acute Kidney Injury
Objective: To evaluate the therapeutic efficacy of CRP(174-185) in a mouse model of sepsis-induced acute kidney injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
CRP(174-185) peptide (synthetic)
-
Sterile saline
-
Surgical instruments for cecal ligation and puncture (CLP)
-
Anesthetics (e.g., isoflurane)
-
Materials for tissue homogenization and protein extraction
-
Mouse TNF-α ELISA kit
-
Antibodies for flow cytometry (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2)
-
Flow cytometer
Protocol:
-
Induction of Sepsis:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve.
-
Puncture the ligated cecum twice with a 22-gauge needle.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
-
Peptide Administration: One hour after CLP, administer a single intraperitoneal injection of CRP(174-185) at a dose of 20 mg/kg body weight, dissolved in sterile saline.[5][7] The control group receives an equivalent volume of sterile saline.
-
Sample Collection: At 24 hours post-CLP, euthanize the mice and collect blood and kidney tissue.
-
Cytokine Analysis: Homogenize a portion of the kidney tissue and measure the levels of TNF-α using a mouse-specific ELISA kit.
-
Macrophage Polarization Analysis (Flow Cytometry):
-
Prepare a single-cell suspension from the remaining kidney tissue by enzymatic digestion.
-
Stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2).
-
Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 polarized macrophages within the kidney.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for CRP(174-185)-induced sIL-6R shedding and the general workflows for the described experiments.
Caption: Proposed signaling pathway for CRP(174-185)-induced sIL-6R shedding from neutrophils.
Caption: Experimental workflow for in vitro analysis of sIL-6R release from neutrophils.
Caption: Experimental workflow for the in vivo murine sepsis model.
Conclusion and Future Directions
The C-Reactive Protein-derived peptide, CRP(174-185), demonstrates complex and context-dependent immunomodulatory activities. The available data indicate its ability to induce the shedding of sIL-6R from neutrophils, an effect with potential pro-inflammatory implications through trans-signaling. Conversely, in a model of severe inflammation, the peptide exhibits therapeutic potential by reducing TNF-α and promoting a shift towards an anti-inflammatory M2 macrophage phenotype.
This dual functionality warrants further investigation to fully elucidate the underlying molecular mechanisms. Key areas for future research include:
-
Receptor Identification: The specific receptor(s) on neutrophils and macrophages that bind CRP(174-185) remain to be identified.
-
Signaling Pathway Elucidation: A detailed characterization of the intracellular signaling cascades activated by the peptide in different immune cell types is needed.
-
Dose-Response Studies: Comprehensive dose-response studies for the effects of CRP(174-185) on a wider range of cytokines (e.g., IL-1β, IL-10) are required.
-
Therapeutic Potential: Further preclinical studies in various inflammatory disease models are necessary to fully assess the therapeutic potential of CRP(174-185).
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophages Activated by C-Reactive Protein through FcgRI Transfer Suppression of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages. (2023) | Seigo Ito | 5 Citations [scispace.com]
- 4. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. biomatik.com [biomatik.com]
- 9. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 10. mdpi.com [mdpi.com]
In vivo effects of C-Reactive Protein (174-185) peptide
An In-Depth Technical Guide on the In Vivo Effects of C-Reactive Protein (174-185) Peptide
Introduction
C-Reactive Protein (CRP) is a classic acute-phase reactant protein, primarily synthesized by hepatocytes in response to inflammation, infection, or tissue damage.[1][2] While the full-length pentameric CRP has various functions, proteolytic cleavage can yield smaller, bioactive peptides.[2] One such fragment, the dodecapeptide corresponding to amino acid residues 174-185 (sequence: IYLGGPFSPNVL), has garnered significant interest for its distinct biological activities.[3][4] This peptide, often synthesized for research, has been shown to act as a potent biological response modifier, particularly in modulating innate immune cell functions in various disease models.[1][4]
This technical guide provides a comprehensive overview of the documented in vivo effects of the synthetic CRP (174-185) peptide, focusing on its therapeutic potential in sepsis, acute kidney injury, and cancer. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Effects on Sepsis and Bacterial Peritonitis
The CRP (174-185) peptide has demonstrated significant efficacy in preclinical models of severe bacterial infection. Studies utilizing the cecal ligation and puncture (CLP) model in mice, which mimics human peritonitis and sepsis, show that post-treatment with the peptide enhances bacterial clearance and improves survival.[1]
Quantitative Data: Sepsis and Peritonitis Models
| Parameter | Model | Treatment Protocol | Control Group | CRP (174-185) Group | Outcome | Reference |
| Survival Rate | Murine CLP | 20 mg/kg IP, 1h post-CLP | 20% survival | 80% survival | Increased survival | [1] |
| Bacterial Count (Peritoneal Lavage) | Murine CLP | 20 mg/kg IP, 1h post-CLP | ~5.5 log10 CFU/mL | ~4.0 log10 CFU/mL | Reduced bacterial load | [1] |
| Bacterial Count (Blood) | Murine CLP | 20 mg/kg IP, 1h post-CLP | ~4.0 log10 CFU/mL | ~2.5 log10 CFU/mL | Reduced bacteremia | [1] |
| Bacterial Count (Liver) | Murine CLP | 20 mg/kg IP, 1h post-CLP | ~6.0 log10 CFU/g | ~4.5 log10 CFU/g | Reduced bacterial dissemination | [1] |
| Kupffer Cell Proportion | Murine CLP | 20 mg/kg IP, 1h post-CLP | Lower proportion | Significantly increased proportion of F4/80high CD11blow cells at 24h | Increased Kupffer cell population | [1] |
Mechanism of Action in Sepsis
The primary mechanism in sepsis involves the activation of macrophages, particularly liver-resident Kupffer cells.[1] The CRP (174-185) peptide enhances the phagocytic activity of these cells, leading to more efficient clearance of bacteria from the peritoneal cavity and bloodstream. This action is mediated, at least in part, through the FcγRI receptor, which is a known ligand for CRP.[1] The peptide augments the bactericidal activity of peritoneal exudate cells (PECs) and increases TNF-α production by E. coli-phagocytosing Kupffer cells, contributing to the innate immune response.[1]
Effects on Septic Acute Kidney Injury (AKI)
Sepsis is a leading cause of AKI, a condition with high mortality.[5] Early therapeutic intervention with CRP (174-185) has been shown to protect against septic AKI in murine models. The peptide appears to work by modulating the activity of kidney macrophages to control the local inflammatory response while still effectively clearing the infection.[5][6]
Quantitative Data: Septic AKI Model
| Parameter | Model | Treatment Protocol | Control Group (CLP + Saline) | CRP (174-185) Group (CLP + Peptide) | Outcome | Reference |
| Phagocytic ROS Production (Kidney Macrophages) | Murine CLP | 20 mg/kg IP, 1h post-CLP | Increased at 24h | Augmented at 3h, maintained at 24h (not excessively high) | Controlled ROS production | [5] |
| Tissue TNF-α Levels (Kidney) | Murine CLP | 20 mg/kg IP, 1h post-CLP | Elevated at 24h | Reduced at 24h | Decreased tissue inflammation | [5] |
| Kidney Macrophage Phenotype | Murine CLP | 20 mg/kg IP, 1h post-CLP | M1 population present at 24h | Skewed towards M2 phenotype at 24h | Promoted anti-inflammatory/repair phenotype | [5] |
| Bacterial Propagation (Kidney) | Murine CLP | 20 mg/kg IP, 1h post-CLP | Higher bacterial load | Reduced bacterial load | Improved local bacterial clearance | [5] |
Mechanism of Action in Septic AKI
In the context of septic AKI, the CRP (174-185) peptide demonstrates a dual function. Initially (at 3 hours post-CLP), it augments phagocytic reactive oxygen species (ROS) production in both tissue-resident and monocyte-derived kidney macrophages, which is crucial for bacterial killing.[5] However, at a later stage (24 hours), it prevents the excessive, prolonged ROS production and high TNF-α levels that contribute to tissue damage.[5] Furthermore, the peptide promotes a shift in the kidney macrophage population from a pro-inflammatory M1 phenotype towards a reparative M2 phenotype, thereby alleviating kidney injury.[5]
Antitumor Effects
The CRP (174-185) peptide has also been investigated for its potential as a biological response modifier in cancer therapy.[4] In vivo studies have shown that the peptide, particularly when incorporated into liposomes, can inhibit tumor growth and metastasis in murine models.[3]
Quantitative Data: Murine Tumor Models
Note: Specific quantitative data from the cited review is limited; it summarizes findings from earlier studies. The primary outcome reported is a significant anti-tumor effect.
| Model System | Treatment | Outcome | Key Finding | Reference |
| Metastatic Tumor Murine Model | CRP (174-185) peptide in liposomes | Significant anti-tumor effects | Peptide requires a carrier like liposomes for in vivo efficacy; peptide alone was ineffective. | [3] |
| Primary Tumor Murine Model | CRP (174-185) peptide in liposomes | Significant anti-tumor effects | The anti-tumor activity implicates monocytes/macrophages as the primary effector cells. | [3] |
Mechanism of Action in Cancer
The antitumor effects of the CRP (174-185) peptide are attributed to its ability to enhance the tumoricidal activity of monocytes and macrophages.[3][4] While the full CRP protein can have complex and sometimes contradictory roles in cancer, this specific peptide fragment appears to consistently push monocyte/macrophage function towards an anti-tumor state.[3] The combination with IL-2 has been noted to further enhance monocyte responsiveness.[3] The peptide stimulates these effector cells, potentially increasing their ability to recognize and destroy neoplastic cells.[3]
Experimental Protocols
Murine Cecal Ligation and Puncture (CLP) Model
This protocol is standard for inducing polymicrobial sepsis and is used in the studies investigating peritonitis and septic AKI.[1][5]
-
Animals: Male mice (e.g., C57BL/6), typically 8-12 weeks old.
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).
-
Surgical Procedure:
-
A midline laparotomy (approx. 1 cm) is performed to expose the cecum.
-
The cecum is ligated with a suture (e.g., 3-0 silk) at a specified distance from the tip (e.g., 5.0 mm) to ensure consistency of injury severity.
-
The ligated cecum is then punctured once or twice with a specific gauge needle (e.g., 21-gauge) to induce leakage of fecal contents into the peritoneal cavity.
-
A small amount of fecal matter may be extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
-
Post-Operative Care:
-
Fluid resuscitation (e.g., 1 mL of sterile saline) is administered subcutaneously.
-
Animals are kept on a warming pad during recovery and monitored closely.
-
-
Peptide Administration:
Analysis of Bacterial Load
-
Sample Collection: At predetermined endpoints, mice are euthanized. Peritoneal lavage is performed with sterile PBS. Blood is collected via cardiac puncture, and organs (liver, kidney) are aseptically harvested.[1]
-
Homogenization: Organs are weighed and homogenized in sterile PBS.
-
Serial Dilution and Plating: Samples (lavage fluid, blood, organ homogenates) are serially diluted in PBS and plated onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Plates are incubated (e.g., at 37°C for 24 hours), and colony-forming units (CFU) are counted. Results are expressed as CFU/mL for fluids or CFU/g for tissue.[1]
Macrophage Analysis by Flow Cytometry
-
Cell Isolation: Kidneys or livers are perfused with PBS and minced. The tissue is digested using an enzyme cocktail (e.g., collagenase and DNase I) to obtain a single-cell suspension.[5]
-
Staining: The cell suspension is stained with a panel of fluorescently-labeled antibodies against cell surface markers to identify macrophage populations (e.g., CD45, F4/80, CD11b, Ly6C) and phenotype markers (e.g., CD86 for M1, CD206 for M2).[5]
-
ROS Measurement: For analysis of reactive oxygen species, cells can be incubated with a fluorescent probe like Dihydrorhodamine 123 prior to antibody staining.[5]
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using appropriate software to gate on specific cell populations and quantify their frequency and fluorescent intensity.[5]
References
- 1. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 4. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 5. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Cellular Targets of the C-Reactive Protein (174-185) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-reactive protein (CRP) is a pivotal acute-phase reactant involved in the modulation of inflammatory responses. Upon proteolytic cleavage, CRP can generate biologically active peptides, among which the dodecapeptide corresponding to amino acid residues 174-185 (sequence: IYLGGPFSPNVL) has garnered significant scientific interest. This peptide fragment exhibits distinct immunomodulatory functions, primarily targeting key cells of the innate immune system: neutrophils and monocytes/macrophages. This technical guide provides a comprehensive overview of the cellular targets of the CRP (174-185) peptide, detailing its effects, the implicated signaling pathways, and the experimental methodologies used for its characterization.
Primary Cellular Targets and Biological Effects
The CRP (174-185) peptide exerts pleiotropic effects on neutrophils and monocytes/macrophages, influencing their migratory, adhesive, and effector functions.
Neutrophils
Neutrophils are the first line of defense in the innate immune response, and their activity is tightly regulated to prevent excessive tissue damage. The CRP (174-185) peptide has been shown to modulate several key neutrophil functions:
-
Inhibition of Chemotaxis: The peptide inhibits the directed migration of neutrophils towards chemoattractants such as interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP)[1]. This suggests a role for the peptide in dampening the inflammatory response by limiting neutrophil infiltration into tissues.
-
Induction of L-selectin Shedding: L-selectin (CD62L) is a cell adhesion molecule crucial for the initial tethering and rolling of neutrophils on the endothelium. The CRP (174-185) peptide induces the proteolytic cleavage and shedding of L-selectin from the neutrophil surface[2][3]. This action would be expected to reduce neutrophil adhesion to the endothelium, further contributing to the attenuation of the inflammatory cascade.
-
Stimulation of Interleukin-6 Receptor (IL-6R) Shedding: The peptide promotes the shedding of the membrane-bound IL-6 receptor (CD126) from neutrophils[4][5][6]. The resulting soluble IL-6R (sIL-6R) can engage in trans-signaling by binding IL-6 and activating cells that only express the gp130 signal-transducing subunit, thereby broadening the spectrum of IL-6-mediated responses.
Monocytes and Macrophages
Monocytes and their differentiated counterparts, macrophages, are critical for phagocytosis, antigen presentation, and cytokine production. The CRP (174-185) peptide has been demonstrated to enhance the tumoricidal activity of human monocytes and alveolar macrophages in vitro[7][8]. This suggests a potential role for this peptide as a biological response modifier in the context of cancer immunotherapy. When combined with liposomes, the CRP (174-185) peptide has shown significant anti-tumor effects in murine models, which was associated with enhanced infiltration of macrophages into the affected tissues[7].
Quantitative Data on Cellular Effects
While the qualitative effects of the CRP (174-185) peptide on its cellular targets are documented, specific quantitative data such as binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) are not extensively reported in the available literature. The following table summarizes the concentrations at which specific biological effects have been observed.
| Cellular Target | Biological Effect | Effective Concentration of CRP (174-185) | Reference |
| Neutrophils | Inhibition of Chemotaxis | Not specified | [1] |
| L-selectin Shedding | Not specified | [2][3] | |
| IL-6R Shedding | Dose-dependent effect observed | [5] | |
| Reduction in surface IL-6R expression | 33 ± 6.2% reduction at 100 µg/ml | [4][5] | |
| Monocytes/Macrophages | Enhancement of Tumoricidal Activity | Dose-dependent effect observed | [7][8] |
Putative Receptors and Signaling Pathways
The precise receptor for the CRP (174-185) peptide on neutrophils and monocytes/macrophages has not been definitively identified. However, evidence suggests that the biological activities of this peptide are associated with the C1q and Fcγ receptor (FcγR) binding region of the native CRP molecule[2][5]. This implies that Fcγ receptors, such as FcγRI (CD64) and FcγRIIa (CD32), which are known to interact with CRP, are strong candidates for mediating the effects of the 174-185 peptide[2][9].
The downstream signaling pathways activated by the CRP (174-185) peptide are not fully elucidated. However, studies on monomeric CRP, which exposes regions including the 174-185 sequence, have implicated the activation of the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in neutrophils[10]. It is plausible that the 174-185 peptide could trigger similar intracellular signaling cascades. In macrophages, the signaling pathways leading to enhanced tumoricidal activity following stimulation with the CRP (174-185) peptide remain to be investigated in detail, but likely involve pathways that regulate cellular activation and cytotoxic functions, such as the MAPK and NF-κB pathways[11].
Experimental Protocols
Detailed, step-by-step protocols for assays specifically using the CRP (174-185) peptide are not consistently available. The following sections provide generalized methodologies for the key experiments cited, which can be adapted for studying the effects of this peptide.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of the CRP (174-185) peptide to inhibit the migration of neutrophils towards a chemoattractant.
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Generalized Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI 1640 without serum) at a concentration of 1-2 x 10^6 cells/mL.
-
Peptide Pre-incubation: Incubate the neutrophil suspension with various concentrations of the CRP (174-185) peptide or a vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution (e.g., 10 nM IL-8 or 100 nM fMLP) to the lower wells of the Boyden chamber.
-
Place the microporous membrane (typically with a pore size of 3-5 µm for neutrophils) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane (e.g., with Diff-Quik).
-
Count the number of migrated cells on the lower side of the membrane using light microscopy. Alternatively, quantify migrated cells by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase[12] or by using a fluorescent dye and a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each peptide concentration compared to the vehicle control.
L-selectin (CD62L) Shedding Assay (Flow Cytometry)
This assay measures the decrease in L-selectin expression on the surface of neutrophils following treatment with the CRP (174-185) peptide.
Principle: The expression of L-selectin on the neutrophil surface is quantified using a fluorescently labeled anti-L-selectin antibody and flow cytometry. A decrease in fluorescence intensity indicates shedding of the molecule.
Generalized Protocol:
-
Neutrophil Isolation and Preparation: Isolate and prepare neutrophils as described for the chemotaxis assay.
-
Stimulation: Incubate neutrophil suspensions (e.g., 1 x 10^6 cells/mL) with various concentrations of the CRP (174-185) peptide or a vehicle control at 37°C for a specified time (e.g., 30-60 minutes).
-
Antibody Staining:
-
After incubation, place the cells on ice to stop the reaction.
-
Add a saturating concentration of a fluorescently labeled anti-human CD62L antibody (e.g., FITC- or PE-conjugated) to the cell suspension.
-
Incubate on ice in the dark for 30 minutes.
-
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer, collecting fluorescence data from a gated population of neutrophils (identified by their forward and side scatter characteristics).
-
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of L-selectin staining for each condition. Calculate the percentage of L-selectin shedding relative to the vehicle-treated control cells.
Interleukin-6 Receptor (IL-6R) Shedding Assay (ELISA and Flow Cytometry)
This assay quantifies the release of soluble IL-6R into the supernatant and the corresponding decrease in membrane-bound IL-6R on neutrophils.
Principle: Soluble IL-6R in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA). The loss of membrane-bound IL-6R is measured by flow cytometry.
Generalized Protocol:
A. Measurement of Soluble IL-6R (ELISA):
-
Neutrophil Isolation and Stimulation: Isolate neutrophils and stimulate them with the CRP (174-185) peptide as described for the L-selectin shedding assay.
-
Supernatant Collection: After incubation, centrifuge the cell suspensions to pellet the cells. Carefully collect the supernatants.
-
ELISA: Quantify the concentration of sIL-6R in the supernatants using a commercially available human sIL-6R ELISA kit, following the manufacturer's instructions[4].
B. Measurement of Membrane-bound IL-6R (Flow Cytometry):
-
Cell Preparation and Staining: Use the cell pellets from the stimulation step. Stain the cells with a fluorescently labeled anti-human CD126 antibody as described for the L-selectin assay.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the MFI of IL-6R staining.
-
Data Analysis: Correlate the increase in sIL-6R in the supernatant with the decrease in membrane-bound IL-6R on the cell surface.
Monocyte/Macrophage Tumoricidal Activity Assay
This assay assesses the ability of the CRP (174-185) peptide to enhance the cytotoxic activity of monocytes or macrophages against tumor cells.
Principle: Monocytes or macrophages are co-cultured with radiolabeled or fluorescently labeled tumor target cells. The release of the label from lysed target cells is measured as an indicator of cytotoxicity.
Generalized Protocol:
-
Effector Cell Preparation:
-
Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation. Purify monocytes by adherence to plastic tissue culture plates.
-
Macrophages: Differentiate monocytes into macrophages by culturing them for 5-7 days in the presence of macrophage colony-stimulating factor (M-CSF).
-
-
Target Cell Preparation:
-
Culture a suitable tumor cell line (e.g., a human melanoma or carcinoma cell line).
-
Label the target cells with a radioactive isotope (e.g., 51Cr) or a fluorescent dye that is released upon cell lysis.
-
-
Co-culture and Stimulation:
-
Plate the effector cells (monocytes or macrophages) in a multi-well plate.
-
Add various concentrations of the CRP (174-185) peptide to the effector cells and incubate for a period to allow for activation (e.g., 24-48 hours)[8].
-
Add the labeled target cells to the wells containing the activated effector cells at a specific effector-to-target (E:T) ratio.
-
-
Incubation: Co-culture the effector and target cells for a defined period (e.g., 4-18 hours) at 37°C.
-
Measurement of Cytotoxicity:
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of released label in the supernatant using a gamma counter (for 51Cr) or a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated in medium alone.
-
Maximum Release: Target cells lysed with a detergent.
-
Visualizations of Key Pathways and Workflows
Signaling Pathway for CRP (174-185) Effects on Neutrophils
Caption: Proposed signaling pathway for CRP (174-185) in neutrophils.
Experimental Workflow for Neutrophil Chemotaxis Inhibition Assay
Caption: Workflow for the neutrophil chemotaxis inhibition assay.
Logical Relationship of CRP (174-185) Effects on Inflammation
Caption: Functional consequences of CRP (174-185) cellular interactions.
Conclusion
The C-reactive protein-derived peptide 174-185 is a potent modulator of innate immune cell function, with primary effects on neutrophils and monocytes/macrophages. Its ability to inhibit neutrophil chemotaxis and adhesion suggests a significant anti-inflammatory role, while its capacity to enhance monocyte/macrophage tumoricidal activity points towards its potential as a therapeutic agent in oncology. Further research is warranted to definitively identify the specific receptors for this peptide, elucidate the precise downstream signaling pathways, and establish a comprehensive quantitative profile of its biological activities. Such studies will be crucial for the rational design and development of novel therapeutics based on the immunomodulatory properties of the CRP (174-185) peptide.
References
- 1. Effect of human C-reactive protein on chemokine and chemotactic factor-induced neutrophil chemotaxis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-reactive protein: a physiological activator of interleukin 6 receptor shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 8. Activation of human monocyte tumoricidal activity by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-reactive protein specifically binds to Fcgamma receptor type I on a macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tumor Efficacy of C-Reactive Protein Fragment (174-185): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-tumor properties of the C-Reactive Protein (CRP) peptide fragment spanning amino acids 174-185 (sequence: IYLGGPFSPNVL). This dodecapeptide, when encapsulated in liposomes, has demonstrated significant efficacy in preclinical cancer models, primarily through the activation of the innate immune system. The core mechanism involves the stimulation of monocytes and macrophages, leading to enhanced tumoricidal activity and the production of key pro-inflammatory cytokines. This document details the quantitative anti-tumor effects, outlines relevant experimental methodologies, and illustrates the proposed signaling pathways.
Introduction
C-Reactive Protein (CRP) is an acute-phase reactant primarily known as a clinical marker for inflammation.[1][2] However, research has unveiled that specific fragments of CRP possess distinct biological activities. Notably, the synthetic peptide corresponding to residues 174-185, also identified as RS-83277, has emerged as a potential immunotherapeutic agent.[1][3] Studies have shown that this peptide, when formulated in a lipid-based delivery system, can inhibit tumor growth and metastasis in various murine cancer models.[1][4] The anti-neoplastic effects are not a result of direct cytotoxicity to cancer cells but are mediated through the activation of host immune effector cells, particularly macrophages.[1][3][4] This guide synthesizes the available data on the anti-tumor effects of CRP(174-185), providing a technical resource for researchers in oncology and immunology.
Quantitative Anti-Tumor Effects
The anti-tumor activity of liposome-encapsulated CRP(174-185) has been quantified in several preclinical murine models. The data consistently demonstrates a significant reduction in metastatic burden and, in some models, an inhibition of primary tumor growth.
In Vivo Efficacy in Murine Cancer Models
The therapeutic potential of CRP(174-185) has been evaluated in models of fibrosarcoma, colon carcinoma, and renal carcinoma. The peptide is administered intravenously within multilamellar vesicles (MLV). It is critical to note that the peptide administered in a soluble form, without liposomal encapsulation, is ineffective.[5]
Table 1: Summary of In Vivo Anti-Metastatic and Anti-Tumor Effects of Liposome-Encapsulated CRP(174-185)
| Cancer Model | Animal Strain | Key Efficacy Endpoints | Treatment Group | Result | Reference |
| Fibrosarcoma T241 | C57Bl/6 Mice | Lung Metastases | Control (Buffer MLV) | Extensive Metastases | [5] |
| Liposomal CRP(174-185) | Significant reduction in number and size of metastases | [5][6] | |||
| Colon Carcinoma MCA-38 | C57Bl/6 Mice | Survival (Liver Metastases) | Control (Buffer MLV) | Standard survival duration | [5] |
| Liposomal CRP(174-185) | Significantly increased survival | [5] | |||
| Renca Renal Carcinoma | Balb/c Mice | Primary Tumor Growth | Control (Buffer MLV) | Progressive tumor growth | [5] |
| Liposomal CRP(174-185) | Significant inhibition of primary tumor growth | [5] |
Macrophage-Mediated Tumoricidal Activity
The primary mechanism underlying the anti-tumor effects of CRP(174-185) is the activation of monocytes and alveolar macrophages.[3][6] This activation leads to a direct cytotoxic effect on tumor cells.
Table 2: In Vitro Tumoricidal Activity of Monocytes/Macrophages Activated by CRP(174-185)
| Effector Cells | Parameter Measured | Treatment Condition | Result | Reference |
| Human Monocytes | Tumoricidal Activity | Control | Baseline cytotoxicity | [3] |
| CRP(174-185) (250-500 µg/ml) | Significantly enhanced tumoricidal activity | [3] | ||
| Human Alveolar Macrophages | Tumoricidal Activity | Control | Baseline cytotoxicity | [3] |
| CRP(174-185) (250-500 µg/ml) | Significantly enhanced tumoricidal activity | [3] |
Cytokine Secretion Profile
Activated monocytes and macrophages release a variety of pro-inflammatory cytokines that contribute to the anti-tumor immune response. Treatment with CRP(174-185) has been shown to augment the secretion of key cytokines.
Table 3: Cytokine Secretion by Human Monocytes Stimulated with CRP(174-185)
| Cytokine | Treatment Condition | Result | Reference |
| Interleukin-1β (IL-1β) | Control | Baseline secretion | [3] |
| CRP(174-185) | Augmented secretion | [3] | |
| Interleukin-6 (IL-6) | Control | Baseline secretion | [3] |
| CRP(174-185) | Augmented secretion | [3] | |
| Tumor Necrosis Factor-α (TNF-α) | Control | Baseline secretion | [6] |
| Liposomal CRP(174-185) | Increased production by alveolar macrophages | [6] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Control | Baseline secretion | [6] |
| Liposomal CRP(174-185) | Increased production by alveolar macrophages | [6] |
Proposed Mechanism of Action and Signaling Pathways
The anti-tumor effects of CRP(174-185) are initiated by its interaction with and subsequent activation of macrophages. The available evidence strongly suggests that this interaction is mediated by Fc gamma receptors (FcγR) on the macrophage cell surface.
Macrophage Activation via Fc Gamma Receptors
Whole C-Reactive Protein has been shown to bind to FcγRI (CD64) and FcγRIIa (CD32) on monocytes and macrophages.[7][8][9] This binding event is crucial for initiating downstream signaling cascades that lead to macrophage activation. It is proposed that the liposomal formulation of CRP(174-185) facilitates the appropriate presentation of the peptide to these receptors, mimicking the effect of the whole CRP molecule. This interaction triggers a signaling cascade that polarizes macrophages towards a pro-inflammatory M1 phenotype, which is characterized by enhanced phagocytosis and the production of inflammatory cytokines.[7][8][9]
Downstream Signaling Cascade
Upon binding of CRP(174-185) to Fcγ receptors, a signaling cascade is initiated, which is believed to involve the following key steps:
-
Syk Activation: The engagement of FcγR leads to the recruitment and activation of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase in immune cell signaling.[7][8][10]
-
PI3K and PLD Activation: Activated Syk is known to trigger downstream pathways, including the Phosphoinositide 3-kinase (PI3K) and Phospholipase D (PLD) pathways, which are essential for various cellular functions, including phagocytosis and cytokine production.[9][10][11]
-
NF-κB Activation: The PI3K pathway, among others, culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[12] NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]
-
Biological Response: The upregulation of these cytokines, along with other induced effector molecules, results in the enhanced tumoricidal activity of the macrophage and the creation of a pro-inflammatory tumor microenvironment that is hostile to cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the research of CRP(174-185)'s anti-tumor effects. These protocols are based on established techniques and the available literature.
Preparation of CRP(174-185)-Encapsulated Multilamellar Vesicles (MLV)
This protocol describes a standard method for encapsulating a synthetic peptide into liposomes.
-
Materials:
-
Synthetic CRP(174-185) peptide (IYLGGPFSPNVL), high purity (>95%).
-
Phosphatidylcholine (PC) and Phosphatidylserine (PS) (e.g., from Avanti Polar Lipids).
-
Sterile phosphate-buffered saline (PBS), pH 7.4.
-
Rotary evaporator.
-
Sonicator.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
-
Procedure:
-
Dissolve PC and PS in chloroform at a molar ratio of 7:3 in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under vacuum.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Dissolve the CRP(174-185) peptide in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Hydrate the lipid film with the peptide solution by vortexing vigorously for 10-15 minutes. This will form multilamellar vesicles (MLV).
-
For a more uniform size distribution (optional, for creating large unilamellar vesicles - LUVs), the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated peptide by dialysis or size-exclusion chromatography.
-
Sterilize the final liposome (B1194612) preparation by filtration through a 0.22 µm filter.
-
Determine the peptide encapsulation efficiency using a suitable method like HPLC after disrupting the liposomes with a detergent.
-
In Vivo Murine Fibrosarcoma Metastasis Model
This protocol outlines a typical experimental setup to evaluate the anti-metastatic potential of a therapeutic agent.
-
Materials:
-
C57Bl/6 mice (female, 6-8 weeks old).
-
T241 fibrosarcoma cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Sterile PBS.
-
Liposome-encapsulated CRP(174-185) and control liposomes (buffer only).
-
Surgical tools for tumor resection.
-
India ink or Bouin's fixative for lung visualization.
-
-
Procedure:
-
Culture T241 fibrosarcoma cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Inject 0.1 mL of the cell suspension (2.5 x 10^4 cells) subcutaneously into the footpad of C57Bl/6 mice.
-
Allow the primary tumor to grow for approximately 17-21 days.
-
Amputate the tumor-bearing limb to remove the primary tumor. This allows for the study of established micrometastases.
-
Randomize the mice into treatment and control groups (n=10-15 per group).
-
Begin treatment 24 hours after surgery. Administer liposome-encapsulated CRP(174-185) or control liposomes intravenously via the tail vein. A typical treatment schedule might be 100 µg of peptide per mouse, administered three times a week for two weeks.
-
Monitor mice for signs of toxicity and record survival.
-
At a predetermined endpoint (e.g., day 35 post-tumor inoculation), euthanize the mice.
-
Excise the lungs and rinse with saline.
-
Perfuse the lungs with India ink or fix in Bouin's solution to visualize and count the metastatic nodules on the lung surface.
-
Statistically compare the number of lung metastases between the treatment and control groups.
-
Macrophage-Mediated Tumoricidal Assay (Chromium-51 Release Assay)
This assay measures the ability of activated macrophages to lyse tumor cells.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or murine peritoneal exudate cells (PECs).
-
Ficoll-Paque for PBMC isolation.
-
Complete RPMI-1640 medium with 10% FBS.
-
Tumor target cell line (e.g., A549 lung carcinoma), labeled with Sodium Chromate (51Cr).
-
Liposome-encapsulated CRP(174-185).
-
96-well U-bottom plates.
-
Gamma counter.
-
Triton X-100 (for maximum release control).
-
-
Procedure:
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Adhere monocytes by plating PBMCs in a tissue culture flask for 2 hours. Wash away non-adherent cells.
-
Culture adherent monocytes for 5-7 days to differentiate into macrophages.
-
Alternatively, harvest PECs from mice 3-4 days after intraperitoneal injection of a sterile irritant like thioglycollate broth.
-
-
Target Cell Labeling:
-
Incubate 1 x 10^6 tumor cells with 100 µCi of 51Cr in 1 mL of medium for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with medium to remove excess 51Cr.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate the effector macrophages in a 96-well plate.
-
Activate the macrophages by incubating them with liposome-encapsulated CRP(174-185) at various concentrations (e.g., 10-500 µg/mL peptide equivalent) for 24 hours.
-
After activation, wash the macrophages to remove the liposomes.
-
Add 1 x 10^4 labeled target cells to each well containing the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Cytokine Secretion Assay (ELISA)
This protocol describes the quantification of cytokines released by activated monocytes.
-
Materials:
-
Isolated human monocytes.
-
Complete RPMI-1640 medium with 10% FBS.
-
Liposome-encapsulated CRP(174-185).
-
24-well tissue culture plates.
-
ELISA kits for human TNF-α, IL-1β, and IL-6.
-
Microplate reader.
-
-
Procedure:
-
Plate isolated human monocytes in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.
-
Stimulate the monocytes with various concentrations of liposome-encapsulated CRP(174-185) or control liposomes.
-
Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours) at 37°C.
-
At each time point, collect the culture supernatants and centrifuge to remove any cells or debris.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
Generate a standard curve for each cytokine and calculate the concentration in the samples (pg/mL or ng/mL).
-
Conclusion
The C-Reactive Protein fragment 174-185, when delivered via a liposomal carrier, represents a promising immunotherapeutic strategy for cancer treatment. Its ability to activate macrophages and induce a pro-inflammatory, anti-tumor response provides a distinct mechanism of action compared to conventional cytotoxic agents. The data summarized in this guide highlights the peptide's efficacy in preclinical models and elucidates its mechanism of action through the Fc gamma receptor signaling pathway. Further research is warranted to optimize the formulation, evaluate its efficacy in a broader range of cancer models, and assess its potential for clinical translation. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing novel cancer immunotherapies.
References
- 1. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Reactive Protein and Cancer—Diagnostic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of human monocytes and alveolar macrophages by a synthetic peptide of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 5. Induction of inflammatory cytokine release from cultured human monocytes by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of alveolar macrophage TNF and MCP-1 expression in vivo by a synthetic peptide of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophages Activated by C-Reactive Protein through FcgRI Transfer Suppression of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophages activated by C-reactive protein through Fc gamma RI transfer suppression of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-Reactive Protein Promotes Inflammation through FcγR-Induced Glycolytic Reprogramming of Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
C-Reactive Protein Peptide (174-185): A Novel Modulator of Macrophage Function in Septic Acute Kidney Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sepsis-associated acute kidney injury (SA-AKI) is a critical condition with high mortality rates, and its pathophysiology is complex, involving a dysregulated inflammatory response.[1][2] Macrophages play a dual role in sepsis; while they are essential for bacterial clearance, their excessive activation can lead to tissue damage.[3][4] C-reactive protein (CRP), a well-known acute-phase reactant, has been identified as not just a biomarker but also a potential mediator in acute kidney injury.[5][6] This guide focuses on the therapeutic potential of a specific synthetic peptide derived from CRP, corresponding to amino acid residues 174-185. Emerging research suggests that this peptide, CRP(174-185), can modulate macrophage activity to ameliorate septic AKI.[3][4][] This document provides a comprehensive overview of the experimental evidence, detailed protocols, and the underlying signaling pathways associated with the action of CRP(174-185) in preclinical models of septic AKI.
Experimental Protocols
The following methodologies are based on a key study investigating the effects of CRP(174-185) in a murine model of septic AKI.[3][4]
Cecal Ligation and Puncture (CLP) Model of Septic AKI
The CLP model is a widely used and clinically relevant model for inducing polymicrobial sepsis.
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve to prevent bowel obstruction. The ligation's position determines the severity of sepsis.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Provide fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and post-operative analgesia.
-
-
Sham Control: Sham-operated mice undergo the same procedure, including laparotomy and cecal exposure, but without ligation and puncture.
Administration of CRP Peptide (174-185)
-
Peptide: Synthesized CRP peptide (174-185).
-
Dosage and Administration: A dose of 20 mg/kg is administered intraperitoneally (i.p.).[3][4]
-
Timing: The peptide is administered 1 hour after the CLP procedure.[3][4]
-
Vehicle Control: The control group receives a corresponding volume of the vehicle (e.g., sterile saline) via the same route and at the same time point.
Assessment of Renal Function and Injury
-
Blood Urea Nitrogen (BUN) and Serum Creatinine (B1669602): Collect blood samples at specified time points (e.g., 24 hours post-CLP) for measurement of BUN and creatinine levels as indicators of renal function.
-
Histology: Perfuse kidneys with saline, fix in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess tubular injury, including tubular dilation, cast formation, and epithelial cell sloughing.
Analysis of Kidney Macrophages
-
Kidney Cell Isolation:
-
Perfuse kidneys with ice-cold PBS.
-
Mince the kidneys and digest them in a solution containing collagenase and DNase I at 37°C.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.
-
Use a density gradient (e.g., Percoll) to enrich for leukocytes.
-
-
Flow Cytometry:
-
Stain the isolated kidney cells with fluorescently labeled antibodies against cell surface markers to identify macrophage populations. Key markers include CD45 (pan-leukocyte), F4/80 (macrophage), Ly6C (to distinguish between monocyte-derived and tissue-resident macrophages), and markers for M1 (e.g., CD86) and M2 (e.g., CD206) polarization.
-
Analyze the stained cells using a flow cytometer to quantify different macrophage subsets.
-
Functional Assays for Macrophages
-
Phagocytosis and Reactive Oxygen Species (ROS) Production:
-
Isolate kidney macrophages as described above.
-
Incubate the cells with pHrodo Green E. coli BioParticles, which fluoresce in the acidic environment of the phagosome.
-
Measure the production of phagocytic ROS using a fluorescent probe like CellROX Green reagent.
-
Quantify the fluorescence intensity by flow cytometry.
-
-
Cytokine Measurement:
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a study on CRP(174-185) in a CLP-induced septic AKI model.[3][4]
Table 1: Effect of CRP(174-185) on Renal Function and Bacterial Clearance 24h Post-CLP
| Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) | Kidney Bacterial Load (CFU/g) |
| Sham | ~20 | ~0.1 | N/A |
| CLP + Vehicle | Significantly Increased | Significantly Increased | High |
| CLP + CRP(174-185) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
Data are represented as trends from the source study. Exact values should be referred from the original publication.
Table 2: Modulation of Kidney Macrophage Phenotype and Function by CRP(174-185)
| Parameter | Time Point | CLP + Vehicle | CLP + CRP(174-185) |
| Phagocytic ROS Production | 3h | Increased | Further Augmented |
| 24h | Increased vs. Sham | Maintained at 3h levels (Controlled) | |
| Tissue TNF-α Levels | 24h | Significantly Increased | Significantly Reduced |
| Macrophage Polarization | 24h | Skewed towards M1 | Skewed towards M2 |
Data are represented as trends from the source study. Exact values should be referred from the original publication.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of CRP(174-185) in Septic AKI
The therapeutic effect of CRP(174-185) in septic AKI appears to be mediated by its ability to control the activation state of kidney macrophages. Early after sepsis induction, the peptide enhances the beneficial functions of macrophages, such as phagocytosis and ROS production, which aids in bacterial clearance.[3][4] However, at later stages, it prevents the over-activation of these cells, reducing the production of pro-inflammatory cytokines like TNF-α and promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3][4] This controlled activation helps to mitigate kidney damage while still effectively fighting the infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Sepsis-Associated Acute Kidney Injury: What’s New Regarding Its Diagnostics and Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages. (2023) | Seigo Ito | 5 Citations [scispace.com]
- 5. Role of C-Reactive Protein in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Molecular Profile and Functional Dynamics of CRP (174-185) Peptide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the C-reactive protein (CRP) fragment spanning amino acids 174-185, a peptide of significant interest to researchers in immunology and drug development. This document details its fundamental molecular characteristics, the methodologies for its synthesis and characterization, and elucidates its known signaling activities.
Core Molecular Data
The fundamental physicochemical properties of the CRP (174-185) peptide, with the amino acid sequence Isoleucyl-Tyrosyl-Leucyl-Glycyl-Glycyl-Prolyl-Phenylalanyl-Seryl-Prolyl-Asparaginyl-Valyl-Leucine (IYLGGPFSPNVL), are summarized below. This data is consistently reported across multiple chemical and biological suppliers.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~1276.5 g/mol | [1][2] |
| Chemical Formula | C₆₂H₉₃N₁₃O₁₆ | [1][2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of the CRP (174-185) peptide is not available in singular, peer-reviewed literature, the following methodologies represent the standard, widely accepted procedures for a peptide of this nature.
Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of the CRP (174-185) peptide is routinely achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
General Workflow:
-
Resin Preparation: An appropriate resin, typically a Wang or Rink Amide resin, is selected and swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Leucine in this case), with its alpha-amino group protected by Fmoc and its side chain protected if necessary, is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically piperidine (B6355638) in DMF, to expose a free amine.
-
Sequential Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the reaction vessel to form a new peptide bond. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Val, Asn, Pro, Ser, Phe, Pro, Gly, Gly, Leu, Tyr, Ile).
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.
-
Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.
Molecular Weight and Formula Determination
The molecular weight of the synthesized CRP (174-185) peptide is experimentally verified using mass spectrometry.
General Workflow:
-
Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate ionization.
-
Mass Spectrometry Analysis: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the peptide ions.
-
Data Interpretation: From the resulting mass spectrum, the molecular weight of the peptide can be determined. High-resolution mass spectrometry can also confirm the elemental composition, thus verifying the chemical formula.
Signaling Pathway and Functional Activity
The CRP (174-185) peptide has been identified as a biologically active fragment of the full C-reactive protein. Notably, it plays a role in modulating inflammatory responses by interacting with neutrophils. One of the key described functions is the induction of proteolytic shedding of L-selectin and the release of the soluble interleukin-6 receptor (sIL-6R).[3][4] This activity is reported to be mediated through the C1q/Fcγ-R1 binding motif region of the CRP molecule, from which this peptide is derived, and does not involve the phosphocholine-binding site.[4]
This guide serves as a foundational resource for professionals engaged in the study of CRP and its fragments. The provided data and protocols are based on established scientific principles and commercially available information, offering a starting point for further investigation and application in research and development.
References
- 1. Peptide Super-Agonist Enhances T-Cell Responses to Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides that immunoactivate the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to C-Reactive Protein (174-185)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the C-Reactive Protein (CRP) fragment (174-185), a peptide of significant interest in immunology and drug development. This document details its chemical identity, biological functions, and the experimental protocols used to investigate its activities.
Chemical and Physical Properties
The C-Reactive Protein (174-185) peptide is a dodecapeptide with the amino acid sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 160369-86-8[1], 147516-85-6 |
| Molecular Formula | C₆₂H₉₃N₁₃O₁₆ |
| Molecular Weight | 1276.48 g/mol |
| Amino Acid Sequence | Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu |
Biological Functions and Mechanisms of Action
C-Reactive Protein (174-185) is a biologically active peptide fragment derived from the acute-phase reactant C-Reactive Protein. It plays a significant role in modulating the innate immune response, particularly through its interactions with monocytes, macrophages, and neutrophils.
Modulation of Monocyte and Macrophage Activity
A key function of CRP (174-185) is its ability to enhance the tumoricidal activity of human monocytes and alveolar macrophages. This suggests a potential role for this peptide as a biological response modifier in cancer therapy. The mechanism is believed to involve the activation of macrophages, leading to enhanced cytotoxicity against tumor cells.
Effects on Neutrophil Function
CRP (174-185) exhibits complex effects on neutrophils. It has been shown to inhibit neutrophil chemotaxis, the directed migration of neutrophils towards inflammatory stimuli such as interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP)[2]. This inhibitory action suggests a role in regulating and potentially limiting excessive inflammation.
Conversely, CRP (174-185) also stimulates the shedding of the soluble interleukin-6 receptor (sIL-6R) from the surface of neutrophils[3]. This shedding mechanism can have pro-inflammatory consequences, as the sIL-6R can form a complex with IL-6, enabling it to activate cells that do not express the membrane-bound IL-6 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of C-Reactive Protein (174-185).
Monocyte-Mediated Tumoricidal Activity Assay (Chromium-51 Release Assay)
This assay measures the ability of monocytes, activated by CRP (174-185), to lyse tumor cells.
1. Target Cell Preparation and Labeling:
-
Culture a suitable tumor cell line (e.g., K562, U937) to the logarithmic growth phase.
-
Harvest and wash the target cells twice with a serum-free culture medium.
-
Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in a complete medium.
-
Add 100 µCi of Sodium Chromate (⁵¹Cr) per 1 x 10⁶ cells and incubate for 1-2 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, wash the labeled target cells three times with a complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in a complete medium at a concentration of 1 x 10⁵ cells/mL.
2. Effector Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To isolate monocytes, allow the PBMCs to adhere to plastic tissue culture plates for 1-2 hours at 37°C.
-
Wash away non-adherent cells (lymphocytes) to obtain a purified monocyte population.
-
Gently scrape and collect the adherent monocytes.
3. Cytotoxicity Assay:
-
Plate the effector cells (monocytes) in a 96-well round-bottom plate at various effector-to-target (E:T) cell ratios (e.g., 50:1, 25:1, 12.5:1).
-
Add CRP (174-185) at various concentrations to the wells containing effector cells and incubate for a predetermined period to allow for monocyte activation.
-
Add 1 x 10⁴ labeled target cells to each well.
-
For the determination of spontaneous release, incubate target cells with medium only.
-
For the determination of maximum release, lyse target cells with a detergent solution (e.g., 2% Triton X-100).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Harvest the supernatant and measure the radioactivity in a gamma counter.
4. Calculation of Cytotoxicity:
-
Percent specific lysis is calculated using the following formula:
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the inhibitory effect of CRP (174-185) on neutrophil migration.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
2. Boyden Chamber Setup:
-
Use a 48-well or 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
In the lower wells, add the chemoattractant (e.g., IL-8 or fMLP) at a predetermined optimal concentration. For negative controls, add assay buffer alone.
-
Pre-incubate the isolated neutrophils with various concentrations of CRP (174-185) or a vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden apparatus.
3. Incubation and Cell Quantification:
-
Incubate the chamber at 37°C in a humidified CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated neutrophils by counting under a microscope in several high-power fields.
4. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of CRP (174-185) compared to the vehicle control.
Measurement of Soluble IL-6 Receptor (sIL-6R) Release (ELISA)
This protocol details the measurement of sIL-6R shed from neutrophils upon stimulation with CRP (174-185).
1. Neutrophil Stimulation:
-
Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Resuspend the neutrophils at a concentration of 2 x 10⁶ cells/mL in a complete culture medium.
-
Add CRP (174-185) at various concentrations to the neutrophil suspension.
-
Incubate for 45 minutes at 37°C in a humidified CO₂ incubator.
2. Sample Collection:
-
After incubation, centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Carefully collect the cell-free supernatant, which will contain the shed sIL-6R.
3. ELISA Procedure:
-
Use a commercially available human sIL-6R ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:
-
Add standards and collected supernatants to the wells of a microplate pre-coated with an anti-human sIL-6R capture antibody.
-
Incubate for the specified time to allow sIL-6R to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-human sIL-6R detection antibody and incubate.
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another wash, add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve using the absorbance values of the known concentrations of the sIL-6R standards.
-
Determine the concentration of sIL-6R in the experimental samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
Table 2: Effect of C-Reactive Protein (174-185) on Neutrophil sIL-6R Release [3]
| CRP (174-185) Concentration (µg/mL) | Mean sIL-6R Concentration (pg/mL) ± SD |
| 0 (Control) | 90.0 ± 10.6 |
| 1 | 96.8 ± 9.0 |
| 10 | 118.5 ± 13.4 |
| 25 | 178.0 ± 5.9 |
| 50 | 234.0 ± 17.4 |
Table 3: Inhibition of Neutrophil Chemotaxis by C-Reactive Protein [4]
| CRP Concentration (µg/mL) | Inhibition of Chemotaxis (%) |
| >25 | Dose-dependent inhibition observed |
| 100 | Complete inhibition |
Signaling Pathways and Visualizations
The biological effects of C-Reactive Protein (174-185) are mediated through specific signaling pathways in immune cells. A primary mechanism involves its interaction with Fc gamma receptors (FcγR), particularly FcγRI (CD64) and FcγRIIa (CD32), on the surface of monocytes and neutrophils[5].
Signaling Pathway in Monocytes/Macrophages
Upon binding of CRP (174-185) to Fcγ receptors on monocytes and macrophages, a downstream signaling cascade is initiated that ultimately leads to cellular activation and enhanced tumoricidal activity.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human C-reactive protein inhibits neutrophil chemotaxis in vitro: possible implications for the adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-reactive protein specifically binds to Fcgamma receptor type I on a macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of CRP (174-185)
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the C-reactive protein fragment (174-185), with the sequence H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH. The methodology is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Peptide Overview
The C-reactive protein (CRP) fragment 174-185 has been identified as a biologically active peptide that can mimic some of the immunomodulatory functions of the native CRP protein.[1] Specifically, it has been shown to enhance the tumoricidal activity of human monocytes and alveolar macrophages in vitro, suggesting its potential as a biological response modifier in cancer therapy.[2][3]
| Property | Value | Reference |
| Sequence | H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH | [2] |
| Molecular Formula | C₆₂H₉₃N₁₃O₁₆ | [2] |
| Average Molecular Weight | 1276.47 g/mol | [2] |
| Theoretical pI | 7.0 | [2] |
Solid-Phase Peptide Synthesis Workflow
The synthesis of CRP (174-185) follows a stepwise elongation of the peptide chain on a solid support. The general workflow involves the initial attachment of the C-terminal amino acid to the resin, followed by cycles of deprotection and coupling of subsequent amino acids until the full peptide sequence is assembled. The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Materials and Reagents
-
Resin: Wang resin (pre-loaded with Fmoc-Leu-OH is recommended for convenience) or 2-Chlorotrityl chloride resin.[4]
-
Fmoc-protected Amino Acids: Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIPEA), Methanol (MeOH).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[5]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water.
-
Precipitation and Washing: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.[6][7]
Resin Preparation and First Amino Acid Loading (if not using pre-loaded resin)
-
Place 0.1 mmol of Wang resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour, then wash with DCM (3x).[4]
-
Dissolve 0.4 mmol of Fmoc-Leu-OH and 0.4 mmol of HOBt in DMF.
-
Add 0.4 mmol of DIC (N,N'-Diisopropylcarbodiimide) and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cap any unreacted hydroxyl groups with a solution of acetic anhydride/pyridine/DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
Peptide Chain Elongation
The following steps are repeated for each amino acid in the sequence, starting from Fmoc-Val-OH and proceeding to Fmoc-Ile-OH.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[8]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[4]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).[8]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.3 mmol of the next Fmoc-amino acid, 0.3 mmol of HBTU, and 0.3 mmol of HOBt in DMF.
-
Add 0.6 mmol of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative test results in yellow/colorless beads). If the coupling is incomplete, the step can be repeated.[8]
-
Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection
-
After the final amino acid (Fmoc-Ile-OH) has been coupled and deprotected, wash the peptide-resin with DCM (5x) and dry it under vacuum.[8]
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[8]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL for 0.1 mmol of resin).[8]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation, Purification, and Lyophilization
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 50 mL).[5][8]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.[5][8]
-
Dry the crude peptide pellet under vacuum to obtain a white powder.[8]
-
Purify the crude peptide using preparative RP-HPLC with a C18 column. A common mobile phase system is Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile. A gradient of increasing Solvent B is used to elute the peptide.[6][9]
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final CRP (174-185) peptide as a white, fluffy powder.
Expected Results
The following table provides representative values for the synthesis of a 12-amino acid peptide using Fmoc-SPPS. Actual yields and purity may vary depending on the specific synthesis conditions and purification efficiency.
| Parameter | Expected Value |
| Crude Peptide Yield | 70-90% |
| Purity after RP-HPLC | >95% |
| Final Lyophilized Peptide Yield | 15-40% (of theoretical) |
Signaling Pathway of CRP
While a detailed signaling pathway for the CRP (174-185) fragment is not fully elucidated, native CRP is known to be involved in the inflammatory response and can activate complement pathways.[10] It interacts with Fc receptors, leading to the generation of proinflammatory cytokines.[11] The fragment (174-185) is believed to mimic some of these functions, potentially through interaction with receptors on immune cells like monocytes and macrophages.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EP2218727A1 - Modulation of C-reactive protein expression - Google Patents [patents.google.com]
Application Notes and Protocols for Lyophilized CRP (174-185) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-Reactive Protein (CRP) fragment (174-185), with the amino acid sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu (IYLGGPFSPNVL), is a bioactive peptide derived from the full-length CRP.[1][2][3] This dodecapeptide has garnered significant interest in research due to its immunomodulatory properties, particularly its ability to enhance the tumoricidal activity of monocytes and macrophages.[1][2] These application notes provide detailed guidelines for the proper handling, storage, and use of lyophilized CRP (174-185) peptide to ensure its stability and biological activity in experimental settings.
Product Information
The CRP (174-185) peptide is typically supplied as a lyophilized powder, often as a trifluoroacetic acid (TFA) salt resulting from the purification process.[2] The presence of TFA can affect the net weight and solubility of the peptide.[2]
| Property | Value |
| Sequence | H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH |
| Molecular Formula | C₆₂H₉₃N₁₃O₁₆ |
| Molecular Weight | ~1276.5 g/mol [2] |
| Theoretical pI | 7.0[2] |
| GRAVY Score | 0.79[2] |
Handling and Storage of Lyophilized Peptide
Proper handling and storage of the lyophilized CRP (174-185) peptide are crucial to maintain its integrity and activity.
Initial Receipt and Storage:
Upon receipt, it is recommended to store the lyophilized peptide at -20°C or colder in a desiccated environment.[2] For long-term storage, -80°C is preferable. The peptide should be protected from light.
Handling Precautions:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Weigh out the desired amount of peptide quickly in a clean, controlled environment.
-
Reseal the vial tightly and return it to the recommended storage temperature.
-
Wear appropriate personal protective equipment, including gloves and safety glasses, as lyophilized peptides can be volatile.
Quantitative Storage Recommendations
| Storage Form | Temperature | Duration | Notes |
| Lyophilized | -80°C | Several years | Recommended for long-term storage. Keep in a desiccator. |
| Lyophilized | -20°C | Several years | Suitable for long-term storage. Keep in a desiccator. |
| Lyophilized | 4°C | Short-term (weeks) | For short-term use only.[4] |
| In Solution | -80°C | Up to 6 months[4] | Aliquot to avoid freeze-thaw cycles. |
| In Solution | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles. |
| In Solution | 4°C | 1-2 weeks | For immediate use. |
Reconstitution of Lyophilized Peptide
The solubility of a peptide is dependent on its amino acid composition. With a GRAVY score of 0.79, CRP (174-185) is considered hydrophobic.
Recommended Solvents:
-
Sterile, Purified Water or Buffer: For initial attempts, use sterile, purified water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.0-7.4.
-
Organic Solvents: If the peptide is not readily soluble in aqueous solutions, it is recommended to first dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to the desired concentration.
Reconstitution Protocol:
-
Bring the lyophilized peptide vial to room temperature in a desiccator.
-
Add the appropriate solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. A clear solution indicates complete dissolution.
-
For long-term storage of the reconstituted peptide, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Macrophage Activation Assay
This protocol describes the use of CRP (174-185) to stimulate macrophage activity in vitro.
Materials:
-
Reconstituted CRP (174-185) peptide solution
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Assay-specific reagents (e.g., for phagocytosis or cytokine measurement)
Procedure:
-
Culture macrophages to the desired density in appropriate culture plates.
-
Prepare a working solution of CRP (174-185) in complete cell culture medium. A final concentration of 0.2 mg/mL has been used in some studies.
-
Remove the existing medium from the cells and add the medium containing the CRP (174-185) peptide.
-
Incubate the cells for the desired period (e.g., 1-24 hours).
-
Proceed with the specific downstream assay, such as a phagocytosis assay or analysis of cytokine production (e.g., TNF-α, IL-1β, IL-6) by ELISA or flow cytometry.
In Vivo Murine Sepsis Model
This protocol provides a general guideline for the administration of CRP (174-185) in a murine model of sepsis.
Materials:
-
Reconstituted and sterile-filtered CRP (174-185) peptide solution (e.g., in saline)
-
Animal model of sepsis (e.g., cecal ligation and puncture - CLP)
Procedure:
-
Induce sepsis in the animal model according to the established protocol.
-
Prepare the CRP (174-185) peptide for injection by diluting the stock solution in sterile saline. Doses of 10 or 20 mg/kg have been reported.[5]
-
Administer the peptide solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Monitor the animals for survival and other relevant parameters (e.g., bacterial load, inflammatory markers) at specified time points.
Visualizations
Workflow for Handling and Reconstitution of Lyophilized CRP (174-185)
References
- 1. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 2. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 3. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Assays Using CRP (174-185) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Reactive Protein (CRP) is an acute-phase reactant protein that plays a significant role in inflammatory processes. The peptide fragment CRP (174-185), with the sequence H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH, has been shown to exhibit biological activities similar to the native protein, including the modulation of immune cell functions.[1][2][3] Specifically, this peptide is known to enhance the tumoricidal activity of monocytes and macrophages and influence neutrophil responses, making it a valuable tool for in vitro studies in immunology, oncology, and inflammation research.[3][4]
These application notes provide detailed protocols for the proper dissolution of lyophilized CRP (174-185) peptide and its use in key in vitro functional assays.
Peptide Characteristics and Storage
Proper handling and storage of the CRP (174-185) peptide are crucial for maintaining its biological activity.
| Property | Value |
| Sequence | H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH |
| Molecular Weight | ~1276.5 g/mol |
| Appearance | Lyophilized white powder |
| Storage (Lyophilized) | Store at -20°C or -80°C for long-term stability. |
| Storage (Reconstituted) | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stable for up to 6 months.[5] |
Note: The peptide may be supplied as a trifluoroacetate (B77799) (TFA) salt, which generally enhances solubility in aqueous solutions. For highly sensitive cellular assays, the presence of residual TFA should be considered.[4]
Protocol 1: Reconstitution of Lyophilized CRP (174-185) Peptide
This protocol outlines a stepwise approach to solubilize the CRP (174-185) peptide for the preparation of a stock solution. The theoretical isoelectric point (pI) of this peptide is approximately 7.0, indicating it is neutral.
Materials:
-
Lyophilized CRP (174-185) peptide
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation.
-
Initial Solubility Test (Recommended): If working with a new batch, test the solubility of a small amount of the peptide first.
-
Reconstitution Steps:
-
Step 1 (Primary Solvent): Attempt to dissolve the peptide in sterile, nuclease-free water. Add a small volume of water to the vial to achieve a desired stock concentration (e.g., 1-2 mg/mL).[6] Gently vortex or sonicate for a few seconds if necessary.
-
Step 2 (Secondary Solvent): If the peptide does not fully dissolve in water, add a minimal amount of DMSO to the suspension.[6] For example, add 50-100 µL of DMSO to the aqueous suspension and mix gently until the peptide dissolves.
-
Step 3 (For Highly Hydrophobic Peptides): If the peptide remains insoluble, attempt to dissolve it directly in a small volume of 100% DMSO first, then slowly add this solution dropwise to your aqueous buffer or cell culture medium with constant gentle mixing.[7]
-
Stock Solution Preparation Example: To prepare a 1 mg/mL stock solution from 1 mg of lyophilized peptide:
-
Add 50 µL of DMSO to the vial to dissolve the peptide.
-
Slowly add 950 µL of sterile water or desired buffer to reach a final volume of 1 mL.
Caption: Workflow for dissolving CRP (174-185) peptide.
Experimental Protocols
The following are detailed protocols for common in vitro assays utilizing the CRP (174-185) peptide.
Protocol 2: Monocyte-Mediated Tumor Cell Cytotoxicity Assay
This assay measures the ability of monocytes, activated by CRP (174-185), to lyse tumor cells. The protocol is adapted from the principles of chromium-51 (B80572) release assays.[8][9][10]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), from which monocytes are isolated.
-
Tumor target cell line (e.g., a human melanoma or carcinoma cell line).
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sodium Chromate (⁵¹Cr) solution.
-
CRP (174-185) stock solution.
-
96-well round-bottom plates.
-
Lysis buffer (e.g., 1% Triton X-100).
-
Gamma counter.
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ tumor cells in 50 µL of culture medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, 5% CO₂.[9]
-
Wash the labeled cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells in fresh medium to a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate monocytes from PBMCs using standard methods (e.g., plastic adherence or magnetic cell sorting).
-
Plate monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Treat monocytes with the desired concentration of CRP (174-185) peptide (e.g., 10-100 µg/mL) and incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Co-culture and Cytotoxicity Measurement:
-
After the pre-incubation period, add 1 x 10⁴ labeled target cells to each well containing the treated monocytes (Effector to Target ratio of 20:1).
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with lysis buffer.
-
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect 100 µL of supernatant from each well and measure radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
| Parameter | Recommended Value |
| Effector Cells | Human Monocytes |
| Target Cells | ⁵¹Cr-labeled tumor cells |
| Effector:Target Ratio | 20:1 to 50:1 |
| CRP (174-185) Concentration | 10 - 100 µg/mL |
| Incubation Time (Monocytes) | 24 - 48 hours |
| Co-culture Incubation | 4 hours |
Protocol 3: L-selectin (CD62L) Shedding Assay by Flow Cytometry
This assay quantifies the shedding of L-selectin from the surface of neutrophils upon stimulation with CRP (174-185).
Materials:
-
Freshly isolated human neutrophils.
-
RPMI-1640 medium.
-
CRP (174-185) stock solution.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
FITC- or PE-conjugated anti-human CD62L antibody.
-
Appropriate isotype control antibody.
-
Flow cytometer.
Procedure:
-
Neutrophil Preparation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend neutrophils in RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Stimulation:
-
In separate tubes, incubate 100 µL of the neutrophil suspension with various concentrations of CRP (174-185) peptide (e.g., 50-200 µg/mL) for 30 minutes at 37°C, 5% CO₂.
-
Include an unstimulated control (medium only).
-
-
Staining:
-
After incubation, wash the cells once with cold flow cytometry staining buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the anti-human CD62L antibody or isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) of CD62L staining for each condition.
-
-
Data Analysis:
-
Calculate the percentage of L-selectin expression relative to the unstimulated control: % L-selectin Expression = (MFI of treated sample / MFI of unstimulated control) x 100
-
| Parameter | Recommended Value |
| Cell Type | Human Neutrophils |
| Cell Concentration | 1 x 10⁶ cells/mL |
| CRP (174-185) Concentration | 50 - 200 µg/mL |
| Stimulation Time | 30 minutes |
| Antibody | Anti-human CD62L (clone DREG56 or similar) |
| Analysis Method | Flow Cytometry |
Signaling Pathways
CRP (174-185) exerts its effects on immune cells by engaging specific cell surface receptors and activating downstream signaling cascades.
Caption: Signaling pathways activated by CRP (174-185).
In monocytes and macrophages, CRP (174-185) is proposed to interact with Fc gamma Receptor I (FcγRI or CD64).[11][12][13] This interaction can lead to the activation of the PI3K/Akt signaling pathway, which is known to be involved in promoting cell survival and enhancing effector functions such as tumoricidal activity.[14][15][16]
In neutrophils, CRP (174-185) may engage with Fc gamma Receptor IIIb (FcγRIIIb or CD16b), a GPI-linked receptor.[2][17] This can trigger the MAPK/ERK signaling cascade.[7][18] Activation of this pathway is linked to the activation of the metalloprotease ADAM17, which is a key enzyme responsible for the proteolytic cleavage and shedding of L-selectin from the neutrophil surface.[1][5][19][20][21] This shedding process is a critical step in regulating neutrophil adhesion and migration during inflammation.
References
- 1. ADAM17 deficiency by mature neutrophils has differential effects on L-selectin shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Use of Human Neutrophil Fcγ Receptors for Inducing Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Antibody Receptor Fc Gamma Receptor IIIb Induces Calcium Entry via Transient Receptor Potential Melastatin 2 in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-reactive protein inhibits chemotactic peptide-induced p38 mitogen-activated protein kinase activity and human neutrophil movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromium-51 Release Assay | Revvity [revvity.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Increased expression of FcγRI/CD64 on circulating monocytes parallels ongoing inflammation and nephritis in lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocyte surface expression of Fcγ receptor RI (CD64), a biomarker reflecting type-I interferon levels in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors | CymitQuimica [cymitquimica.com]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | The Antibody Receptor Fc Gamma Receptor IIIb Induces Calcium Entry via Transient Receptor Potential Melastatin 2 in Human Neutrophils [frontiersin.org]
- 18. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADAM17 activity and other mechanisms of soluble L-selectin production during death receptor-induced leukocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADAM-17-independent shedding of L-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
Application Notes and Protocols: In Vitro Neutrophil Adhesion Assay Using CRP (174-185)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil adhesion to the vascular endothelium is a critical initiating step in the inflammatory response. Dysregulation of this process is implicated in a variety of inflammatory diseases. C-reactive protein (CRP), a well-known acute-phase reactant, exists in two main isoforms with opposing effects on neutrophil function. The circulating native form, pentameric CRP (pCRP), and its peptide fragment 174-185, exhibit anti-inflammatory properties by inhibiting neutrophil adhesion.[1] In contrast, the monomeric form of CRP (mCRP), which is formed in tissues at sites of inflammation, acts as a pro-inflammatory mediator, promoting neutrophil adhesion.
These application notes provide a detailed protocol for an in vitro neutrophil adhesion assay to study the effects of the CRP peptide (174-185). This assay is a valuable tool for screening potential anti-inflammatory compounds that target the CRP pathway and for elucidating the molecular mechanisms governing neutrophil-endothelial interactions.
Data Presentation
The following tables summarize the quantitative effects of different CRP forms on neutrophil adhesion and L-selectin expression, a key adhesion molecule on the neutrophil surface.
Table 1: Effect of pCRP and mCRP on Neutrophil Adhesion
| Compound | Effect on Neutrophil Adhesion | Receptor(s) Involved |
| Pentameric CRP (pCRP) | Inhibition | FcγRIIa (CD32) |
| Monomeric CRP (mCRP) | Promotion | FcγRI (CD64), FcγRIII (CD16) |
Table 2: Quantitative Inhibition of Neutrophil Adhesion by pCRP
| Endothelial Cell Type | Activation Stimulus | IC50 of pCRP (µg/mL) |
| Human Coronary Artery Endothelial Cells (HCAEC) | Lipopolysaccharide (LPS) | 20 |
| Human Pulmonary Microvascular Endothelial Cells (HMVEC-L) | Lipopolysaccharide (LPS) | 22 |
Note on CRP (174-185): While the peptide CRP (174-185) has been shown to diminish neutrophil attachment and L-selectin expression, specific IC50 values from dose-response studies are not consistently reported in the literature. However, it is established that these peptides exhibit a weaker inhibitory effect compared to the parent pCRP protein.[1]
Experimental Protocols
Neutrophil Isolation from Human Whole Blood
This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA)
-
Density gradient medium for neutrophil isolation (e.g., Polymorphprep™)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Red blood cell lysis buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal bovine serum (FBS)
-
Trypan blue solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Bring the density gradient medium to room temperature.
-
Carefully layer 5 mL of whole blood over 5 mL of the density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil layer.
-
Wash the collected neutrophils by adding them to a 50 mL conical tube with 3-4 volumes of PBS and centrifuge at 350 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the cell pellet in red blood cell lysis buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI 1640).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
In Vitro Neutrophil Adhesion Assay
This protocol outlines the procedure to measure neutrophil adhesion to a monolayer of endothelial cells.
Materials:
-
Isolated human neutrophils
-
Human endothelial cells (e.g., HUVECs, HCAECs)
-
96-well tissue culture plates
-
Endothelial cell growth medium
-
Assay medium (e.g., RPMI 1640 with 2% FBS)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, or Tumor Necrosis Factor-alpha - TNF-α)
-
CRP (174-185) peptide at various concentrations
-
Calcein-AM (fluorescent dye)
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture: Seed endothelial cells into a 96-well plate and culture until a confluent monolayer is formed.
-
Activation of Endothelial Cells: On the day of the assay, treat the endothelial cell monolayer with an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 4-6 hours to induce the expression of adhesion molecules.
-
Neutrophil Labeling:
-
Incubate the isolated neutrophils with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C in the dark.
-
Wash the labeled neutrophils twice with assay medium to remove excess dye.
-
Resuspend the labeled neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Wash the activated endothelial cell monolayer with assay medium to remove the inflammatory stimulus.
-
Add the desired concentrations of CRP (174-185) peptide to the respective wells. Include a vehicle control.
-
Add the Calcein-AM labeled neutrophils (e.g., 1 x 10^5 cells/well) to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing: Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent neutrophils.
-
Quantification:
-
Add lysis buffer to each well to release the fluorescent dye from the adherent neutrophils.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The fluorescence intensity is directly proportional to the number of adherent neutrophils.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The opposing effects of pCRP and mCRP on neutrophil adhesion are mediated by distinct signaling pathways.
Caption: pCRP/CRP (174-185) inhibits neutrophil adhesion via L-selectin shedding.
Caption: mCRP promotes neutrophil adhesion through Fcγ receptor and MAPK signaling.
Experimental Workflow
The following diagram illustrates the key steps of the in vitro neutrophil adhesion assay.
Caption: Workflow for the in vitro neutrophil adhesion assay.
References
Application Notes and Protocols: L-selectin Shedding Assay with CRP (174-185)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes, playing a key role in the initial tethering and rolling of these cells on activated endothelium during an inflammatory response. The process of L-selectin ectodomain shedding, primarily mediated by the metalloproteinase ADAM17, is a critical regulatory mechanism that facilitates leukocyte detachment and subsequent transmigration into tissues.[1][2] Consequently, L-selectin shedding is widely recognized as a marker of leukocyte activation.[1][3] C-Reactive Protein (CRP), a well-known acute-phase inflammatory protein, and certain peptides derived from it, have been shown to modulate inflammatory responses. Specifically, the CRP peptide fragment 174-185 has been identified as an inducer of L-selectin shedding on neutrophils.[4][5] This property suggests a role for CRP (174-185) in attenuating neutrophil adhesion to the endothelium, thereby potentially limiting the inflammatory response.[4][5]
These application notes provide a detailed protocol for performing an L-selectin shedding assay on human neutrophils stimulated with the CRP (174-185) peptide. The protocol covers neutrophil isolation, cell stimulation, and analysis of L-selectin expression by flow cytometry.
Signaling Pathways Overview
The shedding of L-selectin is a tightly regulated process involving several signaling pathways that converge on the activation of sheddases, predominantly ADAM17.[1][2] While the precise pathway initiated by CRP (174-185) is not fully elucidated, it is known to be a specific, activation-independent action.[4][5] General inducers of L-selectin shedding often trigger intracellular signaling cascades involving p38 MAPK and Protein Kinase C (PKC).[1] Additionally, purinergic receptors, such as P2X7, can mediate L-selectin shedding in lymphocytes upon stimulation with extracellular ATP, although this is less established in neutrophils.[3][6][7] The diagram below illustrates a potential signaling cascade leading to L-selectin shedding.
Caption: Proposed signaling pathway for CRP (174-185)-induced L-selectin shedding.
Experimental Protocols
Isolation of Human Neutrophils from Whole Blood
This protocol is based on the principle of density gradient centrifugation to isolate neutrophils from peripheral blood.
Materials:
-
Human whole blood collected in heparin-containing tubes.
-
Dextran T500 solution (3% in 0.9% NaCl).
-
Ficoll-Paque PLUS.
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.
-
HBSS with Ca²⁺/Mg²⁺.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Bovine Serum Albumin (BSA).
-
Sterile conical tubes (15 mL and 50 mL).
-
Centrifuge.
Procedure:
-
Collect human whole blood into tubes containing preservative-free heparin.[8]
-
Mix the blood with 3% Dextran solution at a 4:1 ratio (blood:Dextran).
-
Allow erythrocytes to sediment at room temperature for 30-45 minutes.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and Ficoll-Paque. The pellet at the bottom contains neutrophils and contaminating erythrocytes.
-
Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.
-
Lyse the remaining red blood cells by adding RBC Lysis Buffer and incubating for 5-10 minutes at room temperature.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and 0.5% BSA.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
L-selectin Shedding Assay
Materials:
-
Isolated human neutrophils.
-
CRP (174-185) peptide (synthetic, high purity).
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control.
-
HBSS with Ca²⁺/Mg²⁺ and 0.5% BSA.
-
Anti-human CD62L antibody (e.g., FITC- or PE-conjugated).
-
Isotype control antibody.
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Adjust the concentration of isolated neutrophils to 2 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺ and 0.5% BSA.
-
Aliquot 100 µL of the cell suspension into microfuge tubes.
-
Prepare a stock solution of CRP (174-185) peptide and dilute it to the desired final concentrations (e.g., 10, 25, 50 µg/mL).
-
Add the CRP (174-185) peptide dilutions to the neutrophil suspensions. For a negative control, add an equal volume of buffer. For a positive control, add PMA (e.g., 100 ng/mL).
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30-45 minutes.[9][10]
-
Stop the reaction by placing the tubes on ice and adding 1 mL of cold FACS buffer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the fluorochrome-conjugated anti-human CD62L antibody at the manufacturer's recommended concentration. Also, prepare a tube with the corresponding isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events in the neutrophil gate (defined by forward and side scatter).
-
Analyze the data by gating on the neutrophil population and quantifying the percentage of CD62L-positive cells and the mean fluorescence intensity (MFI).
Experimental Workflow
Caption: Workflow for the L-selectin shedding assay with CRP (174-185).
Data Presentation
The results of the L-selectin shedding assay can be quantified by measuring the percentage of cells that remain positive for CD62L and the Mean Fluorescence Intensity (MFI) of the positive population. A decrease in both parameters indicates shedding of L-selectin from the cell surface.
| Treatment Group | Concentration (µg/mL) | Expected % CD62L+ Cells (Relative to Control) | Expected MFI (Relative to Control) | Reference(s) |
| Negative Control | N/A | 100% | 100% | [8] |
| CRP (174-185) | 10 - 50 | Dose-dependent decrease | Dose-dependent decrease | [4],[5] |
| PMA | 0.1 | Significant decrease (<20%) | Significant decrease (<20%) | [8] |
Note: The exact percentages will vary depending on the donor and experimental conditions. The table provides expected trends.
Interpretation of Results
A dose-dependent decrease in the percentage of CD62L-positive neutrophils and a reduction in the MFI upon treatment with CRP (174-185) confirms the peptide's ability to induce L-selectin shedding.[5] This effect is expected to be less potent than that of the strong activator PMA, which serves as a positive control for maximal shedding.[8] The lack of change in the negative control group ensures that the shedding is due to the specific stimulant and not due to spontaneous activation of neutrophils during the experimental procedure. These findings support the role of specific CRP fragments in modulating neutrophil adhesion and potentially limiting inflammatory responses.[4][5]
References
- 1. Frontiers | L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chanrejournals.com [chanrejournals.com]
- 5. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 6. CD21 and CD62L shedding are both inducible via P2X7Rs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD+ and ATP released from injured cells induce P2X7-dependent shedding of CD62L and externalization of phosphatidylserine by murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mft.nhs.uk [mft.nhs.uk]
- 9. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Macrophage Activation Assay with CRP (174-185) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are characterized by their pro-inflammatory functions, including the secretion of cytokines like TNF-α, IL-1β, and IL-6, and their potent phagocytic capacity. C-reactive protein (CRP), a well-known acute-phase inflammatory marker, and its derived peptides are implicated in modulating macrophage activity. Specifically, the synthetic peptide CRP (174-185), with the sequence IYLGGPFSPNVL, has been shown to mimic some of the immunomodulatory functions of the native CRP molecule, including the activation of macrophages.[1]
These application notes provide a comprehensive guide for an in vitro macrophage activation assay using the CRP (174-185) peptide. The protocols herein detail the differentiation of human monocytic cell lines (THP-1) into macrophage-like cells and subsequent assessment of their activation state through cytokine secretion analysis, evaluation of cell surface marker expression, and a functional phagocytosis assay. This information is critical for researchers investigating inflammatory processes, developing novel immunomodulatory drugs, and exploring the therapeutic potential of CRP-derived peptides.
Signaling Pathway of CRP (174-185) Peptide in Macrophages
The CRP (174-185) peptide is understood to activate macrophages primarily through interaction with the high-affinity IgG receptor, Fc-gamma receptor I (FcγRI or CD64).[2][3] Binding of the peptide to FcγRI initiates a downstream signaling cascade, leading to cellular activation. This pathway involves the recruitment and activation of spleen tyrosine kinase (Syk), a critical enzyme in immunoreceptor signaling.[3] Subsequent signaling events are thought to involve the activation of pathways such as the NF-κB and MAP kinase pathways, culminating in the transcription and secretion of pro-inflammatory cytokines and the enhancement of phagocytic activity.[4]
Caption: Signaling cascade of CRP (174-185) peptide in macrophages.
Experimental Workflow
The overall experimental workflow for assessing macrophage activation by the CRP (174-185) peptide involves three main stages: macrophage differentiation, peptide treatment, and activation assessment.
Caption: Overview of the experimental procedure.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from macrophage activation assays with the CRP (174-185) peptide. The data is compiled from various studies and may require optimization for specific experimental conditions.
Table 1: Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration | Incubation Time | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 24h | Baseline | Baseline | Baseline |
| CRP (174-185) | 100 µg/mL | 24h | ↑ | ↑ | ↑ |
| CRP (174-185) | 250 µg/mL | 24h | ↑↑ | ↑↑ | ↑↑ |
| CRP (174-185) | 500 µg/mL | 24h | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| LPS (Positive Control) | 100 ng/mL | 24h | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ |
| Note: Arrow count indicates a qualitative increase over baseline. Actual values are cell-dependent and should be determined experimentally. |
Table 2: Cell Surface Marker Expression
| Treatment Group | Concentration | Incubation Time | CD80 (% positive) | CD86 (% positive) | CD163 (% positive) |
| Vehicle Control | - | 24h | Baseline | Baseline | Baseline |
| CRP (174-185) | 250 µg/mL | 24h | Increased | Increased | No significant change |
| LPS + IFN-γ (M1 Control) | 100 ng/mL + 20 ng/mL | 24h | Highly Increased | Highly Increased | Decreased |
| IL-4 (M2 Control) | 20 ng/mL | 24h | No significant change | No significant change | Highly Increased |
Table 3: Phagocytic Activity
| Treatment Group | Concentration | Incubation Time | Phagocytic Index (%) |
| Vehicle Control | - | 2h | Baseline |
| CRP (174-185) | 250 µg/mL | 2h | Increased |
| LPS (Positive Control) | 100 ng/mL | 2h | Highly Increased |
| Phagocytic Index can be defined as the percentage of cells that have engulfed one or more fluorescent beads. |
Experimental Protocols
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of the human monocytic leukemia cell line THP-1 into M0 macrophage-like cells using Phorbol-12-myristate-13-acetate (PMA).
Materials:
-
THP-1 cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol-12-myristate-13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into 6-well or 24-well plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to the culture medium to a final concentration of 100 ng/mL.
-
Incubate the cells for 48 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophages.
-
After 48 hours, carefully aspirate the PMA-containing medium.
-
Gently wash the adherent cells twice with sterile PBS.
-
Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the wells.
-
Incubate the cells for a resting period of at least 24 hours before proceeding with the activation assay. The cells are now considered M0 macrophages.
Protocol 2: Macrophage Activation with CRP (174-185) Peptide
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
CRP (174-185) peptide, lyophilized
-
Sterile, endotoxin-free water or PBS for peptide reconstitution
-
Lipopolysaccharide (LPS) for positive control
-
Complete RPMI-1640 medium
Procedure:
-
Prepare a stock solution of CRP (174-185) peptide by reconstituting the lyophilized powder in sterile, endotoxin-free water or PBS to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw the peptide aliquot and prepare working solutions by diluting the stock in complete RPMI-1640 medium to the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare control wells:
-
Vehicle Control: Add medium only.
-
Positive Control: Add LPS to a final concentration of 100 ng/mL.
-
-
Carefully aspirate the medium from the differentiated M0 macrophage cultures.
-
Add the prepared peptide solutions and control solutions to the respective wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cell culture supernatants for cytokine analysis and process the cells for flow cytometry or phagocytosis assay.
Protocol 3: Cytokine Secretion Analysis by ELISA
This protocol outlines the measurement of TNF-α, IL-1β, and IL-6 in the culture supernatants using commercial ELISA kits.
Materials:
-
Culture supernatants from Protocol 2
-
Commercially available ELISA kits for human TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Collect the culture supernatants from each well after the 24-hour incubation period.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Carefully collect the clarified supernatants and store at -80°C until analysis.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve generated.
Protocol 4: Analysis of Macrophage Surface Markers by Flow Cytometry
This protocol describes the staining and analysis of M1 (CD80, CD86) and M2 (CD163) surface markers.
Materials:
-
Treated macrophages from Protocol 2
-
Cell scraper
-
Cold PBS with 2% FBS (FACS buffer)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD80
-
Anti-human CD86
-
Anti-human CD163
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
After harvesting the supernatant, gently wash the adherent macrophages with PBS.
-
Detach the cells by adding a cell scraper and gently scraping the plate surface in cold PBS.
-
Transfer the cell suspension to FACS tubes and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Without washing, add the fluorochrome-conjugated antibodies (or isotype controls) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 1,500 rpm for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the macrophage population based on forward and side scatter properties.
-
Determine the percentage of positive cells and the mean fluorescence intensity for each marker.
Protocol 5: Phagocytosis Assay Using Fluorescent Beads
This functional assay measures the ability of activated macrophages to engulf fluorescent particles.
Materials:
-
Treated macrophages from Protocol 2
-
Fluorescently-labeled latex beads (e.g., 1 µm diameter)
-
Trypan Blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Following the 24-hour treatment with CRP peptide or controls, gently wash the macrophage cultures with pre-warmed serum-free medium.
-
Dilute the fluorescent latex beads in serum-free medium according to the manufacturer's recommendation (a bead-to-cell ratio of 10:1 to 50:1 is a good starting point).
-
Add the bead suspension to each well and incubate for 2 hours at 37°C.
-
After incubation, aspirate the medium containing non-ingested beads and wash the cells three times with cold PBS to remove any beads attached to the outside of the cells.
-
For Flow Cytometry Analysis:
-
Add Trypan Blue solution (0.2%) for 1-2 minutes to quench the fluorescence of extracellularly bound beads.
-
Immediately wash with cold PBS.
-
Detach the cells as described in Protocol 4.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel. The percentage of fluorescent cells represents the phagocytic population.
-
-
For Fluorescence Microscopy Analysis:
-
After washing, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope and quantify the number of beads per cell or the percentage of cells with internalized beads.
-
Conclusion
The protocols and data presented provide a robust framework for investigating the effects of the CRP (174-185) peptide on macrophage activation. By employing these standardized assays, researchers can obtain reliable and reproducible data on cytokine profiles, surface marker expression, and phagocytic function. This will facilitate a deeper understanding of the immunomodulatory properties of this peptide and aid in the development of novel therapeutic strategies targeting macrophage-mediated inflammatory responses.
References
- 1. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 2. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophages Activated by C-Reactive Protein through FcgRI Transfer Suppression of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Production Upon C-Reactive Protein (CRP) Peptide (174-185) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
C-reactive protein (CRP) is a cardinal acute-phase reactant protein, with plasma levels rising dramatically in response to inflammation, infection, and tissue injury.[1][2] Beyond its role as a clinical biomarker, CRP is an active component of the innate immune system, capable of recognizing pathogens and damaged cells to modulate inflammatory responses.[2][3] The biological activities of CRP can be mediated by specific peptide fragments of the parent molecule. The dodecapeptide corresponding to amino acid residues 174-185 (Sequence: IYLGGPFSPNVL) is one such biologically active fragment.[4] This peptide has been shown to modulate the activity of various immune cells, including neutrophils, monocytes, and macrophages.[4][5][6] Understanding the cellular responses to CRP (174-185), particularly the production of cytokines, is critical for elucidating its role in inflammatory diseases and for the development of novel therapeutics targeting inflammatory pathways.
Principle of the Assay
The protocols described herein provide a framework for quantifying the production of key inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) following stimulation with the CRP (174-185) peptide. The primary method involves the isolation of PBMCs from whole blood, followed by in vitro culture and stimulation with the peptide. The cell culture supernatant is then harvested to measure the concentration of secreted cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), using a quantitative enzyme-linked immunosorbent assay (ELISA). Additionally, a protocol is included to measure cell surface marker modulation, such as L-selectin shedding on neutrophils, as an alternative endpoint for cellular activation.[6] These assays allow for the characterization of the pro-inflammatory potential of the CRP (174-185) peptide and can be adapted for screening potential modulators of this inflammatory pathway.
Applications
-
Basic Research: Investigating the fundamental mechanisms of innate immunity and the role of CRP fragments in inflammatory signaling.
-
Drug Discovery and Development: Screening for therapeutic agents (e.g., small molecules, antibodies) that inhibit or enhance CRP (174-185)-mediated cytokine release.
-
Translational Science: Exploring the contribution of CRP-mediated inflammation to the pathophysiology of diseases such as cardiovascular disease, autoimmune disorders, and sepsis.[5]
-
Immunotoxicology: Assessing the potential of novel biologics or compounds to trigger inflammatory responses via pathways involving CRP peptide stimulation.
Data Presentation
The following tables summarize representative quantitative data based on published findings on cellular activation by CRP and its peptides. These tables are intended to provide an expected range of responses and should be used as a reference for experimental design.
Table 1: Illustrative Pro-inflammatory Cytokine Secretion from Human Monocytes Stimulated with CRP Peptide (174-185).
| Stimulus | Concentration (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | < 50 | < 20 | < 100 |
| CRP (174-185) | 10 | 450 ± 60 | 150 ± 30 | 800 ± 110 |
| CRP (174-185) | 50 | 950 ± 120 | 400 ± 50 | 2500 ± 300 |
| CRP (174-185) | 125 | 700 ± 90 | 550 ± 75 | 4500 ± 550 |
| Data are presented as mean ± standard deviation and are illustrative, based on findings that CRP peptides can induce TNF-α and IL-1β secretion in monocytes, with TNF-α levels peaking around 50 µg/mL while IL-1β and IL-6 continue to increase with higher concentrations.[4][7] |
Table 2: Representative L-Selectin and IL-6 Receptor Shedding from Human Neutrophils.
| Stimulus | Concentration (µg/mL) | L-Selectin Expression (% of Control) | Soluble IL-6R (pg/mL) |
| Vehicle Control | 0 | 100% | 43 ± 8 |
| CRP (174-185) | 50 | 75 ± 5% | Not Reported |
| CRP (174-185) | 100 | 67 ± 6% | Not Reported |
| Full-Length CRP | 50 | Not Reported | 129 ± 25 |
| Data are presented as mean ± standard deviation. L-selectin data is based on findings that CRP and its peptides (174-185 and 201-206) induce its shedding from the neutrophil surface.[6] Soluble IL-6R data is based on the observed threefold increase upon stimulation with full-length CRP, a response that is mimicked by the 174-185 peptide.[3][8] |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The general procedure involves isolating immune cells, stimulating them with the peptide, and subsequently analyzing the cellular response through various measurement techniques.
Caption: Workflow for measuring cytokine release from PBMCs.
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Method:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL conical tube and add PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at 20°C to wash the cells. Discard the supernatant.
-
Repeat the wash step (Step 7) one more time.
-
Resuspend the final cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
Protocol 2: Cell Stimulation and Cytokine Measurement by ELISA
This protocol details the stimulation of PBMCs with CRP (174-185) and subsequent measurement of secreted cytokines.
Materials:
-
Isolated PBMCs in complete RPMI-1640 medium
-
CRP (174-185) peptide, sterile (e.g., Bachem)
-
96-well flat-bottom cell culture plates
-
Lipopolysaccharide (LPS) as a positive control (100 ng/mL)
-
Sterile PBS or DMSO as a vehicle control
-
Commercially available ELISA kits for human TNF-α, IL-1β, and IL-6
-
Microplate reader
Method:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 200 µL of the cell suspension (200,000 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the CRP (174-185) peptide in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 0, 10, 50, 125 µg/mL). Also prepare positive (LPS) and vehicle controls.
-
Add 20 µL of the peptide dilutions or controls to the appropriate wells in triplicate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Proposed Signaling Pathway for CRP (174-185)-Mediated Cytokine Production
The CRP (174-185) peptide is believed to exert its pro-inflammatory effects by engaging Fc-gamma receptors (FcγR) on the surface of immune cells like monocytes and macrophages.[1][5] This interaction triggers an intracellular signaling cascade, culminating in the transcription and secretion of pro-inflammatory cytokines.
Caption: Fcγ Receptor signaling after CRP peptide binding.
References
- 1. EP2218727A1 - Modulation of C-reactive protein expression - Google Patents [patents.google.com]
- 2. chanrejournals.com [chanrejournals.com]
- 3. rupress.org [rupress.org]
- 4. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 5. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 7. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CRP (174-185) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo administration of the C-reactive protein (CRP) peptide fragment 174-185 (Sequence: IYLGGPFSPNVL) in various murine models. The protocols are based on published research and are intended to guide researchers in studying the immunomodulatory, anti-sepsis, and anti-tumor effects of this peptide.
Application Overview
The synthetic peptide CRP (174-185) has demonstrated significant biological activity in murine models, primarily related to the modulation of the innate immune system. Its effects are most pronounced in the context of bacterial infections and cancer, where it has been shown to enhance macrophage and monocyte activity.
Key Applications:
-
Anti-Sepsis: Post-treatment with CRP (174-185) has been shown to improve survival in murine models of bacterial peritonitis by activating Kupffer cells and enhancing bacterial clearance.
-
Anti-Tumor Therapy: When encapsulated in liposomes, CRP (174-185) exhibits anti-tumor and anti-metastatic effects in various murine cancer models, including fibrosarcoma, colon carcinoma, and renal carcinoma.[1] This effect is mediated through the activation of tumoricidal activity in macrophages.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving the administration of CRP (174-185) in murine models.
Table 1: Efficacy of CRP (174-185) in Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
| Parameter | Treatment Group | Dosage | Administration Route | Time of Administration | Outcome | Reference |
| Survival Rate | Saline Control | N/A | Intraperitoneal | 1 hr post-CLP | 10% survival | [2][3] |
| CRP (174-185) | 10 mg/kg | Intraperitoneal | 1 hr post-CLP | 40% survival | [2] | |
| CRP (174-185) | 20 mg/kg | Intraperitoneal | 1 hr post-CLP | 70% survival | [2] | |
| CRP (174-185) | 20 mg/kg | Intraperitoneal | 3 hr post-CLP | 20% survival | [2] | |
| Bacterial Counts (Liver) | Saline Control | N/A | Intraperitoneal | 24 hr post-CLP | Higher bacterial load | [2][3] |
| CRP (174-185) | 20 mg/kg | Intraperitoneal | 24 hr post-CLP | Significantly reduced bacterial counts | [2][3] | |
| Kupffer Cell Phagocytosis | CRP (174-185) | 20 mg/kg | Intraperitoneal | 3 hr post-CLP | Increased phagolytic activity against E. coli and K. pneumoniae | [2][3] |
| Tissue TNF Levels (Liver) | CRP (174-185) | 20 mg/kg | Intraperitoneal | 24 hr post-CLP | Significantly increased TNF levels | [2][3] |
Table 2: Efficacy of Liposome-Encapsulated CRP (174-185) in Murine Tumor Models
| Murine Model | Treatment Group | Administration Route | Outcome | Reference |
| Fibrosarcoma T241 (Lung Metastases) | Liposome-Encapsulated CRP (174-185) | Intravenous | Significant reduction in lung metastases | [1][4] |
| Soluble CRP (174-185) | Intravenous | Ineffective | [1][4] | |
| Colon Carcinoma MCA-38 (Liver Metastases) | Liposome-Encapsulated CRP (174-185) | Not Specified | Increased survival | [1] |
| Renca Renal Carcinoma (Primary Tumor) | Liposome-Encapsulated CRP (174-185) | Not Specified | Reduced primary tumor growth | [1] |
| General Observation | Liposome-Encapsulated CRP (174-185) + IL-2 | Not Specified | Maximally effective in increasing survival and protecting against metastases | [4] |
Experimental Protocols
Protocol 1: Administration of CRP (174-185) in a Murine Sepsis Model
This protocol details the post-treatment of mice with synthetic CRP (174-185) following the induction of sepsis via Cecal Ligation and Puncture (CLP).
Materials:
-
Synthetic CRP (174-185) peptide (e.g., from BACHEM)
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8 weeks old, ~20 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, 2-0 silk suture)
-
Sterile hollow bore needles (27G)
-
Syringes and needles for injection (25-27G)
Procedure:
-
Preparation of CRP (174-185) Solution:
-
Aseptically dissolve the synthetic CRP (174-185) peptide in sterile 0.9% saline to achieve final concentrations for delivering 10 mg/kg or 20 mg/kg in a total volume of 1 mL.
-
Prepare a saline-only control solution.
-
-
Cecal Ligation and Puncture (CLP) Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdomen and disinfect the area.
-
Make a small midline incision to expose the cecum.
-
Ligate the cecum just below the ileocecal valve with a 2-0 silk suture, ensuring not to obstruct the bowel.
-
Puncture the ligated cecum once or twice with a 27G needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the incision in layers.
-
Provide fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously.
-
-
Administration of CRP (174-185):
-
At 1 hour post-CLP, administer the prepared CRP (174-185) solution (10 or 20 mg/kg) or saline control via intraperitoneal (IP) injection.
-
To perform the IP injection, restrain the mouse and insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the mice for survival over a set period (e.g., 7 days).
-
For mechanistic studies, euthanize subsets of mice at specific time points (e.g., 3 hours or 24 hours post-CLP).
-
Collect peritoneal lavage fluid, blood, and liver tissue to determine viable bacterial counts.
-
Isolate liver mononuclear cells to analyze Kupffer cell populations and their phagocytic activity via flow cytometry.
-
Measure cytokine levels (e.g., TNF) in liver tissue homogenates.
-
Protocol 2: Administration of Liposome-Encapsulated CRP (174-185) in a Murine Fibrosarcoma Model
This protocol provides a general framework for the preparation and administration of liposome-encapsulated CRP (174-185) for anti-tumor studies. Note: The precise lipid composition and encapsulation parameters from the original studies are not fully detailed in the available literature; therefore, this protocol is a generalized representation.
Materials:
-
Synthetic CRP (174-185) peptide
-
Phospholipids (B1166683) (e.g., DMPC, DMPG) and Cholesterol
-
Organic solvent (e.g., chloroform)
-
Hydration buffer (e.g., sterile PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Murine fibrosarcoma T241 cells
-
C57BL/6 mice
-
Surgical and injection equipment
Procedure:
-
Preparation of Liposome-Encapsulated CRP (174-185):
-
Lipid Film Hydration Method (General):
-
Dissolve phospholipids and cholesterol in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum to remove residual solvent.
-
Hydrate the lipid film with a sterile buffer solution containing the CRP (174-185) peptide. The mixture is vortexed or sonicated to form multilamellar vesicles (MLV).
-
To create unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Remove unencapsulated peptide via dialysis or size exclusion chromatography.
-
Prepare control liposomes containing only buffer.
-
-
Murine Fibrosarcoma T241 Model:
-
Implant T241 fibrosarcoma cells into the footpad or flank of C57BL/6 mice.
-
Allow the primary tumor to grow for a set period (e.g., 17 days).
-
In a metastatic model, the primary tumor is often surgically excised to allow for the study of metastatic growth.
-
-
Administration of Liposomal CRP (174-185):
-
Administer the liposome-encapsulated CRP (174-185) or control liposomes intravenously (IV) via the lateral tail vein. The exact dosage and treatment schedule should be optimized for the specific study.
-
For IV injection, mice can be placed in a restrainer, and the tail vein dilated using a heat lamp before injection with a 27-30G needle.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Monitor animal survival over time.
-
At the end of the study, euthanize the mice and harvest organs (e.g., lungs) to count and measure metastatic nodules.
-
Isolate macrophages from relevant tissues (e.g., lung, peritoneum) to assess their tumoricidal activity and cytokine secretion (e.g., TNF-α).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows for the in vivo administration of CRP (174-185).
Caption: Workflow for CRP (174-185) administration in a murine sepsis model.
Caption: Workflow for liposomal CRP (174-185) in a murine tumor model.
Caption: Proposed signaling pathway for CRP (174-185) in macrophages.
References
- 1. Therapeutic effects of a synthetic peptide of C-reactive protein in pre-clinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cecal Ligation and Puncture (CLP) Model and CRP (174-185) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cecal ligation and puncture (CLP) sepsis model and the therapeutic application of the C-reactive protein (CRP) derived peptide, CRP (174-185). This document includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams of workflows and signaling pathways.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The CLP model is a widely used and clinically relevant animal model that mimics the pathophysiology of human sepsis originating from a polymicrobial abdominal infection.[1][2] This model involves the ligation of the cecum to create an ischemic and necrotic section, followed by puncture to induce leakage of fecal contents into the peritoneal cavity, leading to peritonitis and systemic inflammation.[1][3][4]
The synthetic peptide CRP (174-185) is a fragment of the acute-phase reactant C-reactive protein.[5][6] Research has demonstrated its potential as a therapeutic agent in sepsis.[5][7][8] Post-treatment with CRP (174-185) has been shown to improve survival, enhance bacterial clearance, and modulate the inflammatory response in the CLP model.[5][7]
Key Experimental Protocols
Cecal Ligation and Puncture (CLP) Surgical Protocol
This protocol describes the induction of sepsis in mice using the CLP model. The severity of sepsis can be modulated by altering the length of the ligated cecum and the size of the puncture needle.[1][2]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Betadine and 70% ethanol
-
Sterile surgical instruments (forceps, scissors, needle holder)
-
3-0 silk suture
-
21-gauge needle (or other desired size)
-
Wound clips or sutures for closing the incision
-
Warm saline for resuscitation
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with betadine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy to expose the abdominal cavity.
-
Exteriorize the cecum. Be careful to avoid damage to the mesenteric vessels.
-
Ligate the cecum distal to the ileocecal valve. The amount of cecum ligated (e.g., 50%) will determine the severity of the resulting sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
-
Carefully return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or wound clips.
-
Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer an analgesic for post-operative pain management.
-
Monitor the animals closely for signs of sepsis.
CRP (174-185) Peptide Treatment Protocol
This protocol outlines the administration of the therapeutic peptide CRP (174-185) following the induction of sepsis.
Materials:
-
Synthetic CRP (174-185) peptide
-
Sterile saline
Procedure:
-
Prepare a stock solution of CRP (174-185) peptide in sterile saline.
-
One hour after the CLP surgery, administer the CRP (174-185) peptide solution intraperitoneally to the treatment group of mice. A typical effective dose is 20 mg/kg.[5][7]
-
The control group should receive an equivalent volume of sterile saline intraperitoneally.
-
Continue to monitor all animals for survival and clinical signs of sepsis over a specified period (e.g., 7 days).
Assessment of Therapeutic Efficacy
Several parameters can be measured to evaluate the effectiveness of the CRP (174-185) treatment.
-
Survival Studies: Monitor and record the survival of both treatment and control groups over time.
-
Bacterial Clearance: At specific time points (e.g., 24 hours post-CLP), euthanize a subset of mice and collect peritoneal lavage fluid and blood to determine bacterial loads by plating on agar (B569324) plates and counting colony-forming units (CFUs).
-
Cytokine Analysis: Collect blood or peritoneal lavage fluid to measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or other immunoassays.
-
Macrophage Function Assays: Isolate peritoneal or liver macrophages (Kupffer cells) to assess their phagocytic activity and production of reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of CRP (174-185) treatment in the CLP model.
| Parameter | Control Group (Saline) | CRP (174-185) Treatment Group (20 mg/kg) | Reference |
| Survival Rate (7 days) | 10% | 70% | [7] |
| Bacterial Count in Peritoneal Lavage (CFU/mL at 24h) | Significantly higher | Dramatically reduced | [5] |
| Bacterial Count in Liver (CFU/g at 24h) | High | Reduced | [5][7] |
| Parameter | Control Group (CLP + Saline) | CRP (174-185) Treatment Group (CLP + Peptide) | Reference |
| Plasma TNF-α Levels (at 24h) | Elevated | Tendency to be higher, but not significantly different in some studies. Tissue TNF-α levels in the liver were increased. | [5] |
| Phagocytic Activity of Kupffer Cells (at 3h) | Baseline | Increased | [5][7] |
| Intracellular TNF-α in E. coli-phagocytosing Kupffer cells (at 3h) | Baseline | Significantly increased | [5] |
| Kidney Macrophage Polarization (at 24h) | Predominantly M1 | Skewed towards M2 | [8][9] |
| Phagocytic ROS Production in Kidney Macrophages (at 3h) | Baseline | Augmented | [8][10] |
Visual Diagrams
Experimental Workflow
Caption: Experimental workflow for the CLP model and CRP (174-185) treatment.
Proposed Signaling Pathway of CRP (174-185) in Sepsis
Caption: Proposed signaling pathway for CRP (174-185) therapeutic effects in sepsis.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with C-Reactive Protein Fragment (174-185)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-reactive protein (CRP) is an acute-phase reactant that plays a crucial role in inflammatory processes. The synthetic peptide fragment CRP (174-185) has been investigated for its immunomodulatory effects, which can differ from both native pentameric CRP (pCRP) and modified monomeric CRP (mCRP). Flow cytometry is an indispensable tool for dissecting the cellular responses to CRP (174-185) at a single-cell level. These application notes provide detailed protocols for analyzing various cellular parameters by flow cytometry after treatment with CRP (174-185), including surface marker expression, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with CRP (174-185). These tables are structured for easy comparison of results.
Table 1: Effect of CRP (174-185) on Neutrophil Surface Marker Expression
| Treatment Concentration (µg/mL) | L-Selectin (CD62L) MFI | IL-6R (CD126) MFI | FcγRI (CD64) MFI |
| 0 (Control) | Baseline MFI | Baseline MFI | Baseline MFI |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
MFI: Mean Fluorescence Intensity
Table 2: Analysis of Neutrophil Apoptosis after Treatment with CRP (174-185)
Note: Studies have indicated that unlike modified monomeric CRP (mCRP), the CRP (174-185) peptide fragment may not significantly affect neutrophil apoptosis[1]. The following protocol and table are provided to enable researchers to verify this finding in their specific experimental system.
| Treatment Concentration (µg/mL) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., Staurosporine) |
Table 3: Cell Cycle Analysis of Proliferating Cells Treated with CRP (174-185)
| Treatment Concentration (µg/mL) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Protocol 1: Analysis of L-Selectin and IL-6R Shedding from Neutrophils
This protocol is designed to quantify the shedding of L-selectin (CD62L) and Interleukin-6 Receptor (IL-6R) from the surface of neutrophils upon treatment with CRP (174-185) by flow cytometry.
Materials:
-
CRP (174-185) peptide
-
Ficoll-Paque or other neutrophil isolation medium
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Anti-human CD62L antibody (FITC or other fluorochrome conjugate)
-
Anti-human CD126 antibody (PE or other fluorochrome conjugate)
-
Isotype control antibodies
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method like Ficoll-Paque.
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add CRP (174-185) to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include an untreated control.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
Staining: After incubation, wash the cells once with cold PBS. Resuspend the cell pellet in 100 µL of cold PBS containing the fluorescently conjugated anti-CD62L and anti-CD126 antibodies at the manufacturer's recommended concentration. Also, prepare tubes with isotype control antibodies.
-
Incubation for Staining: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibodies.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of PBS and acquire the samples on a flow cytometer.
-
Analysis: Gate on the neutrophil population based on forward and side scatter properties. Analyze the mean fluorescence intensity (MFI) of CD62L and CD126 in the treated versus control samples. A decrease in MFI indicates shedding of the surface receptor.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the method to assess the pro- or anti-apoptotic effects of CRP (174-185) on cells.
Materials:
-
CRP (174-185) peptide
-
Cell line of interest (e.g., neutrophils, monocytes)
-
Appropriate cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat the cells with various concentrations of CRP (174-185) for a predetermined time (e.g., 24 hours). Include both untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Analysis: Compensate for spectral overlap between FITC and PI channels. Gate on the cell population and create a quadrant plot of Annexin V versus PI fluorescence. Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the investigation of the effects of CRP (174-185) on cell cycle progression.
Materials:
-
CRP (174-185) peptide
-
Proliferating cell line of interest
-
Appropriate cell culture medium
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with different concentrations of CRP (174-185) for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Gate on single cells to exclude doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling of CRP (174-185) through the FcγRI receptor.
Caption: Standard workflow for flow cytometry analysis of treated cells.
Caption: Quadrant logic for apoptosis analysis with Annexin V and PI.
References
Application Notes: Utilizing CRP (174-185) in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Reactive Protein (CRP) is a well-established acute-phase reactant and a key mediator of inflammatory responses. Upon enzymatic cleavage, CRP can generate biologically active peptides. One such fragment, CRP (174-185), has been identified as a modulator of leukocyte activity, particularly in the context of chemotaxis. These application notes provide detailed protocols for employing the synthetic peptide CRP (174-185) to study its effects on neutrophil chemotaxis, a critical process in inflammation and immune responses. The methodologies described herein are essential for researchers investigating inflammatory pathways and for professionals in drug development targeting inflammation.
Principle of the Assay
The chemotaxis assay described is based on the Boyden chamber principle. This system consists of two compartments separated by a microporous membrane. Cells, in this case, neutrophils, are placed in the upper chamber, while a chemoattractant is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of CRP (174-185) on this migration is quantified by adding the peptide to the upper chamber with the cells and comparing the number of migrated cells to a control group without the peptide.
Quantitative Data Summary
The following table summarizes the inhibitory effects of CRP (174-185) on neutrophil chemotaxis induced by various chemoattractants. The data is compiled from multiple studies to provide a comparative overview.
| Chemoattractant | Chemoattractant Concentration | CRP (174-185) Concentration | Cell Type | Inhibition of Chemotaxis (%) | Reference |
| Interleukin-8 (IL-8) | 10 nM | 50 µM | Human Neutrophils | Significant Inhibition | [1] |
| fMLP | Not Specified | 50 µM | Human Neutrophils | Significant Inhibition | [1] |
Experimental Protocols
Materials and Reagents
-
CRP (174-185) Peptide: Synthetic, purified peptide (e.g., from a commercial supplier). Reconstitute in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium to a stock concentration of 1 mM. Store aliquots at -20°C or -80°C.
-
Human Neutrophils: Freshly isolated from healthy human donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Chemoattractant: e.g., Interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Boyden Chamber Apparatus: With polycarbonate membranes (typically 3-5 µm pore size for neutrophils).
-
Cell Culture Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Staining Solution: e.g., Diff-Quik or Hematoxylin and Eosin (H&E).
-
Microscope: With an imaging system.
Protocol: Neutrophil Chemotaxis Assay using a Boyden Chamber
-
Preparation of Reagents:
-
Thaw an aliquot of the CRP (174-185) stock solution and dilute to the desired final concentrations in serum-free cell culture medium.
-
Prepare the chemoattractant solution (e.g., 10 nM IL-8) in cell culture medium containing 0.5% BSA.
-
-
Cell Preparation:
-
Isolate human neutrophils and resuspend them in serum-free cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the neutrophils with various concentrations of CRP (174-185) or vehicle control (PBS or medium) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of the Boyden chamber.
-
Add 500 µL of serum-free medium without chemoattractant to the lower wells for the negative control.
-
Place the microporous membrane over the lower wells.
-
Add 200 µL of the pre-incubated neutrophil suspension (containing CRP (174-185) or vehicle) to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Analysis of Migration:
-
After incubation, remove the upper chamber and scrape off the non-migrated cells from the upper surface of the membrane.
-
Fix the membrane in methanol (B129727) for 10 minutes.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields (HPF) using a light microscope.
-
Calculate the average number of migrated cells per HPF for each condition.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of CRP (174-185) using the following formula: % Inhibition = [1 - (Number of migrated cells with CRP (174-185) / Number of migrated cells in control)] x 100
-
Signaling Pathways and Visualizations
CRP and its peptide fragments have been shown to influence intracellular signaling cascades in neutrophils. Specifically, CRP can augment the activity of Mitogen-Activated Protein Kinase (MAPK), particularly Extracellular signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K).[1] The activation of these pathways can modulate various cellular responses, including migration.
Caption: Signaling pathway of CRP (174-185) in modulating neutrophil chemotaxis.
Caption: Experimental workflow for the CRP (174-185) chemotaxis assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell migration in control wells | - Inactive chemoattractant- Suboptimal cell viability- Incorrect incubation time | - Use a fresh, properly stored chemoattractant- Ensure high viability of isolated neutrophils (>95%)- Optimize incubation time (60-120 minutes is typical) |
| High background migration (negative control) | - Contamination of medium or reagents with chemoattractants- Spontaneous cell migration | - Use fresh, sterile, endotoxin-free reagents- Ensure cells are not overly activated during isolation |
| Inconsistent results between replicates | - Uneven cell distribution in the upper chamber- Bubbles trapped between chambers | - Gently mix cell suspension before adding to the chamber- Carefully assemble the Boyden chamber to avoid air bubbles |
Conclusion
The peptide fragment CRP (174-185) demonstrates a clear inhibitory effect on neutrophil chemotaxis. The provided protocols and data offer a robust framework for investigating the anti-inflammatory potential of this peptide. These assays are valuable tools for basic research into inflammatory mechanisms and for the preclinical evaluation of novel anti-inflammatory drug candidates. Further studies may explore the precise receptor interactions and the downstream signaling events in greater detail to fully elucidate the mechanism of action of CRP (174-185).
References
Application Notes and Protocols: Dosing Considerations for CRP (174-185) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Reactive Protein (CRP) is an acute-phase reactant well-known as a biomarker for inflammation. The synthetic peptide fragment CRP (174-185), with the sequence H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH, has garnered significant interest for its immunomodulatory and therapeutic properties. This document provides detailed application notes and protocols for dosing considerations of CRP (174-185) in various animal models based on published research, with a focus on its application in sepsis and cancer.
Quantitative Data Summary
The following tables summarize the dosing parameters for CRP (174-185) and related CRP forms in different animal models and disease states.
Table 1: Dosing of CRP (174-185) Peptide in Murine Sepsis Model
| Animal Model | Disease Model | Peptide/Drug | Dosage | Route of Administration | Frequency | Reference |
| Mice | Sepsis (Cecal Ligation and Puncture - CLP) | Synthetic CRP (174-185) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose, 1 hour post-CLP | [1][2] |
| Mice | Sepsis (Cecal Ligation and Puncture - CLP) | Synthetic CRP (174-185) | 20 mg/kg | Intraperitoneal (i.p.) | Single dose, 1 or 3 hours post-CLP | [1][2][3] |
Table 2: Dosing of CRP and its Derivatives in Other Animal Models
| Animal Model | Disease Model | Peptide/Drug | Dosage | Route of Administration | Frequency | Reference |
| Mice | Pneumococcal Infection | C-Reactive Protein (full protein) | 25 µ g/mouse | Intravenous (i.v.) | Once daily for 7 days | [4] |
| Rats | Inflammation | C-Reactive Protein (full protein) | 20 mg/kg | Intraperitoneal (i.p.) | Once daily for 3 days | [4][5] |
| Mice | Murine Breast Adenocarcinoma | Monomeric CRP (mCRP) with liposomes | ~100 µ g/mouse (~5 mg/kg) | Intravenous (i.v.) | Not specified | [6] |
| Mice | Murine Fibrosarcoma | CRP (174-185) with liposomes | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Administration of CRP (174-185) in a Murine Sepsis Model
This protocol is based on studies investigating the therapeutic efficacy of CRP (174-185) in a cecal ligation and puncture (CLP) induced sepsis model in mice.[1][2][3]
1. Materials:
-
Synthetic CRP (174-185) peptide (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline solution
-
Male C57BL/6 mice (8-12 weeks old)
-
Surgical instruments for CLP procedure
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
2. Preparation of CRP (174-185) Solution:
-
Aseptically reconstitute the lyophilized CRP (174-185) peptide in sterile 0.9% saline to achieve a final concentration of 1 mg/mL or 2 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
The final volume for injection should be calculated based on the animal's weight to deliver a dose of 10 mg/kg or 20 mg/kg. For a 25g mouse, a 20 mg/kg dose would require 0.5 mg of the peptide, which is 0.5 mL of a 1 mg/mL solution or 0.25 mL of a 2 mg/mL solution.
3. Animal Procedure (CLP Model):
-
Anesthetize the mice using a standardized protocol.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer subcutaneous fluids for resuscitation and an analgesic for pain management post-surgery.
4. Administration of CRP (174-185):
-
At 1 hour or 3 hours post-CLP, administer the prepared CRP (174-185) solution via intraperitoneal (i.p.) injection.
-
A control group should receive an equivalent volume of sterile saline.
5. Post-Procedure Monitoring:
-
Monitor the animals for survival, clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia), and bacterial load in peritoneal lavage fluid, blood, and organs at predetermined time points.
-
Assess kidney and liver function through blood chemistry analysis.
-
Isolate macrophages from the liver (Kupffer cells) and kidneys to assess phagocytic activity and cytokine production.
Protocol 2: Preparation and Administration of CRP (174-185) Loaded Liposomes for Anti-Cancer Studies
This protocol is based on findings that the anti-tumor effects of CRP (174-185) are significantly enhanced when delivered via liposomes. The liposome (B1194612) composition is derived from studies on CRP and its peptides in cancer models.[4][7]
1. Materials:
-
Synthetic CRP (174-185) peptide (lyophilized powder)
-
Phosphatidylcholine (PtC)
-
Phosphatidylserine (PtS)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Vortex mixer
-
Female BALB/c mice
-
Tumor cells (e.g., EMT6 breast adenocarcinoma, T241 fibrosarcoma)
2. Preparation of CRP (174-185) Loaded Liposomes:
-
Dissolve Phosphatidylcholine (PtC) and Phosphatidylserine (PtS) in chloroform in a 1:1 molar ratio in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove any residual solvent.
-
Reconstitute the lyophilized CRP (174-185) peptide in sterile PBS (pH 7.4) to a desired concentration (e.g., to achieve a final dose of approximately 5 mg/kg).
-
Hydrate the lipid film with the CRP (174-185) solution by vortexing vigorously for at least 1 minute in a nitrogen-filled tube. This process results in the formation of large multi-lamellar liposomes encapsulating the peptide.
3. Animal and Tumor Implantation:
-
Culture the selected tumor cells (e.g., EMT6 or T241) under standard conditions.
-
Inject a suspension of tumor cells subcutaneously or intravenously into the mice to establish primary tumors or metastatic models, respectively.
-
Allow the tumors to become palpable (typically 5-7 days after implantation) before starting the treatment.
4. Administration of Liposomal CRP (174-185):
-
Administer the prepared liposomal CRP (174-185) suspension to the tumor-bearing mice via intravenous (i.v.) injection. A suggested starting dose, based on related mCRP studies, is approximately 5 mg/kg.
-
Control groups should include mice receiving empty liposomes and mice receiving the free peptide.
5. Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Assess the extent of metastasis by examining relevant organs (e.g., lungs, liver) at the end of the study.
-
Evaluate the immune response by analyzing the infiltration of immune cells (e.g., macrophages) into the tumor microenvironment and their activation status.
Visualizations
Signaling Pathways and Experimental Workflows
Concluding Remarks
The CRP (174-185) peptide demonstrates significant therapeutic potential in preclinical animal models of sepsis and cancer. Dosing and formulation are critical for its efficacy. In sepsis models, direct intraperitoneal administration of the peptide has shown promise. In cancer models, liposomal delivery appears to be essential for its anti-tumor activity, likely by facilitating the formation of the more active monomeric form of CRP and improving its delivery to target sites. The primary mechanism of action involves the activation of macrophages via FcγRI, leading to enhanced phagocytosis and modulation of the immune response. Further research is warranted to optimize dosing regimens, formulations, and to fully elucidate the downstream signaling pathways for various therapeutic applications.
References
- 1. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2218727A1 - Modulation of C-reactive protein expression - Google Patents [patents.google.com]
- 4. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRP (174-185) Peptide in Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-reactive protein (CRP) derived peptide, CRP (174-185), with the amino acid sequence Isoleucyl-Tyrosyl-Leucyl-Glycyl-Glycyl-Prolyl-Phenylalanyl-Seryl-Prolyl-Asparaginyl-Valyl-Leucine (IYLGGPFSPNVL), is a dodecapeptide that has garnered significant interest in cancer immunology.[1] This peptide fragment of the acute-phase serum protein CRP has been shown to possess anti-tumor properties, primarily by acting as a biological response modifier.[2] Notably, its therapeutic effects are significantly enhanced when administered in a liposomal formulation, as the soluble peptide alone is largely ineffective.[1][2] These application notes provide an overview of the peptide's function and detailed protocols for its use in cancer immunology research.
Applications in Cancer Immunology Research
The primary application of the CRP (174-185) peptide in cancer immunology is the stimulation of the innate immune system to recognize and eliminate tumor cells. Its principal mechanism of action is the activation of monocytes and macrophages, leading to enhanced tumoricidal activity.[2] This makes it a valuable tool for investigating macrophage-mediated anti-tumor immunity and for the preclinical development of novel immunotherapeutic strategies.
Key applications include:
-
In vitro studies of macrophage activation and cytotoxicity: Assessing the ability of the peptide to induce a pro-inflammatory and tumoricidal phenotype in macrophages.
-
Cytokine profiling: Investigating the profile of cytokines, such as TNF-α, IL-1β, and IL-6, released by immune cells upon stimulation with the peptide.[3]
-
In vivo evaluation of anti-tumor efficacy: Studying the peptide's ability to inhibit tumor growth and metastasis in murine cancer models, such as fibrosarcoma.[1]
Quantitative Data Summary
The following tables summarize quantitative data derived from preclinical studies on the CRP (174-185) peptide.
| Parameter | Value | Cell Type | Reference |
| In Vitro Assays | |||
| Effective Concentration | 50 µg/mL | Human Monocytes | [3] |
| Cytokine Induction (TNF-α) | Dose-dependent increase | Human Monocytes | [3] |
| Cytokine Induction (IL-1β) | Dose-dependent increase | Human Monocytes | [3] |
| Cytokine Induction (IL-6) | Dose-dependent increase | Human Monocytes | [3] |
| In Vivo Assays | |||
| Dosage (Murine Model) | 10 - 20 mg/kg (liposomal formulation) | C57Bl/6 Mice | [4] |
| Administration Route | Intravenous (liposomal formulation) | Murine Models | [1] |
| Anti-metastatic Effect | Significant reduction in metastases | Murine Fibrosarcoma T241 | [1] |
Experimental Protocols
Macrophage Activation Assay
This protocol describes how to assess the activation of macrophages after stimulation with the CRP (174-185) peptide using flow cytometry.
Materials:
-
CRP (174-185) peptide
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorescently conjugated antibodies against macrophage activation markers (e.g., CD80, CD86, MHC Class II)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Stimulation: Prepare a stock solution of CRP (174-185) peptide in sterile PBS or cell culture medium. Dilute the stock solution to the desired final concentrations (e.g., 10, 25, 50 µg/mL).
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the CRP (174-185) peptide. Include a vehicle control (medium with PBS).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Gently scrape the cells from the wells and transfer them to FACS tubes.
-
Staining: Wash the cells with cold PBS and then resuspend them in FACS buffer. Add the fluorescently conjugated antibodies against the activation markers and incubate for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend them in 300-500 µL of FACS buffer. Analyze the cells on a flow cytometer to quantify the expression of activation markers.
Tumor Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the ability of CRP (174-185)-activated macrophages to kill tumor cells.
Materials:
-
CRP (174-185) peptide
-
Macrophage cell line
-
Tumor cell line (e.g., murine fibrosarcoma T241)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Macrophage Activation: Seed macrophages in a 96-well plate at 2 x 10^4 cells/well and activate them with CRP (174-185) peptide (e.g., 50 µg/mL) for 24 hours as described in the macrophage activation assay protocol.
-
Tumor Cell Seeding: After macrophage activation, remove the medium and add tumor cells at a density of 1 x 10^4 cells/well to the macrophage-containing wells. Also, seed tumor cells alone as a control.
-
Co-incubation: Co-incubate the macrophages and tumor cells for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Percent Cytotoxicity = (1 - (Absorbance of co-culture / Absorbance of tumor cells alone)) x 100
-
Cytokine Quantification by ELISA
This protocol describes the measurement of TNF-α, IL-1β, and IL-6 in the supernatant of macrophage cultures stimulated with CRP (174-185) peptide.
Materials:
-
CRP (174-185) peptide
-
Macrophage cell line
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Macrophage Stimulation: Seed macrophages in a 24-well plate and stimulate with various concentrations of CRP (174-185) peptide for 24 hours as described in the macrophage activation assay protocol.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
In Vivo Murine Metastatic Fibrosarcoma Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of liposomal CRP (174-185) peptide in a murine model.
Materials:
-
CRP (174-185) peptide encapsulated in liposomes
-
Murine fibrosarcoma T241 cells
-
C57Bl/6 mice
-
Sterile PBS
-
Surgical instruments
Procedure:
-
Tumor Cell Implantation: Inject 1 x 10^5 T241 fibrosarcoma cells subcutaneously into the flank of C57Bl/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 2-3 days.
-
Treatment: Once the tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment groups:
-
Vehicle control (empty liposomes)
-
Liposomal CRP (174-185) peptide (e.g., 10 or 20 mg/kg)
-
-
Administration: Administer the treatments intravenously every 3-4 days for a specified period.
-
Metastasis Evaluation: At the end of the study, euthanize the mice and harvest the lungs and other organs to assess for metastatic nodules.
-
Data Analysis: Compare the tumor growth rates and the number of metastases between the treatment groups.
Liposome Preparation with CRP (174-185) Peptide
This protocol describes a common method for encapsulating peptides into liposomes.
Materials:
-
CRP (174-185) peptide
-
Lipids (e.g., DSPC, Cholesterol)
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a solution of the CRP (174-185) peptide in the hydration buffer. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated peptide by dialysis or size exclusion chromatography.
Signaling Pathways and Workflows
Proposed Signaling Pathway of CRP (174-185) Peptide in Macrophages
Caption: Proposed signaling pathway of CRP (174-185) peptide in macrophages.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for the in vitro macrophage-mediated tumor cell cytotoxicity assay.
Experimental Workflow for In Vivo Murine Tumor Model
Caption: Workflow for the in vivo evaluation of CRP (174-185) peptide anti-tumor efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Impact of TFA Counterion on CRP (174-185) Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of the trifluoroacetic acid (TFA) counterion on the biological activity of the C-reactive protein fragment, CRP (174-185). Residual TFA from peptide synthesis and purification is a common issue that can lead to experimental variability and misinterpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the TFA counterion and why is it present in my synthetic CRP (174-185) peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). During the final lyophilization step, while much of the unbound TFA is removed, it can form ionic bonds with positively charged amino acid residues (like lysine, arginine, and histidine) and the N-terminus of the peptide. This results in the final product being a peptide-TFA salt.
Q2: How can residual TFA affect the biological activity of CRP (174-185)?
-
Cellular Assays: TFA itself can be cytotoxic or affect cell proliferation, even at nanomolar concentrations.[1] For instance, it has been shown to inhibit the growth of osteoblasts and chondrocytes.[1] This could lead to an underestimation of the true biological activity of CRP (174-185) or mask its effects.
-
Structural Alterations: The TFA counterion can influence the secondary structure, solubility, and aggregation properties of peptides.[1]
-
Assay Interference: The acidity of TFA can alter the pH of your experimental buffer, which may affect protein stability and interactions.
Q3: How much TFA is typically present in a lyophilized peptide preparation?
A3: The amount of residual TFA can vary but can be significant. It is important to be aware of its presence, especially in sensitive cellular or biochemical studies.[2]
Q4: For which applications should I be most concerned about the TFA counterion?
A4: You should be particularly cautious in the following applications:
-
Cell-based assays: Due to the potential for TFA to affect cell viability and proliferation.[1]
-
In vivo studies: The physiological relevance of the chloride ion makes the HCl salt form often preferred for animal studies.
-
Structural studies (e.g., Circular Dichroism, FTIR): TFA has a strong absorbance around 1670 cm⁻¹, which can interfere with the analysis of the peptide's amide I band.[1]
Q5: Are there alternative salt forms available for CRP (174-185)?
A5: Yes, synthetic peptides can be prepared in other salt forms, such as acetate (B1210297) or hydrochloride (HCl) salts. These are often recommended for biological assays to avoid the potential confounding effects of TFA.[1] Several suppliers offer TFA removal as a service.[2]
Troubleshooting Guides
Problem 1: Lower than expected or no biological activity of CRP (174-185) in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| TFA Interference | Consider the concentration of your peptide. Studies on other peptides suggest that TFA can have inhibitory effects on cell proliferation at concentrations as low as 10 nM.[1] If you are working in this concentration range or higher, TFA interference is a possibility. |
| Solution: Perform a counterion exchange to replace TFA with a more biologically compatible counterion like acetate or hydrochloride. Repeat the assay with the new peptide salt form and compare the results. | |
| Incorrect Peptide Concentration | The presence of TFA and other impurities means the net peptide content may be lower than the gross weight of the lyophilized powder. |
| Solution: Determine the net peptide content to ensure accurate dosing. | |
| Peptide Degradation | Improper storage or handling can lead to peptide degradation. |
| Solution: Store lyophilized peptides at -20°C or lower. Avoid repeated freeze-thaw cycles. | |
| Suboptimal Assay Conditions | The observed effect may be dependent on factors like incubation time or the specific cell line used. |
| Solution: Perform a dose-response curve over a wider range of concentrations and test different incubation times. |
Problem 2: Inconsistent or irreproducible results between different batches of CRP (174-185).
| Possible Cause | Troubleshooting Steps |
| Variable TFA Content | The amount of residual TFA can differ between synthesis batches, leading to variability in biological assays. |
| Solution: Request TFA content analysis for each batch. For critical experiments, consider performing TFA removal to standardize the peptide salt form. | |
| Peptide Purity | Differences in the purity profile between batches can affect the observed activity. |
| Solution: Always review the HPLC and mass spectrometry data for each batch to ensure consistent purity. |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Counterion Exchange
This protocol is a general guideline for replacing the TFA counterion with HCl.
Materials:
-
Lyophilized CRP (174-185) TFA salt
-
Distilled, deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the CRP (174-185)-TFA salt in distilled water to a concentration of approximately 1 mg/mL.
-
Add HCl: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM has been shown to be effective for other peptides.[3]
-
Incubate: Let the solution stand at room temperature for at least 5 minutes.
-
Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize: Lyophilize the frozen solution overnight to remove the water and volatile TFA-H.
-
Repeat: For complete removal, repeat the cycle of dissolving in dilute HCl, freezing, and lyophilizing at least two more times.[3]
-
Final Product: The final lyophilized powder will be the CRP (174-185) HCl salt.
Quantitative Data Summary (General Peptide Observations):
The following table summarizes data on the removal of TFA from a model peptide (AT 1) using different concentrations of HCl, demonstrating the efficiency of the exchange process.[3]
| HCl Concentration for Exchange | TFA Content after 1 Cycle (mg TFA/mg peptide salt) | TFA Content after 2 Cycles (mg TFA/mg peptide salt) | TFA Content after 3 Cycles (mg TFA/mg peptide salt) |
| 0 mM (Water only) | ~0.25 | ~0.18 | ~0.15 |
| 2 mM | ~0.10 | ~0.05 | < LoQ |
| 5 mM | ~0.05 | < LoQ | < LoQ |
| 10 mM | < LoQ | < LoQ | < LoQ |
| 100 mM | < LoQ | < LoQ | < LoQ* |
*Below the Limit of Quantification
Signaling Pathways and Experimental Workflows
The biological activity of C-reactive protein and its fragments can involve various signaling pathways. While the precise pathways activated by CRP (174-185) may be context-dependent, full-length CRP has been shown to be involved in pathways such as CD64/AKT/mTOR and TLR4/NF-κB. It is plausible that CRP (174-185) could modulate aspects of these pathways.
Diagram 1: Hypothetical Signaling Pathway for CRP (174-185) Modulating an Inflammatory Response
Caption: Hypothetical signaling pathway for CRP (174-185).
Diagram 2: Experimental Workflow for Investigating TFA Counterion Impact
Caption: Workflow for comparing TFA and exchanged peptide salts.
References
Technical Support Center: TFA Removal from Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) from synthetic peptides. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic peptide?
A1: Trifluoroacetic acid (TFA) is commonly used during solid-phase peptide synthesis (SPPS) for cleavage and in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1] However, residual TFA in the final peptide product can lead to several issues:
-
Biological Interference: TFA can be cytotoxic, even at low concentrations, potentially inhibiting cell proliferation and triggering apoptosis.[1] It may also interfere with enzymatic assays and receptor-binding studies.[1]
-
Structural Alterations: The trifluoroacetate (B77799) counter-ion can bind to positively charged residues on the peptide, which may alter its secondary structure, solubility, and aggregation properties.[1]
-
Assay Artifacts: The strong acidity of TFA can lower the pH of your experimental buffer, which could denature proteins or affect pH-sensitive interactions.[1] Its strong absorbance at 1673 cm⁻¹ can also interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy.[1][2]
Q2: How much TFA is typically present in a synthetic peptide preparation?
A2: The amount of residual TFA in a lyophilized peptide powder can vary significantly, typically ranging from 10% to 45% by weight.[1] Peptides with a higher number of basic residues, such as Arginine, Lysine, and Histidine, tend to retain more TFA.[1][3]
Q3: What are the most common methods for removing TFA?
A3: The most common methods involve exchanging the trifluoroacetate counter-ion for a more biologically compatible one, such as chloride or acetate (B1210297).[1] These methods include:
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute hydrochloric acid solution followed by lyophilization.[1][4] This process is often repeated to ensure complete removal.[4][5]
-
TFA/Acetate Exchange: This can be achieved using an anion exchange resin or by employing a modified RP-HPLC protocol with acetic acid in the mobile phase.[1][6]
-
Ion-Exchange Chromatography: This method uses a resin that selectively binds the trifluoroacetate ions, allowing the peptide with the new counter-ion to be eluted.[1]
Q4: Which TFA removal method should I choose?
A4: The optimal method depends on several factors, including your peptide's properties (e.g., solubility, stability at low pH), the required final TFA concentration, and the available equipment. The decision tree below can help guide your selection.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Peptide Recovery | Peptide loss during transfer steps. | Minimize the number of transfers. Rinse vials with the appropriate solvent to recover all of the peptide.[1] |
| Peptide precipitation during exchange. | Ensure the peptide is fully dissolved before each lyophilization step. For hydrophobic peptides, a small amount of an organic solvent like acetonitrile (B52724) may be needed.[1] | |
| Adhesion to resin in ion-exchange chromatography. | Optimize elution conditions, such as salt concentration and pH.[1] | |
| Incomplete TFA Removal | Insufficient exchange cycles. | For the TFA/HCl exchange method, repeat the dissolution and lyophilization cycle at least two to three times.[5] |
| Strong binding of TFA to the peptide. | Peptides with a high number of basic residues may require a more rigorous method like ion-exchange chromatography.[1] | |
| Final product is a sticky or oily substance | Incomplete lyophilization. | Extend the lyophilization time to ensure all water and residual acid are removed.[1] |
| Presence of scavengers from the cleavage step. | Ether precipitation and washing of the crude peptide can help remove residual scavengers.[7] | |
| Peptide Modification or Degradation | Exposure to very strong acidic conditions. | While TFA/HCl exchange is effective, prolonged exposure to low pH can be detrimental to some peptides.[1] Consider TFA/acetate exchange at a milder pH.[1] |
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method used and the properties of the peptide. The following table summarizes typical results for different techniques.
| Method | Final TFA Content (% w/w) | Peptide Recovery Yield | Notes |
| TFA/HCl Exchange (2-3 cycles) | < 1% | > 90% | Efficiency is dependent on the number of cycles.[8] |
| TFA/Acetate Exchange (Ion-Exchange Resin) | < 1% | 85-95% | Highly effective for peptides with multiple basic residues.[2] |
| RP-HPLC with Acetic Acid | 1-5% | 70-90% | Can result in significant sample dilution.[4] |
| Repeated Lyophilization (from water) | > 5% | > 95% | Generally insufficient for removing ionically bound TFA.[9] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol outlines the process of replacing trifluoroacetate ions with chloride ions.[5][9]
Materials:
-
Peptide-TFA salt
-
Deionized water
-
Hydrochloric acid (HCl) solution (100 mM)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in deionized water at a concentration of 1 mg/mL.[5] A phosphate (B84403) buffer (50mM phosphate, 100mM NaCl) can also be used.[5][9]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5][9]
-
Incubation: Let the solution stand at room temperature for at least one minute.[5][7]
-
Freezing: Freeze the solution, preferably in liquid nitrogen.[5][7]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[5]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[5]
-
Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This protocol describes the use of a strong anion exchange resin to replace trifluoroacetate with acetate.[7][9]
Materials:
-
Peptide-TFA salt
-
Strong anion exchange resin
-
Sodium acetate solution (1 M)
-
Deionized water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Resin Preparation: Prepare a small chromatography column with a strong anion exchange resin. The resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.[1][7]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M sodium acetate solution.[7][9]
-
Washing: Wash the column with deionized water to remove excess sodium acetate.[7][9]
-
Sample Loading: Dissolve your peptide in a minimal amount of distilled water and apply it to the top of the column.[1][7]
-
Elution: Elute the peptide from the column using distilled water.[1][7]
-
Fraction Collection: Collect the fractions containing your peptide.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry powder (peptide acetate salt).[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 5. lifetein.com [lifetein.com]
- 6. omizzur.com [omizzur.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Alternative counterions to TFA for CRP (174-185) peptide
This technical support center provides guidance on selecting and implementing alternative counterions to trifluoroacetic acid (TFA) for the C-Reactive Protein (CRP) fragment 174-185 (Sequence: IYLGGPFSPNVL). Residual TFA from peptide synthesis and purification can interfere with biological assays. This guide offers troubleshooting advice and detailed protocols for TFA removal and replacement with more biocompatible counterions such as acetate (B1210297) or hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why should I consider removing the TFA counterion from my CRP (174-185) peptide?
A1: Trifluoroacetic acid (TFA), commonly used in peptide synthesis and purification, can have several undesirable effects in biological experiments.[1][2][3] Residual TFA can interfere with your results by:
-
Inducing Cytotoxicity: Even at low concentrations, TFA can be toxic to cells in culture, potentially inhibiting cell proliferation or inducing apoptosis.[1][2]
-
Altering Peptide Structure and Activity: TFA can bind to the positively charged residues in your peptide, potentially altering its secondary structure, solubility, and aggregation properties.[4][5][6] This can, in turn, affect its biological activity.
-
Causing Assay Artifacts: The acidity of TFA can alter the pH of your experimental buffer, which may affect protein stability and interactions.[2]
Q2: What are the most common biologically friendly alternative counterions to TFA?
A2: The most common and recommended alternative counterions for biological applications are acetate and hydrochloride.[7][8]
-
Acetate (CH₃COO⁻): Acetate is a widely used counterion in pharmaceutical peptide formulations.[4][9] It is generally considered more biocompatible than TFA.[1]
-
Hydrochloride (Cl⁻): Hydrochloride is another common and biocompatible counterion.[7][8] Peptides in the hydrochloride salt form have shown enhanced stability in some cases.[4][10]
Q3: How will changing the counterion affect my CRP (174-185) peptide?
A3: Replacing TFA with a different counterion like acetate or hydrochloride can influence several physicochemical properties of the CRP (174-185) peptide:
-
Solubility: The salt form can impact the peptide's solubility in different aqueous buffers. While TFA salts often enhance solubility, acetate and hydrochloride forms are generally soluble in aqueous solutions as well.[11]
-
Stability: The choice of counterion can affect the peptide's stability, including its propensity to aggregate.[5][9] For example, some studies have shown that hydrochloride salts can offer superior stability compared to TFA or acetate salts.[9]
-
Biological Activity: By minimizing the confounding effects of TFA, exchanging the counterion can lead to more accurate and reproducible results in biological assays.[1][3]
Q4: How much residual TFA is typically present in a synthetic peptide preparation?
A4: The amount of residual TFA in a lyophilized peptide powder can be significant, ranging from 10% to 45% by weight.[2] Peptides with more basic residues (like Arginine, Lysine, and Histidine) tend to retain more TFA.[2][3] The CRP (174-185) peptide with the sequence IYLGGPFSPNVL does not contain any basic residues, which may result in a lower but still present TFA content.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent biological assay results. | Residual TFA may be interfering with the assay (e.g., cytotoxicity, altering pH). | Exchange the TFA counterion to acetate or hydrochloride using one of the protocols below. |
| Peptide solubility issues after counterion exchange. | The new salt form may have different solubility characteristics. The peptide may have aggregated during the exchange process. | Try dissolving the peptide in a small amount of a different solvent (e.g., DMSO, DMF) before diluting with your aqueous buffer. Ensure proper handling and avoid vigorous vortexing to minimize aggregation. |
| Low peptide recovery after counterion exchange. | Peptide loss can occur during the exchange process, particularly with multiple washing and lyophilization steps. | Handle the peptide solution carefully to minimize transfers. Ensure complete dissolution at each step. For ion-exchange chromatography, ensure the peptide binds and elutes efficiently from the resin. |
| Incomplete TFA removal. | The exchange procedure may not have been repeated a sufficient number of times. The ion-exchange resin capacity may have been exceeded. | For lyophilization-based methods, perform at least three cycles of dissolution and lyophilization.[6] For ion-exchange, ensure you are using a sufficient amount of resin with adequate binding capacity for the amount of TFA present.[2] |
Quantitative Data Summary
Table 1: Comparison of Common Counterions for Peptides
| Counterion | Chemical Formula | pKa of Acid | Common Source | Key Characteristics |
| Trifluoroacetate | CF₃COO⁻ | ~0.5[9] | TFA (Trifluoroacetic Acid) | Excellent for HPLC purification, but can be cytotoxic and interfere with biological assays.[1][9] |
| Acetate | CH₃COO⁻ | 4.76[9] | Acetic Acid | Biocompatible, widely used in pharmaceutical formulations.[4][9] |
| Hydrochloride | Cl⁻ | -7[9] | Hydrochloric Acid | Biocompatible, can enhance peptide stability.[4][9][10] |
| Formate | HCOO⁻ | 3.75[9] | Formic Acid | Volatile and suitable for mass spectrometry, considered biocompatible.[9] |
Experimental Protocols
Protocol 1: Counterion Exchange to Hydrochloride via Lyophilization
This protocol is adapted from established methods for TFA removal.[6][12]
Materials:
-
CRP (174-185)-TFA salt
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the CRP (174-185)-TFA peptide in distilled water to a concentration of 1 mg/mL.[6]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to stand at room temperature for at least one minute.[6][12]
-
Freeze the solution using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the sample overnight until all the solvent is removed.
-
To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[6]
-
After the final lyophilization, the CRP (174-185)-HCl peptide is ready for use.
Protocol 2: Counterion Exchange to Acetate via Ion-Exchange Chromatography
This protocol is based on standard ion-exchange procedures for peptides.[2][12]
Materials:
-
CRP (174-185)-TFA salt
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
Distilled, deionized water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Prepare a chromatography column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your peptide sample.[2]
-
Equilibrate the column by washing it with 1 M sodium acetate solution.[2][12]
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[12]
-
Dissolve the CRP (174-185)-TFA peptide in a minimal amount of distilled water and apply it to the column.[12]
-
Elute the peptide from the column with distilled water.[2][12]
-
Collect fractions and monitor for the presence of the peptide (e.g., by UV absorbance at 280 nm).
-
Pool the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain the CRP (174-185)-acetate salt.
Protocol 3: Counterion Exchange using Reversed-Phase HPLC
This method allows for simultaneous purification and counterion exchange.[7][13]
Materials:
-
CRP (174-185)-TFA salt
-
Reversed-phase HPLC system with a C18 column
-
Solvent A: 0.1% Acetic Acid (or 0.1% Formic Acid or 0.02 M HCl) in water
-
Solvent B: Acetonitrile with 0.1% of the corresponding acid
-
Lyophilizer
Procedure:
-
Dissolve the crude or TFA-salt of CRP (174-185) peptide in Solvent A.
-
Load the peptide solution onto the equilibrated RP-HPLC column.
-
Wash the column with the aqueous solution of the desired counterion salt (e.g., ammonium (B1175870) acetate for acetate exchange) at a pH of at least 6.[13]
-
Elute the peptide using a gradient of Solvent B.[13]
-
Collect the fractions corresponding to the peptide peak.
-
Lyophilize the collected fractions to obtain the peptide with the new counterion.
Visualized Workflows
Caption: Workflow for TFA to HCl counterion exchange using repeated lyophilization.
Caption: Workflow for TFA to Acetate counterion exchange using ion-exchange chromatography.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 12. peptide.com [peptide.com]
- 13. WO2006041945A2 - A counterion exchange process for peptides - Google Patents [patents.google.com]
Technical Support Center: Optimizing CRP (174-185) for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of C-Reactive Protein (CRP) peptide (174-185) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is CRP (174-185) and what is its primary function in in vitro assays?
A1: CRP (174-185), with the sequence IYLGGPFSPNVL, is a dodecapeptide derived from the native C-Reactive Protein.[1] In cell-based assays, it is primarily recognized for its role in modulating immune responses.[2] It can mimic some of the effects of the full CRP protein, such as influencing cytokine production and cell adhesion processes.[3][4] Specifically, it has been shown to stimulate the shedding of L-selectin and the soluble interleukin-6 receptor (sIL-6R) from neutrophils.[1]
Q2: What is a typical starting concentration range for CRP (174-185) in cell-based assays?
A2: A typical starting concentration for CRP (174-185) can range from 10 µg/mL to 100 µg/mL. For instance, studies on sIL-6R shedding in neutrophils have used concentrations up to 100 µg/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store CRP (174-185) for my experiments?
A3: CRP (174-185) is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. To prepare a stock solution, reconstitute the peptide in a sterile, appropriate solvent such as sterile distilled water or a buffer solution. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What are the known signaling pathways activated by CRP (174-185)?
A4: The CRP (174-185) peptide is thought to exert its effects by interacting with cell surface receptors, likely mimicking the binding of the full CRP protein. The region from which this peptide is derived is associated with the C1q binding motif of CRP.[1] This suggests a potential interaction with receptors that recognize this motif. On neutrophils, its activity has been linked to the modulation of surface receptors like L-selectin and IL-6R, leading to their shedding.[1] The downstream signaling from these interactions can influence inflammatory responses.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of CRP (174-185) on cells | Peptide Concentration Too Low: The concentration of the peptide may be insufficient to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µg/mL to 200 µg/mL). |
| Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have degraded the peptide. | Use a fresh aliquot of the peptide. Ensure proper storage at -20°C or below and minimize freeze-thaw cycles. | |
| Incorrect Cell Type or State: The cell line being used may not be responsive to CRP (174-185), or the cells may not be in the correct activation state. | Confirm from literature that your chosen cell type is responsive to CRP or its peptides. Ensure cells are healthy and in the appropriate growth phase. | |
| High background or non-specific effects | Peptide Concentration Too High: Excessive concentrations can lead to off-target effects or cytotoxicity. | Titrate the peptide concentration downwards to find the optimal range that gives a specific response with minimal background. |
| Contaminants in Peptide Preparation: The peptide preparation may contain impurities from synthesis. | Ensure you are using a high-purity grade peptide. Consider using a peptide with TFA (trifluoroacetic acid) removed if you suspect it is interfering with your assay. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Inconsistent Peptide Addition: Variation in the amount of peptide added to each well. | Use calibrated pipettes and ensure consistent mixing after adding the peptide. | |
| Edge Effects in Multi-well Plates: Wells on the edge of the plate may behave differently due to temperature and evaporation gradients. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or buffer to minimize edge effects. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of CRP (174-185).
Table 1: Dose-Dependent Effect of CRP (174-185) on sIL-6R Production by Human Neutrophils
| CRP (174-185) Concentration (µg/mL) | sIL-6R Production (pg/mL, Mean ± SD) |
| 0 (Control) | ~43 |
| 10 | ~75 |
| 50 | ~120 |
| 100 | ~160 |
Data adapted from a study on human neutrophils (2 x 10^6 cells) stimulated for 45 minutes.[5]
Table 2: Effect of CRP (174-185) on IL-6R Surface Expression on Human Neutrophils
| Treatment (100 µg/mL) | Reduction in IL-6R Surface Expression (%) |
| Native CRP | 44 ± 2.5 |
| CRP (174-185) | 33 ± 6.2 |
Data from a 30-minute exposure of human neutrophils.[1]
Experimental Protocols
Protocol 1: Measuring Soluble IL-6 Receptor (sIL-6R) Shedding from Neutrophils
This protocol details the steps to measure the release of sIL-6R from human neutrophils upon stimulation with CRP (174-185).
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
CRP (174-185) peptide
-
96-well tissue culture plates
-
Human sIL-6R ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Methodology:
-
Isolate human neutrophils from whole blood using a standard density gradient centrifugation method.
-
Resuspend the purified neutrophils in RPMI 1640 medium to a final concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare different concentrations of CRP (174-185) in RPMI 1640 medium. A typical range to test would be 0, 10, 25, 50, and 100 µg/mL.
-
Add 100 µL of the CRP (174-185) solutions or control medium to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 45 minutes.[5]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of sIL-6R in the supernatants using a human sIL-6R ELISA kit, following the manufacturer's instructions.
Protocol 2: L-Selectin Shedding Assay using Flow Cytometry
This protocol describes how to assess the shedding of L-selectin (CD62L) from the surface of neutrophils in response to CRP (174-185).
Materials:
-
Isolated human neutrophils
-
Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA)
-
CRP (174-185) peptide
-
Fluorescently-labeled anti-human CD62L antibody
-
Flow cytometer
Methodology:
-
Isolate human neutrophils as described in Protocol 1.
-
Resuspend the neutrophils in PBS with 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Add CRP (174-185) to the cell suspension at the desired final concentration (e.g., 100 µg/mL). Include an untreated control.
-
Incubate for 30 minutes at 37°C.
-
After incubation, wash the cells with cold PBS.
-
Resuspend the cells in PBS with 1% BSA and add a fluorescently-labeled anti-human CD62L antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold PBS to remove unbound antibody.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity in the CRP (174-185) treated samples compared to the control indicates L-selectin shedding.
Visualizations
Caption: Potential signaling pathway of CRP (174-185) in neutrophils.
References
- 1. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct modulatory effect of C-reactive protein on primary human monocyte adhesion to human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CRP (174-185) Handling & Aggregation
Welcome to the technical support center for C-Reactive Protein (CRP) fragment (174-185). This resource provides troubleshooting guides and frequently asked questions to assist researchers in preventing and managing peptide aggregation in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
1. Problem: My lyophilized CRP (174-185) powder will not dissolve in my aqueous buffer (e.g., PBS, Tris).
-
Cause: Aggregation-prone peptides often form insoluble aggregates upon reconstitution in neutral pH buffers. The lyophilized powder may already contain pre-formed aggregates (seeds) that inhibit proper solubilization.[4]
-
Solution: A pre-treatment step using a basic solution is recommended to break down these aggregates and ensure the peptide is in a monomeric state before dilution into your final experimental buffer. Follow the detailed protocol provided in the "Experimental Protocols" section below. This typically involves dissolving the peptide in a small amount of 1% ammonium (B1175870) hydroxide (B78521) (NH₄OH) or 10-50 mM sodium hydroxide (NaOH) before dilution.[5][7][8]
2. Problem: My CRP (174-185) solution was clear initially but became cloudy or formed a precipitate after a few hours at room temperature or 4°C.
-
Cause: This is a classic sign of peptide aggregation. Factors like peptide concentration, pH, temperature, and ionic strength of the buffer can trigger the self-assembly process over time.[4][6] Even small amounts of initial aggregates can "seed" the rapid aggregation of the remaining soluble peptide.[4]
-
Solution:
-
Work Quickly & On Ice: Once the peptide is diluted into your final buffer, keep the solution on ice and use it as quickly as possible.
-
Optimize Concentration: If possible, work with the lowest peptide concentration required for your assay, as higher concentrations accelerate aggregation.[6]
-
Filter: Before use, you can centrifuge the aliquot at high speed (e.g., >14,000 g for 10-15 min) to pellet any small, insoluble aggregates that may have formed.[7] Carefully collect the supernatant for your experiment.
-
Re-evaluate Buffer: The pH of your buffer can significantly impact solubility. For many amyloid peptides, solubility is poor around neutral pH but increases at high (>9) or low (<3) pH.[4]
-
3. Problem: I am seeing inconsistent results between experiments using the same peptide.
-
Cause: Inconsistency is often traced back to variable amounts of aggregates in the peptide stock solution. Different aliquots may have different aggregation states, especially if they have undergone different freeze-thaw cycles or were prepared on different days.[4]
-
Solution:
-
Standardize Preparation: Use a consistent, robust solubilization protocol for every experiment (see Protocol 1). This ensures you start with a monomeric peptide solution each time.[8]
-
Aliquot & Store Properly: After initial solubilization, immediately create single-use aliquots, snap-freeze them in liquid nitrogen, and store them at -80°C.[7] Avoid repeated freeze-thaw cycles.
-
Quality Control: Before critical experiments, you can monitor the aggregation state of your peptide stock using a method like the Thioflavin T (ThT) assay (see Protocol 2).
-
Frequently Asked Questions (FAQs)
Q1: Why is my peptide prone to aggregation? The primary sequence of a peptide dictates its intrinsic properties. Peptides containing hydrophobic amino acid clusters have a high propensity to self-associate in aqueous solutions to minimize unfavorable interactions with water, leading to the formation of aggregates or more structured amyloid fibrils.[6][9]
Q2: What is the best way to dissolve and store lyophilized CRP (174-185)? The recommended method is to first dissolve the peptide in a basic solution like 1% NH₄OH to disaggregate it, then immediately dilute it into your working buffer.[5][7] For long-term storage, aliquots of the peptide in this initial solution should be snap-frozen and stored at -80°C.[8] Refer to Protocol 1 for a detailed procedure.
Q3: How can I monitor the aggregation of CRP (174-185)? The Thioflavin T (ThT) assay is a widely used method.[10] ThT is a fluorescent dye that binds specifically to the beta-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission increases significantly.[11] This allows for real-time monitoring of fibril formation. See Protocol 2 for a general procedure.
Q4: Can I use solvents like DMSO or HFIP? Yes. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and Dimethyl sulfoxide (B87167) (DMSO) are excellent at disrupting pre-formed aggregates and solubilizing hydrophobic peptides.[4] However, they must be completely removed (e.g., by evaporation under nitrogen) before reconstituting the peptide film in a buffer, and even trace amounts can interfere with biological assays. The basic solution method is often more direct for immediate use in aqueous buffers.
Summary of Factors Influencing Peptide Aggregation
The table below summarizes key factors that can affect the physical stability of peptides in solution.[4][6][9]
| Factor | Influence on Aggregation | Recommendations |
| Peptide Concentration | Higher concentrations significantly increase the rate of aggregation.[6] | Use the lowest concentration feasible for your experiment. Prepare concentrated stocks and dilute immediately before use. |
| pH | Aggregation is often maximal near the peptide's isoelectric point (pI). Solubility is generally higher at pH values far from the pI.[4] | Adjust buffer pH away from the peptide's pI. Basic pre-treatment (pH > 9) is often effective.[5] |
| Temperature | Higher temperatures typically accelerate aggregation kinetics. | Prepare and handle peptide solutions on ice. Store long-term at -80°C. |
| Ionic Strength / Salts | Salts can either stabilize or destabilize peptides and can screen electrostatic repulsions, sometimes promoting aggregation.[6] | Start with a low-salt buffer if possible. Empirically test the effect of salt concentration on your peptide's stability. |
| Agitation | Shaking or vortexing can increase the rate of aggregation by promoting interactions between peptide molecules.[6] | Mix solutions by gentle pipetting or brief, gentle vortexing. Avoid vigorous or prolonged agitation. |
| Surfaces & Interfaces | Peptides can adsorb to surfaces (e.g., plastic tubes, glass), which can act as a nucleation site for aggregation. | Use low-protein-binding microcentrifuge tubes and pipette tips. |
Experimental Protocols
Protocol 1: Recommended Solubilization of CRP (174-185)
This protocol is adapted from standard methods for amyloid beta peptides and is designed to produce a seed-free, monomeric solution.[7][8]
-
Preparation: Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of 1% ammonium hydroxide (NH₄OH) to the vial to achieve a stock concentration of ~1 mg/mL. For example, add 100 µL of 1% NH₄OH to 0.1 mg of peptide.
-
Mixing: Mix gently by pipetting up and down. Avoid vigorous vortexing. The solution should become clear.
-
Immediate Dilution: Immediately dilute this stock solution into your ice-cold experimental buffer (e.g., PBS, Tris) to your final working concentration.
-
Use or Storage:
-
For Immediate Use: Keep the final solution on ice and use it as soon as possible. Before use, it is recommended to spin the aliquot at >14,000 g for 10 minutes to pellet any minor aggregates.
-
For Long-Term Storage: Take the initial ~1 mg/mL stock from Step 3, make single-use aliquots, snap-freeze them in liquid nitrogen, and store at -80°C.
-
Protocol 2: General Monitoring of Aggregation with Thioflavin T (ThT)
This protocol provides a general framework for using a plate reader to monitor aggregation kinetics.[10][12]
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water. Filter through a 0.22 µm syringe filter. Store protected from light.
-
Peptide Solution: Prepare the CRP (174-185) peptide at 2x the final desired concentration in your chosen buffer, following Protocol 1.
-
-
Assay Setup (in a 96-well plate, preferably black with a clear bottom):
-
To each well, add 50 µL of your 2x peptide solution.
-
Add 50 µL of a freshly prepared ThT solution (e.g., 40 µM in the same buffer, to give a final concentration of 20 µM).
-
Include control wells: buffer with ThT only (for background), and a non-aggregating peptide control if available.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[11]
-
Take readings at regular intervals (e.g., every 5-15 minutes) over several hours. Intermittent shaking between reads can be programmed to accelerate aggregation.
-
-
Data Analysis: Subtract the background fluorescence from the peptide-containing wells and plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
Visual Guides
Caption: Workflow for solubilizing aggregation-prone peptides.
Caption: Factors that influence peptide aggregation in solution.
References
- 1. CAS 160369-86-8: C-reactive protein fragment 174-185 [cymitquimica.com]
- 2. rupress.org [rupress.org]
- 3. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. biotage.com [biotage.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 8. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Minimizing Variability in CRP (174-185) In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vitro experiments involving the C-Reactive Protein (CRP) fragment 174-185.
Frequently Asked Questions (FAQs)
Q1: What is CRP (174-185) and what is its primary bioactivity in vitro?
A1: CRP (174-185) is a synthetic dodecapeptide with the sequence H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH.[1] Its primary reported bioactivity in vitro is the enhancement of the tumoricidal activity of human monocytes and alveolar macrophages.[1][2] It has also been shown to stimulate the production of soluble IL-6 receptor (sIL-6R) from human neutrophils.[3][4][5]
Q2: We are observing low or no bioactivity with our CRP (174-185) peptide. What are the common causes?
A2: Low bioactivity of synthetic peptides can stem from several factors. Key areas to investigate include the integrity of the peptide, its handling and storage, and the experimental assay parameters.[6] Improper storage, repeated freeze-thaw cycles, and incomplete solubilization are common culprits.[7][8] Additionally, impurities from the synthesis process or the presence of counter-ions like trifluoroacetic acid (TFA) can interfere with the peptide's activity.[7][9]
Q3: How should I properly handle and store my lyophilized CRP (174-185) peptide to ensure its stability?
A3: For long-term storage, lyophilized CRP (174-185) should be kept at -20°C or -80°C and protected from light.[8][9] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide into single-use amounts upon receipt.[7][8] When weighing the peptide, do so quickly in a low-humidity environment to prevent absorption of moisture.
Q4: What is the best way to dissolve CRP (174-185) for my experiments?
A4: The solubility of a peptide is sequence-dependent. For hydrophobic peptides like CRP (174-185), a common starting point is to dissolve the peptide in a small amount of a sterile organic solvent like DMSO, and then slowly add this stock solution to your aqueous assay buffer with gentle vortexing.[6] It is crucial to ensure the final concentration of the organic solvent is compatible with your cell type and assay, typically below 0.1%.[8] Always test the solubility of a small aliquot first.[6]
Q5: Could trifluoroacetic acid (TFA) from the peptide synthesis process be affecting my cell-based assays?
A5: Yes, residual trifluoroacetic acid (TFA), a counter-ion often used in peptide purification, can be cytotoxic to some cell lines and interfere with cellular assays, leading to inconsistent results.[7] If you observe unexpected effects on cell growth or viability, consider using a peptide preparation where TFA has been removed or exchanged for a different counter-ion like acetate (B1210297) or HCl.[6]
Troubleshooting Guides
Guide 1: Inconsistent or Low Tumoricidal Activity in Monocyte/Macrophage Assays
This guide addresses common issues when using CRP (174-185) to stimulate the tumor-killing capabilities of monocytes or macrophages.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enhancement of Tumoricidal Activity | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles. 2. Incomplete Solubilization: Peptide is not fully dissolved in the assay medium. 3. Suboptimal Peptide Concentration: The concentration of CRP (174-185) is too low to elicit a response. | 1. Aliquot peptide upon receipt and store at -20°C or below. Prepare fresh working solutions for each experiment.[8] 2. Ensure complete dissolution in a compatible solvent (e.g., DMSO) before diluting in culture medium. A brief sonication can help break up aggregates.[6][8] 3. Perform a dose-response experiment. Optimal concentrations for enhancing tumoricidal activity have been reported in the range of 250-500 µg/mL.[2] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of monocytes/macrophages per well. 2. Peptide Precipitation: Peptide falling out of solution after dilution in aqueous medium. 3. Biological Contamination: Presence of endotoxins in the peptide preparation can cause non-specific immune cell activation. | 1. Ensure a homogenous cell suspension and careful pipetting to maintain consistent cell density across all wells.[8] 2. Add the peptide stock solution dropwise to the culture medium while gently vortexing to prevent precipitation.[8] 3. Use endotoxin-free reagents and consider sourcing peptides with guaranteed low endotoxin (B1171834) levels, especially for immunological assays.[7] |
| Cytotoxicity Observed in Control and Treated Wells | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is toxic to the cells. 2. TFA Interference: Residual TFA from peptide synthesis is causing cell death. | 1. Ensure the final DMSO concentration is non-toxic for your specific cells, typically below 0.1%. Run a vehicle control with the same solvent concentration.[8] 2. Consider using TFA-free peptide or performing a salt exchange.[6] |
Guide 2: Variability in Cytokine/Receptor Shedding Assays
This guide focuses on troubleshooting experiments measuring the release of soluble molecules, such as sIL-6R, from cells treated with CRP (174-185).
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent sIL-6R Release | 1. Incorrect Incubation Time: The time course of release may not be optimal. 2. Peptide Purity Issues: Impurities in the peptide preparation may inhibit or inconsistently stimulate the cells. | 1. Perform a time-course experiment to determine the peak of sIL-6R release. Maximal release from neutrophils has been observed after 30-60 minutes of exposure to CRP.[3][4][5] 2. Verify the purity of your peptide batch using the certificate of analysis. If in doubt, test a new, high-purity batch. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Peptide Concentration: The dose of CRP (174-185) may be insufficient. 2. Low Cell Number: Insufficient number of cells to produce a detectable amount of the analyte. | 1. Conduct a dose-response experiment. Concentrations of 50-100 µg/mL have been shown to be effective for stimulating sIL-6R release from neutrophils.[5] 2. Optimize the cell seeding density to ensure the signal is within the detection range of your assay (e.g., ELISA). |
| High Background Signal | 1. Non-Specific Cell Activation: Contaminants like endotoxin in the peptide stock can cause background activation. 2. Assay Cross-Reactivity: The detection antibody in your assay may be cross-reacting with other components in the culture medium. | 1. Use endotoxin-tested peptides and sterile, pyrogen-free reagents.[7] 2. Run appropriate controls, including medium alone and vehicle controls, to assess background signal. Consult the assay manufacturer's troubleshooting guide. |
Experimental Protocols and Data
Table 1: Recommended Starting Concentrations for In Vitro Assays with CRP (174-185)
| Assay Type | Cell Type | Recommended Concentration Range | Reported Incubation Time | Reference |
| Tumoricidal Activity Enhancement | Human Monocytes, Alveolar Macrophages | 250 - 500 µg/mL | Not Specified | [2] |
| sIL-6R Shedding | Human Neutrophils | 50 - 100 µg/mL | 30 - 60 minutes | [3][4][5] |
| Cytokine Secretion (IL-1β, IL-6) | Human Monocytes | Not specified for peptide, but native CRP shows effects at 50-125 µg/mL | Not Specified | [10][11] |
Protocol: General Workflow for a Monocyte Activation Assay
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and purify monocytes using standard methods (e.g., adherence or magnetic bead separation).
-
Cell Seeding: Seed monocytes in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/well in complete RPMI-1640 medium. Allow cells to adhere for 2-24 hours.
-
Peptide Preparation:
-
Reconstitute lyophilized CRP (174-185) in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare serial dilutions of the peptide in complete culture medium to achieve the final desired concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Cell Treatment:
-
Carefully remove the medium from the adhered monocytes.
-
Add the prepared peptide solutions to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., LPS at 100 ng/mL).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Readout:
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Tumoricidal Assay: Co-culture the activated monocytes with a labeled tumor cell line (e.g., with ³H-thymidine) and measure tumor cell lysis.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Peptide Bioactivity
References
- 1. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 2. Activation of human monocytes and alveolar macrophages by a synthetic peptide of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results in CRP (174-185) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in assays involving the C-Reactive Protein (CRP) fragment 174-185.
Frequently Asked Questions (FAQs)
Q1: What is the CRP (174-185) peptide and what is its function?
A1: CRP (174-185) is a synthetic peptide fragment derived from the human C-Reactive Protein.[1][2] Its sequence is IYLGGPFSPNVL.[1] Unlike the full-length pentameric CRP, which is a well-known marker of inflammation, the CRP (174-185) peptide has been shown to possess specific biological activities, including anti-tumor and immunomodulatory effects.[1] It can enhance the tumoricidal activity of monocytes and macrophages.[1]
Q2: My CRP (174-185) peptide is difficult to dissolve. What should I do?
A2: Poor solubility is a common issue with synthetic peptides, especially those with hydrophobic residues like CRP (174-185).[3][4][5] The recommended approach is to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.[4][6] Sonication can also aid in dissolving the peptide.[3][4] It is advisable to test the solubility of a small amount of the peptide first.[4]
Q3: I am observing high background or non-specific effects in my cell-based assays. What could be the cause?
A3: High background or non-specific effects in cell-based assays using synthetic peptides can stem from several sources. One common culprit is contamination of the peptide preparation with substances like endotoxins or trifluoroacetic acid (TFA), a remnant from the peptide synthesis process.[7] TFA can be cytotoxic to some cell lines and may interfere with cellular assays.[7][8] It is also possible that the peptide itself is aggregating, leading to non-specific interactions with cells or other proteins.
Q4: My peptide solution has been stored for a while, and I am seeing reduced activity. Why is this happening?
A4: Peptides in solution are generally less stable than in their lyophilized form.[6] Improper storage can lead to degradation. For optimal stability, peptide solutions should be prepared fresh for each experiment. If storage is necessary, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Peptides containing residues like methionine or cysteine are also susceptible to oxidation.
Troubleshooting Guides
Guide 1: Poor Peptide Solubility
| Symptom | Possible Cause | Recommended Solution |
| Peptide does not dissolve in aqueous buffer. | The CRP (174-185) peptide is hydrophobic.[3] | 1. Dissolve the peptide in a minimal amount of DMSO (e.g., 10-50 µL).2. Gradually add your aqueous buffer to the DMSO-peptide solution while vortexing gently.3. If precipitation occurs, try a different organic solvent like DMF or acetonitrile.[4]4. Sonication can also be used to aid dissolution.[3][4] |
| Peptide precipitates out of solution after initial dissolution. | The final concentration of the organic solvent is too low to maintain solubility. | 1. Increase the final concentration of the organic solvent, ensuring it is compatible with your assay.2. Prepare a more concentrated stock solution in the organic solvent and perform a final dilution directly into the assay medium. |
Guide 2: Unexpected or Inconsistent Biological Activity
| Symptom | Possible Cause | Recommended Solution |
| Higher than expected cell death or inhibition. | Trifluoroacetic acid (TFA) contamination from peptide synthesis can be cytotoxic.[7][8] | 1. Check the peptide's certificate of analysis for TFA content.2. If high, consider purchasing a TFA-removed version of the peptide or performing a salt exchange to an acetate (B1210297) or hydrochloride salt.3. Run a control with TFA alone to assess its effect on your specific cell line.[9] |
| Inconsistent results between experiments. | 1. Peptide degradation due to improper storage or multiple freeze-thaw cycles.[6]2. Peptide aggregation. | 1. Aliquot the peptide upon receipt and store at -80°C. Prepare fresh working solutions for each experiment.2. Centrifuge the peptide solution before use to pellet any aggregates. |
| No biological effect observed. | 1. Peptide degradation.2. Incorrect peptide concentration due to inaccurate weighing of the lyophilized powder. | 1. Use a fresh vial of peptide.2. Have the peptide concentration of your stock solution confirmed by amino acid analysis. |
Quantitative Data
Table 1: Reported Cytotoxicity of Trifluoroacetic Acid (TFA) in a Cell Line
While specific data for TFA's effect on all cell lines is not available, the following provides an example of its potential impact. Researchers should determine the tolerance of their specific cell line to TFA.
| Cell Line | Assay | IC50 of TFA | Reference |
| Murine Glioma Cells | Cell Growth | Growth stimulation observed at 0.5-7.0 mM | [7] |
| Fetal Rat Osteoblasts | Cell Proliferation | Inhibition observed at concentrations as low as 10 nM | [7] |
Note: The effects of TFA can be cell-type dependent, with some studies showing inhibition and others stimulation of cell growth.[7]
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation Assay
This protocol is a general guideline for assessing the activation of macrophages by the CRP (174-185) peptide, based on methodologies described in the literature.[1]
-
Cell Culture: Culture a macrophage-like cell line (e.g., THP-1 or U937) or primary monocyte-derived macrophages in appropriate cell culture medium.
-
Peptide Preparation:
-
Prepare a stock solution of CRP (174-185) peptide in sterile DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
-
Cell Treatment:
-
Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the different concentrations of the CRP (174-185) peptide.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest peptide concentration) and a positive control (e.g., lipopolysaccharide, LPS).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis:
-
Collect the cell culture supernatant to measure the secretion of cytokines such as TNF-α or IL-6 using an ELISA kit.
-
Alternatively, lyse the cells and perform a Western blot to analyze the activation of signaling pathways (e.g., NF-κB).
-
Protocol 2: In Vivo Murine Model of Bacterial Peritonitis
This protocol is a summarized example based on a study investigating the in vivo efficacy of CRP (174-185).[10]
-
Animal Model: Use a murine model of bacterial peritonitis, such as cecal ligation and puncture (CLP).
-
Peptide Preparation:
-
Dissolve the synthetic CRP (174-185) peptide in sterile saline to the desired concentration (e.g., 10 or 20 mg/kg).
-
-
Administration:
-
At a specified time point after the induction of peritonitis (e.g., 1 or 3 hours), administer the CRP (174-185) solution or saline (vehicle control) via intraperitoneal injection.
-
-
Monitoring:
-
Monitor the survival of the mice over a set period (e.g., 7 days).
-
-
Endpoint Analysis:
-
At a specific time point post-treatment (e.g., 24 hours), euthanize a subset of animals.
-
Collect peritoneal lavage fluid, blood, and liver tissue to determine bacterial counts.
-
Isolate liver mononuclear cells to analyze the phenotype and function of Kupffer cells and monocyte-derived macrophages by flow cytometry.
-
Visualizations
Caption: Proposed signaling pathway of CRP (174-185) in macrophages.
Caption: Troubleshooting workflow for unexpected assay results.
References
- 1. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Peptides for Molecular Recognition of C-Reactive Protein–Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of CRP (174-185) Peptide in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the C-Reactive Protein (CRP) fragment (174-185) in cell culture media. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the CRP (174-185) peptide and what is its function?
A1: The CRP (174-185) peptide is a dodecapeptide with the amino acid sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu (IYLGGPFSPNVL).[1] It is a fragment of the human C-reactive protein, an acute-phase protein that is a sensitive marker of inflammation.[2][3] In research, this peptide has been shown to enhance the tumor-killing activity of human monocytes and alveolar macrophages in vitro.[1][4] It has also been observed to inhibit neutrophil chemotaxis.[4]
Q2: How stable is the CRP (174-185) peptide in cell culture media?
A2: The stability of the CRP (174-185) peptide in cell culture media has not been extensively quantified in publicly available literature. However, peptides, in general, are susceptible to degradation in cell culture environments. This degradation is primarily due to the activity of proteases and peptidases present in the serum supplement (e.g., Fetal Bovine Serum - FBS) and those secreted by the cells themselves. Some small peptides have been observed to degrade completely within an hour in RPMI-1640 medium. The stability of a peptide is influenced by its amino acid sequence, modifications, and the specific components of the cell culture medium.[5] It is strongly recommended to experimentally determine the stability of the CRP (174-185) peptide under your specific experimental conditions.
Q3: What are the common causes of peptide degradation in cell culture?
A3: Several factors can contribute to peptide degradation in cell culture:
-
Enzymatic Degradation: Proteases and peptidases in serum and secreted by cells are the primary cause of peptide breakdown.[6]
-
pH Instability: Extreme pH values in the medium can lead to hydrolysis of peptide bonds.[7][8]
-
Oxidation: Certain amino acid residues, such as methionine, cysteine, and tryptophan, are susceptible to oxidation, which can inactivate the peptide.[7]
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, reducing their effective concentration in the medium.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation and aggregation.[9]
Q4: How does the CRP (174-185) peptide exert its effects on cells?
A4: The CRP (174-185) peptide is thought to interact with specific receptors on immune cells. Studies suggest that it can bind to Fcγ receptors, particularly FcγRI (CD64), on monocytes and macrophages.[3] This interaction can trigger intracellular signaling cascades, leading to cellular activation and the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with the CRP (174-185) peptide in cell culture.
Issue 1: Inconsistent or No Biological Effect Observed
-
Possible Cause: The peptide may be degrading rapidly in your cell culture medium.
-
Troubleshooting Steps:
-
Perform a Stability Study: Determine the half-life of the CRP (174-185) peptide in your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum over the time course of your experiment. A detailed protocol is provided below.
-
Replenish the Peptide: If the peptide is found to be unstable, consider replenishing it at regular intervals during your experiment.
-
Use Serum-Free or Reduced-Serum Medium: If your cell type allows, consider using serum-free or reduced-serum media to minimize proteolytic activity.
-
Incorporate Protease Inhibitors: While this can affect cell physiology, the use of a broad-spectrum protease inhibitor cocktail may be considered in preliminary experiments to confirm if degradation is the issue.
-
Issue 2: High Variability Between Experiments
-
Possible Cause: Inconsistent peptide concentration due to improper storage, handling, or adsorption.
-
Troubleshooting Steps:
-
Proper Stock Solution Handling: Aliquot your peptide stock solution upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
-
Use Low-Binding Plasticware: To minimize adsorption of the peptide to plastic surfaces, use low-protein-binding microcentrifuge tubes and plates.
-
Freshly Prepare Working Solutions: Prepare the final dilution of the peptide in your cell culture medium immediately before each experiment.
-
Verify Peptide Concentration: Ensure accurate calculation of the peptide concentration, taking into account the net peptide content if provided by the manufacturer.
-
Quantitative Data on Peptide Stability
| Peptide | Cell Culture Medium | Serum Concentration | Half-life (t½) | Reference |
| Peptide 1 | DMEM | 15% FBS | 43.5 hours (in plasma) | [5] |
| Peptide 2 | DMEM | 15% FBS | 3.2 hours (in plasma) | [5] |
| Peptide 3 | DMEM | 15% FBS | 50.5 hours (in plasma) | [5] |
| 9 amino acid peptide | RPMI-1640 | Not specified | < 1 hour | Mentioned in a research discussion |
Experimental Protocols
Protocol: Assessing the Stability of CRP (174-185) in Cell Culture Media using LC-MS
This protocol provides a framework for determining the in vitro stability of the CRP (174-185) peptide in your cell culture medium of choice.
Materials:
-
CRP (174-185) peptide
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Preparation of Peptide Solution:
-
Prepare a stock solution of CRP (174-185) in a suitable solvent (e.g., sterile water or DMSO).
-
Spike the peptide stock solution into your complete cell culture medium (with and without serum) to the final working concentration.
-
-
Incubation:
-
Aliquot the peptide-containing medium into sterile, low-protein-binding tubes for each time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Incubate the samples in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection and Processing:
-
At each time point, collect an aliquot of the medium.
-
To stop enzymatic degradation and precipitate proteins, add three volumes of cold acetonitrile with 0.1% TFA.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the amount of intact CRP (174-185) peptide remaining.
-
Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the half-life (t½).
-
Visualizations
Caption: Workflow for assessing peptide stability in cell culture media.
Caption: Proposed signaling pathway of CRP (174-185) in monocytes/macrophages.
References
- 1. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uthsc.edu [uthsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. rupress.org [rupress.org]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Peptide Degradation in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you address the common challenges associated with peptide degradation in your long-term experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your peptides, leading to more reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My peptide is losing biological activity in a multi-day cell culture experiment.
This is a common issue often attributable to peptide degradation under physiological conditions. Here’s a step-by-step guide to troubleshoot this problem:
-
Possible Cause 1: Enzymatic Degradation.
-
Explanation: If you are using serum-containing media, proteases and peptidases can cleave your peptide, leading to a loss of activity.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the fetal bovine serum (FBS) concentration.[1]
-
Use Serum-Free Media: For shorter-term experiments, consider switching to a serum-free or reduced-serum medium.[1]
-
Heat-Inactivate Serum: Heat-inactivating the FBS (typically at 56°C for 30 minutes) can denature some enzymes and may reduce the rate of degradation.[1]
-
Incorporate Protease Inhibitors: Add a commercially available protease inhibitor cocktail to your media.[2]
-
Test Stability Directly: Perform a stability test by incubating your peptide in the complete cell culture medium (with and without cells) for the duration of your experiment. Analyze the concentration of the intact peptide at various time points using methods like HPLC or LC-MS/MS.[1]
-
-
-
Possible Cause 2: Chemical Degradation.
-
Explanation: The peptide itself may be susceptible to chemical degradation pathways like oxidation, deamidation, or hydrolysis under your experimental conditions (e.g., 37°C, physiological pH).[3]
-
Troubleshooting Steps:
-
Analyze the Peptide Sequence: Identify amino acids that are prone to degradation. Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.[4][5][6] Aspartic acid (Asp) can cause hydrolysis.[4]
-
Optimize Media pH: Ensure your cell culture media is buffered correctly (typically pH 7.2-7.4), as pH shifts can accelerate degradation.[1]
-
Protect from Light: If your peptide contains light-sensitive residues like Trp, protect your experiment from light.[7][8]
-
Consider Chemical Modifications: For future experiments, consider ordering a modified version of your peptide. N-terminal acetylation and C-terminal amidation can increase resistance to exopeptidases.[9][10] Replacing oxidation-prone methionine with norleucine is another option.[9]
-
-
Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis of the peptide after storage.
The appearance of new peaks is a strong indicator of peptide degradation or the formation of aggregates.
-
Possible Cause 1: Improper Storage.
-
Explanation: Peptides are sensitive to temperature, moisture, and air. Improper storage is a leading cause of degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container.[7][11][12]
-
Avoid Moisture: Before opening, allow the peptide container to warm to room temperature in a desiccator to prevent condensation.[11][13]
-
Minimize Freeze-Thaw Cycles: Aliquot peptide solutions to avoid repeated freezing and thawing, which can accelerate degradation.[4][14]
-
-
-
Possible Cause 2: Chemical Instability of the Peptide in Solution.
-
Explanation: Once dissolved, peptides are more susceptible to various degradation pathways.[11]
-
Troubleshooting Steps:
-
Use Sterile Buffers: When preparing solutions, use sterile buffers, ideally at a pH of 5-6, to prolong storage life.[14]
-
Solvent Choice: For reconstitution, use sterile, nuclease-free water or an appropriate buffer. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be needed for initial solubilization before diluting with an aqueous buffer.[2]
-
Analyze Degradation Products: Use techniques like mass spectrometry (MS) to identify the unexpected peaks. This can help you understand the specific degradation pathway (e.g., an increase in mass may indicate oxidation).[15][16]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of peptide degradation?
A1: Peptides can degrade through two main pathways:
-
Chemical Degradation: This involves the modification of the peptide's covalent structure. Common chemical degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by extreme pH and temperature.[15] Sequences containing Aspartic Acid (Asp) are particularly susceptible.[4]
-
Oxidation: This primarily affects residues with sulfur-containing side chains (Methionine and Cysteine) and aromatic side chains (Tryptophan, Tyrosine, and Histidine).[8][17]
-
Deamidation: The conversion of Asparagine (Asn) and Glutamine (Gln) residues to their corresponding acidic amino acids, which can alter the peptide's charge and structure.[5][15]
-
Racemization: The conversion of L-amino acids to their D-isomers, which can impact biological activity.[15]
-
Diketopiperazine and Pyroglutamic Acid Formation: Cyclization reactions that can occur at the N-terminus of the peptide.[4][15]
-
-
Physical Degradation: This involves changes in the peptide's higher-order structure without the formation or breaking of covalent bonds. Common physical degradation pathways include:
-
Aggregation: The self-association of peptide molecules, which can lead to reduced solubility and bioavailability.[5][18]
-
Adsorption: The binding of peptides to surfaces, such as container walls, which can lead to a loss of active material.[5][15]
-
Precipitation: The formation of insoluble peptide particles, often due to changes in pH or solvent.[5]
-
Q2: How should I store my peptides for long-term use?
A2: Proper storage is critical for maintaining peptide stability.
-
Lyophilized Peptides: For long-term storage, peptides in their lyophilized (powder) form should be kept at -20°C or ideally -80°C in a tightly sealed, desiccated container to protect from moisture.[7][11][12]
-
Peptides in Solution: Storing peptides in solution for long periods is not recommended.[13] If necessary, dissolve the peptide in a sterile buffer (pH 5-6), create single-use aliquots, and store them frozen at -20°C or below.[14] Avoid using frost-free freezers due to their temperature fluctuations.[14]
Q3: Which amino acid sequences are particularly unstable?
A3: Certain amino acid residues and sequences are more prone to degradation:
-
Asp-X or Asn-X sequences: Prone to deamidation and cyclic imide formation.[5]
-
Cysteine and Methionine: Highly sensitive to oxidation.[5]
-
N-terminal Glutamine: Can cyclize to form pyroglutamic acid.[4]
-
Hydrophobic residues: A high content of hydrophobic amino acids can lead to aggregation.[19]
Q4: How can I improve the stability of my peptide for in vivo experiments?
A4: To enhance peptide stability for in vivo applications and increase circulation half-life, consider the following strategies:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the peptide increases its size, which can reduce renal clearance and protect it from enzymatic degradation.[6]
-
Lipidation: Conjugating a lipid chain can promote binding to serum albumin, prolonging its time in circulation.[6]
-
Amino Acid Substitution: Replace labile amino acids with more stable ones (e.g., substituting Met with Norleucine).[9] The use of D-amino acids can also increase resistance to proteolysis.[6]
-
Cyclization: Creating a cyclic peptide structure can increase rigidity and resistance to proteases.[6][10]
Data and Protocols
Peptide Storage Recommendations
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Weeks to Months | For short-term storage only; protect from heat, light, and moisture.[11][12] |
| -20°C | Months to Years | Recommended for long-term storage.[11][12] | |
| -80°C | Years | Optimal for long-term storage, especially for sensitive sequences.[4][7] | |
| In Solution | 4°C | Days | Not recommended for long-term storage.[14] |
| -20°C / -80°C | Weeks to a few months | Aliquot to avoid freeze-thaw cycles.[4][13] |
Experimental Protocol: Peptide Stability Assay in Cell Culture Media
This protocol provides a framework for determining the stability of your peptide in your specific experimental conditions.
Objective: To quantify the degradation of a peptide in cell culture medium over time.
Materials:
-
Peptide of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plate (low-binding plates are recommended)[1]
-
HPLC or LC-MS/MS system[1]
-
Sterile buffers and water
Methodology:
-
Prepare a Peptide Stock Solution: Dissolve the lyophilized peptide in a suitable sterile solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
-
Prepare Working Solution: On the day of the experiment, thaw a stock aliquot and prepare a working solution of the peptide in your complete cell culture medium at the final concentration used in your experiments.[1]
-
Incubation:
-
Add the peptide-containing medium to wells of a 96-well plate.
-
As a control, include wells with medium only (no peptide) and medium with a known stable compound.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium from the wells.[20]
-
Immediately quench any enzymatic activity by adding a suitable agent (e.g., an organic solvent like acetonitrile (B52724) or by freezing at -80°C).
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the percentage of the remaining intact peptide against time to determine the degradation kinetics and the half-life of the peptide under your experimental conditions.
-
Visualizations
Caption: Major pathways of peptide degradation.
Caption: Troubleshooting workflow for loss of peptide activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. bachem.com [bachem.com]
- 10. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. jpt.com [jpt.com]
- 13. bachem.com [bachem.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. veeprho.com [veeprho.com]
- 16. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 17. mdpi.com [mdpi.com]
- 18. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Stability [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Endotoxin Control for CRP (174-185) Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for endotoxin (B1171834) contamination in C-Reactive Protein (CRP) (174-185) peptide samples.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern for my CRP (174-185) peptide samples?
A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria.[1][2] They are released when the bacteria die and their cells are disrupted.[3] For researchers working with CRP (174-185), a peptide fragment, endotoxin contamination is a critical issue as it can elicit strong immune responses, such as fever and inflammation, which can interfere with experimental results and pose a significant risk to patient safety in pre-clinical and clinical applications.[2][4]
Q2: What are the primary sources of endotoxin contamination in peptide samples?
A2: Endotoxins are ubiquitous, making contamination a common challenge.[3] Key sources include:
-
Water and Buffers: Water systems are a common breeding ground for Gram-negative bacteria.[5] Using USP pharmaceutical grade water is crucial.[3]
-
Raw Materials: Reagents and media used during peptide synthesis and purification can be contaminated.[6]
-
Equipment: Glassware, plasticware, and chromatography columns can harbor endotoxins.[3][6]
-
Personnel: Improper handling can introduce endotoxins from skin and clothing.[3]
Q3: What is the acceptable limit for endotoxin in parenteral drugs?
A3: The United States Pharmacopeia (USP) sets the maximum permissible endotoxin levels for drugs. For injectable, non-intrathecal drugs, the limit is 5 Endotoxin Units (EU) per kilogram of body weight.[3] For intrathecal drugs, the limit is much lower at 0.2 EU/kg.[3] It is crucial to aim for the lowest possible endotoxin levels in research and development to ensure data integrity and safety.[1]
Q4: How can I detect endotoxin levels in my CRP (174-185) samples?
A4: The most common and FDA-approved method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[1] This test utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.[4] There are three main types of LAL assays:
-
Gel-Clot: A qualitative method that provides a positive or negative result based on the formation of a gel clot.[1][4]
-
Turbidimetric: A quantitative assay that measures the increase in turbidity as the lysate coagulates.[1]
-
Chromogenic: A highly sensitive quantitative assay that measures a color change produced by an enzymatic reaction triggered by endotoxins.[1][7][8]
Troubleshooting Guides
Issue 1: High Endotoxin Levels Detected in Final CRP (174-185) Peptide Product
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Water or Buffers | Use only pyrogen-free water (e.g., Water for Injection, WFI) and sterile, endotoxin-free buffers for all steps, including HPLC purification.[3][6] Regularly monitor water systems for bacterial and endotoxin levels.[3] |
| Contaminated Labware | Depyrogenate all glassware by dry heat (e.g., 250°C for at least 45 minutes).[6] Use certified pyrogen-free plasticware. For heat-sensitive items, rinse with endotoxin-free water or a sanitizing agent followed by a thorough rinse.[6] |
| Contaminated Chromatography Column | Sanitize HPLC columns after each use with solutions like dilute sodium hydroxide (B78521) or phosphoric acid-isopropanol mixtures to remove bound endotoxins.[3] |
| Improper Handling | Adhere to strict aseptic techniques. Wear appropriate personal protective equipment (PPE), including gloves and lab coats, and change them regularly.[3] |
Issue 2: Poor Recovery of CRP (174-185) Peptide After Endotoxin Removal
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-specific Binding to Removal Resin | The choice of endotoxin removal method is critical and depends on the peptide's properties.[1] For a small peptide like CRP (174-185), consider methods that have high recovery rates for peptides. Optimize buffer conditions (pH, ionic strength) to minimize peptide binding to the removal matrix.[9] |
| Peptide Aggregation | Some endotoxin removal methods can induce peptide aggregation. Analyze the sample post-removal for aggregation (e.g., by size-exclusion chromatography). If aggregation is an issue, screen different removal methods or buffer conditions. |
| Inappropriate Removal Method | For peptides, methods like affinity chromatography with polymyxin (B74138) B or poly-L-lysine ligands can be effective.[7] Anion-exchange chromatography can also be used, as endotoxins are negatively charged.[10] However, the peptide's own charge at the working pH must be considered to avoid co-binding. |
Quantitative Data Summary
Table 1: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | Protein/Peptide Recovery | Key Considerations |
| Affinity Chromatography (e.g., Polymyxin B, Poly-L-lysine) | Ligand specifically binds to the Lipid A moiety of endotoxin. | >90%[9] | ≥85%[7][9] | Highly effective and specific. Resin can be single-use or regenerated. |
| Anion-Exchange Chromatography | Endotoxins (negatively charged) bind to a positively charged resin.[10] | Variable, can be >99% | Dependent on protein/peptide pI. Can be low for acidic molecules. | Best for neutral or basic peptides. Requires optimization of pH and salt concentration.[11] |
| Phase Separation (e.g., Triton X-114) | Endotoxins partition into a detergent-rich phase upon temperature change.[10] | 45-99%[10] | Generally high, but residual detergent can be an issue. | Requires removal of the detergent from the final sample. |
| Ultrafiltration | Size-based separation where larger endotoxin micelles are retained by a membrane while the smaller peptide passes through.[10] | 28.9% to 99.8%[10] | High | Not effective for large proteins that are close in size to endotoxin aggregates.[9] |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Chromogenic Assay
This protocol provides a general outline. Always refer to the specific manufacturer's instructions for the LAL kit you are using.
Materials:
-
Pierce Chromogenic Endotoxin Quant Kit or similar
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin-free test tubes and pipette tips
-
Microplate reader capable of reading absorbance at 405 nm
-
Heating block or incubator at 37°C
Procedure:
-
Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the provided E. coli endotoxin standard with LAL Reagent Water. The range should typically be from 0.01 to 1.0 EU/mL.[7]
-
Sample Preparation: Dilute the CRP (174-185) peptide sample with LAL Reagent Water to ensure the endotoxin concentration falls within the range of the standard curve.
-
Assay: a. Add 50 µL of each standard, sample, and a blank (LAL Reagent Water) to separate wells of a microplate. b. Reconstitute the LAL reagent and add 50 µL to each well. c. Incubate the plate at 37°C for the time specified by the kit manufacturer. d. Reconstitute the chromogenic substrate and add 100 µL to each well. e. Incubate at 37°C for the specified time. f. Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards. Use the equation of the standard curve to calculate the endotoxin concentration in your samples.
Protocol 2: Endotoxin Removal using Affinity Spin Columns
This protocol is based on commercially available endotoxin removal spin columns, such as Thermo Scientific Pierce High Capacity Endotoxin Removal Resin.
Materials:
-
Endotoxin removal spin columns
-
Endotoxin-free buffers (e.g., equilibration buffer, regeneration buffer if applicable)
-
Microcentrifuge
Procedure:
-
Column Preparation: Place the spin column into a collection tube. Centrifuge to remove the storage buffer.
-
Equilibration: Add the manufacturer-recommended equilibration buffer to the column and centrifuge. Repeat this step.
-
Sample Loading: Load your CRP (174-185) sample onto the resin in the column.
-
Incubation: Incubate the column with the sample for 1 hour at room temperature with gentle end-over-end mixing.
-
Peptide Recovery: Place the column in a new collection tube and centrifuge to collect the endotoxin-depleted sample.
-
Quantification: Measure the protein/peptide concentration of the collected sample to determine recovery. Test a small aliquot of the purified sample for endotoxin levels using the LAL assay to confirm removal efficiency.
Visualizations
Caption: Workflow for controlling endotoxin contamination in peptide samples.
Caption: Simplified signaling pathway of the LAL assay.
Caption: Troubleshooting decision tree for high endotoxin levels.
References
- 1. genscript.com [genscript.com]
- 2. benchmarkproducts.com [benchmarkproducts.com]
- 3. rdworldonline.com [rdworldonline.com]
- 4. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 7. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection [bioprocessonline.com]
- 9. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: CRP (174-185) Peptide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the C-Reactive Protein (CRP) fragment (174-185) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the CRP (174-185) peptide and what is its primary function?
The CRP (174-185) peptide is a synthetic fragment of the human C-Reactive Protein, with the amino acid sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu (IYLGGPFSPNVL). It is known to modulate immune responses, particularly by enhancing the tumor-killing ability of monocytes and macrophages and inhibiting neutrophil chemotaxis.[1][2] This peptide is investigated for its potential as a biological response modifier in cancer therapy and for its role in inflammatory processes.[2]
Q2: What are appropriate negative controls for experiments involving the CRP (174-185) peptide?
The most appropriate negative control is a scrambled peptide . A scrambled peptide has the same amino acid composition as the CRP (174-185) peptide but in a randomized sequence. This ensures that any observed biological effect is due to the specific sequence of the CRP (174-185) peptide and not merely its physicochemical properties like charge or hydrophobicity.[3]
An example of a scrambled sequence for CRP (174-185) (IYLGGPFSPNVL) could be: LSGPYVPLFGNI . It is crucial to verify that the scrambled sequence does not possess any known biological activity.
Another potential negative control is an unrelated peptide of similar length and charge from a different protein that is not expected to have a biological effect in the experimental system.
Q3: My CRP (174-185) peptide is not showing any biological activity. What are the possible reasons?
Several factors could contribute to a lack of activity:
-
Peptide Quality and Purity: Ensure the peptide was synthesized at a high purity (typically >95%) and that the correct sequence was synthesized.
-
Peptide Storage and Handling: Peptides should be stored lyophilized at -20°C or lower. Once reconstituted, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
-
Solubility Issues: The CRP (174-185) peptide may require a specific solvent for complete solubilization. Refer to the manufacturer's instructions. A small amount of DMSO or a suitable aqueous buffer may be necessary.
-
Experimental Conditions: The concentration of the peptide, incubation time, and cell type are all critical parameters. These may need to be optimized for your specific assay.
-
Cell Health: Ensure the cells used in the assay are healthy and viable.
Q4: I am observing high background or non-specific effects in my experiments. How can I troubleshoot this?
High background can be caused by several factors:
-
Peptide Concentration: Using too high a concentration of the peptide can lead to non-specific effects. Perform a dose-response experiment to determine the optimal concentration.
-
Inadequate Negative Controls: Ensure you are using a proper scrambled peptide control. If the scrambled peptide also shows activity, it may indicate a non-specific effect related to the amino acid composition.
-
Assay System: The assay itself may have high background. Optimize blocking steps and washing procedures in assays like ELISAs or Western blots. For cell-based assays, ensure the media and supplements are not contributing to the background.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no peptide activity | Improper peptide storage | Store lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Peptide degradation | Use fresh aliquots for each experiment. Ensure proper handling to avoid contamination with proteases. | |
| Incorrect peptide concentration | Perform a dose-response curve to identify the optimal working concentration for your specific assay and cell type. | |
| Sub-optimal assay conditions | Optimize incubation times, temperature, and other assay parameters. | |
| High background signal | Peptide concentration is too high | Titrate the peptide to a lower concentration. |
| Non-specific binding | Include a scrambled peptide control to differentiate between sequence-specific and non-specific effects. | |
| Assay-specific issues | Optimize blocking and washing steps in your protocol. | |
| Inconsistent results | Variability in cell culture | Ensure consistent cell passage number, density, and health for all experiments. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting technique. | |
| Reagent variability | Use the same lot of reagents for a set of experiments whenever possible. |
Quantitative Data Summary
The following table summarizes quantitative data related to the biological activity of CRP and its peptide fragments from published studies.
| Parameter | Peptide/Protein | Assay | Cell Type | Result | Reference |
| IC50 | C-Reactive Protein | Neutrophil adhesion to activated endothelial cells | Human Neutrophils, HUVECs | ~20-22 µg/mL | [4] |
| Inhibition of Chemotaxis | CRP (174-185) | Neutrophil Chemotaxis Assay | Human Neutrophils | Inhibited chemotaxis towards IL-8 and FMLPP | [1] |
| Cytotoxicity | CRP (174-185) | Monocyte-mediated cytotoxicity assay | Human Monocytes, Tumor cell lines | Significantly enhanced tumoricidal activity | [2] |
| sIL-6R Production | CRP (174-185) | ELISA | Human Neutrophils | Stimulated sIL-6R production in a dose-dependent manner | [5] |
Experimental Protocols
Protocol 1: Monocyte-Mediated Cytotoxicity Assay
This protocol is designed to assess the ability of the CRP (174-185) peptide to enhance the tumoricidal activity of human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque for monocyte isolation
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Tumor cell line (e.g., A549, lung carcinoma)
-
³H-thymidine or other suitable labeling agent
-
CRP (174-185) peptide
-
Scrambled control peptide
-
96-well culture plates
-
Liquid scintillation counter
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes by adherence to plastic culture flasks for 1-2 hours at 37°C.
-
Target Cell Labeling: Label the tumor cells with ³H-thymidine (or other suitable methods like Calcein-AM) according to the manufacturer's protocol.
-
Co-culture Setup:
-
Plate the isolated monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add the CRP (174-185) peptide or the scrambled control peptide at various concentrations (e.g., 1, 10, 50 µg/mL).
-
Include a no-peptide control.
-
Incubate for 24 hours at 37°C.
-
-
Addition of Target Cells: Add the labeled tumor cells to the monocyte cultures at an effector-to-target ratio of 10:1.
-
Incubation: Co-culture the cells for 48-72 hours at 37°C.
-
Measurement of Cytotoxicity:
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of released ³H-thymidine in the supernatant using a liquid scintillation counter.
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Counts from wells with monocytes, target cells, and peptide.
-
Spontaneous Release: Counts from wells with target cells only.
-
Maximum Release: Counts from wells with target cells lysed with a detergent.
-
-
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol assesses the inhibitory effect of the CRP (174-185) peptide on neutrophil migration.
Materials:
-
Human neutrophils isolated from fresh blood
-
Boyden chamber with a 3-5 µm pore size polycarbonate membrane
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)
-
HBSS with 0.1% BSA
-
CRP (174-185) peptide
-
Scrambled control peptide
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a suitable method like dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation.
-
Neutrophil Labeling: Label the isolated neutrophils with Calcein-AM according to the manufacturer's protocol.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.
-
In the upper chamber, add the labeled neutrophils (e.g., 1 x 10⁶ cells/mL) that have been pre-incubated for 15-30 minutes with various concentrations of the CRP (174-185) peptide or the scrambled control peptide.
-
Include a control with neutrophils and chemoattractant but no peptide, and a negative control with neutrophils but no chemoattractant.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Measurement of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis compared to the control with chemoattractant alone.
Signaling Pathways and Experimental Workflows
CRP (174-185) Signaling in Macrophages
The CRP (174-185) peptide is proposed to exert its effects on macrophages through interaction with the Fc gamma receptor I (CD64). This interaction can trigger downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, leading to the production of cytokines and enhanced phagocytic and cytotoxic activity.
References
- 1. A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD64: An Attractive Immunotherapeutic Target for M1-type Macrophage Mediated Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. all-chemistry.com [all-chemistry.com]
- 4. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]
- 5. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in CRP (174-185) functional assays
Welcome to the technical support center for C-Reactive Protein (CRP) peptide (174-185) functional assays. This guide provides troubleshooting advice and detailed protocols to help you optimize your experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the CRP (174-185) peptide in cellular assays?
A1: The CRP (174-185) peptide is a biologically active fragment of C-Reactive Protein. It is known to modulate immune responses, primarily by activating phagocytic cells like neutrophils and macrophages.[][2] In functional assays, it can be used to stimulate various cellular responses, including cytokine and chemokine production, shedding of cell surface receptors like IL-6R, and enhancing the tumoricidal activity of monocytes.[][3][4]
Q2: My background signal is very high, masking the specific signal from the peptide. What are the common causes?
A2: High background is a frequent issue and can stem from several factors:
-
Non-Specific Binding: The peptide or detection antibodies may bind to the cell surface or plastic wells non-specifically.[5]
-
Contaminated Reagents: Peptides may be contaminated with endotoxins (lipopolysaccharides) from the synthesis process, which can cause unwanted immune cell activation.[6] Trifluoroacetic acid (TFA), a remnant from peptide purification, can also interfere with cellular assays.[6]
-
Suboptimal Blocking: The blocking buffer used may be inadequate for preventing non-specific interactions.[7]
-
Cell Health and Density: Using too many cells per well or unhealthy, dying cells can increase background fluorescence or metabolic activity.
Q3: Why is the signal (response to the peptide) weak or absent?
A3: A low signal-to-noise ratio can make it difficult to accurately quantify results.[5] Common reasons for a weak signal include:
-
Peptide Degradation: Peptides are sensitive to degradation from repeated freeze-thaw cycles, improper storage, or oxidation.[6]
-
Incorrect Peptide Concentration: The concentration of CRP (174-185) may be too low to elicit a response or so high that it causes receptor desensitization. A full dose-response curve is essential.
-
Poor Peptide Solubility: The peptide may not be fully dissolved in the assay buffer, reducing its effective concentration.[6]
-
Low Receptor Expression: The target cells may not express sufficient levels of the relevant receptor (e.g., Fcγ receptors) to generate a robust signal.[8][9]
Q4: How should I prepare and store the CRP (174-185) peptide?
A4: Proper handling is critical. Store the lyophilized peptide at -20°C or lower.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS) at a high concentration to create a stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.[6]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during CRP (174-185) functional assays.
Problem 1: High Background Signal
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Test different agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers. Ensure the blocking step is sufficiently long (e.g., 1-2 hours at room temperature).[7][10][11] |
| Non-Specific Peptide/Antibody Binding | Add a non-ionic detergent like Tween® 20 (0.05% - 0.1%) to your wash buffers and antibody dilution buffers to reduce non-specific interactions.[11] |
| Endotoxin (B1171834) Contamination | Purchase peptides with guaranteed low endotoxin levels (e.g., <0.01 EU/µg) or use an endotoxin removal kit.[6] |
| Cell Clumping / Over-confluence | Optimize cell seeding density. Perform a titration to find the cell number that provides the best signal-to-noise ratio. Ensure a single-cell suspension before plating. |
| Autofluorescence (Fluorescence Assays) | Run a control with unstained cells to quantify the level of natural autofluorescence. If high, consider using a different detection wavelength or a commercial autofluorescence quenching buffer. |
Problem 2: Low or No Specific Signal
| Possible Cause | Recommended Solution |
| Peptide Inactivity/Degradation | Prepare fresh peptide dilutions for each experiment from a properly stored, single-use aliquot.[6] Confirm peptide activity with a positive control cell line if available. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with CRP (174-185) to determine the optimal concentration (typically in the µg/mL range).[4] |
| Insufficient Incubation Time | Optimize the peptide stimulation time. Test a time course (e.g., 15 min, 30 min, 1 hr, 4 hrs) to identify the peak response time. Maximal release of sIL-6R from neutrophils occurs after 30-60 minutes of exposure to the peptide.[4] |
| Low Receptor Expression | Confirm the expression of target receptors (e.g., FcγRI/CD64, FcγRII/CD32) on your cell line using flow cytometry or western blot.[8][9] |
| Incorrect Assay Buffer | Avoid using buffers containing high concentrations of serum albumin (BSA), as it can bind peptides and reduce their effective concentration.[6] Ensure the buffer has the correct pH and salt concentration for your cells. |
Experimental Protocols & Visualizations
Protocol: Neutrophil Activation Assay (IL-6R Shedding)
This protocol outlines a method to measure the functional activity of CRP (174-185) by quantifying the shedding of the Interleukin-6 Receptor (IL-6R) from the surface of human neutrophils, a known response to this peptide.[3][4]
1. Materials and Reagents:
-
CRP (174-185) peptide, endotoxin-free
-
Human neutrophils, isolated from fresh blood
-
Assay Buffer: RPMI-1640 or HBSS without phenol (B47542) red
-
Blocking Buffer: Assay Buffer + 1% BSA
-
FITC-conjugated anti-human CD126 (IL-6R) antibody
-
Isotype control antibody (FITC-conjugated)
-
Fixation Buffer: 1% Paraformaldehyde (PFA) in PBS
-
96-well V-bottom plates
2. Experimental Procedure:
-
Cell Preparation: Isolate human neutrophils and resuspend them in cold Assay Buffer to a concentration of 2 x 10^6 cells/mL.
-
Peptide Stimulation:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the CRP (174-185) peptide (e.g., 0, 10, 50, 100 µg/mL) in Assay Buffer.
-
Add 100 µL of the peptide dilutions or buffer control to the respective wells.
-
Incubate the plate for 45 minutes at 37°C in a 5% CO2 incubator.[12]
-
-
Antibody Staining:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cells twice with 200 µL of cold Blocking Buffer.
-
Resuspend the cell pellets in 100 µL of Blocking Buffer containing the anti-CD126 antibody or isotype control at the manufacturer's recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Analysis:
-
Wash the cells twice with 200 µL of cold PBS.
-
Resuspend the final cell pellet in 200 µL of Fixation Buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
3. Data Analysis:
-
Calculate the percentage of IL-6R shedding relative to the untreated control. A decrease in MFI indicates receptor shedding from the cell surface.
Diagrams
References
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. C-reactive protein: a physiological activator of interleukin 6 receptor shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. genscript.com [genscript.com]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
Selecting appropriate solvents for CRP (174-185) peptide
Welcome to the technical support center for the C-reactive protein (CRP) fragment 174-185 peptide. This resource provides comprehensive guidance on the proper handling, dissolution, and use of this peptide to ensure the success of your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the CRP (174-185) peptide?
A1: The C-reactive protein (CRP) fragment 174-185 is a synthetic peptide with the amino acid sequence H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH[1]. It is a fragment of the human CRP, an acute-phase protein produced by the liver in response to inflammation[1]. This peptide is studied for its role in modulating immune responses[1].
Q2: What are the physical and chemical properties of the CRP (174-185) peptide?
A2: The key properties of the CRP (174-185) peptide are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH |
| Molecular Formula | C₆₂H₉₃N₁₃O₁₆[1] |
| Molecular Weight | Approximately 1276.5 g/mol [1] |
| Theoretical pI | 7.0[1] |
| GRAVY Score | 0.79[1] |
The Grand Average of Hydropathicity (GRAVY) score of 0.79 indicates that this is a hydrophobic peptide, which will influence its solubility.
Q3: How should I store the lyophilized CRP (174-185) peptide?
A3: Lyophilized CRP (174-185) peptide should be stored in a freezer at or below -20°C[1]. For long-term storage, -80°C is recommended to maintain stability. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can reduce peptide stability.
Q4: What is the impact of the TFA salt counterion on this peptide?
A4: The CRP (174-185) peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the HPLC purification process. The presence of TFA can enhance the solubility of the peptide in aqueous solutions[1]. While the residual amounts of TFA do not interfere with most in vitro assays, for highly sensitive cellular studies, its presence should be noted[1].
Troubleshooting Guide: Solvent Selection and Dissolution
Issue: The CRP (174-185) peptide will not dissolve in aqueous buffers (e.g., water, PBS).
This is a common issue due to the peptide's hydrophobic nature (GRAVY score of 0.79). Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions[2].
Recommended Solutions:
-
Use of Organic Solvents: For hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).
-
Stepwise Dilution: After initial dissolution in an organic solvent, the solution should be slowly added dropwise to the desired aqueous buffer with gentle stirring to reach the final concentration. This method helps to prevent precipitation of the peptide.
-
Sonication: Brief sonication can help to break up aggregates and facilitate the dissolution of the peptide.
-
pH Adjustment: Since the theoretical isoelectric point (pI) of this peptide is 7.0, its solubility in aqueous solutions may be lowest at a neutral pH. Adjusting the pH away from the pI can increase solubility. However, given its neutral pI, this may have a limited effect.
Issue: The peptide solution is cloudy or contains visible particles.
A cloudy solution indicates that the peptide has not fully dissolved or has aggregated.
Recommended Solutions:
-
Review the Dissolution Protocol: Ensure that the appropriate solvent and technique were used for this hydrophobic peptide.
-
Increase Organic Solvent Concentration: If the peptide precipitates upon dilution into an aqueous buffer, the proportion of the organic solvent in the final solution may need to be increased. However, always consider the tolerance of your experimental system to the organic solvent.
-
Filtration: If small particles remain, the solution can be filtered through a 0.22 µm filter to remove them. However, this may also remove some of the aggregated peptide, leading to a lower effective concentration.
Experimental Protocols
Protocol 1: Solubility Testing for CRP (174-185) Peptide
It is highly recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.
Materials:
-
Lyophilized CRP (174-185) peptide
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature.
-
Weigh out a small amount of the peptide (e.g., 0.1 mg) into a microcentrifuge tube.
-
Test 1: Aqueous Buffer: Add a small volume of sterile, distilled water to attempt to reach a concentration of 1 mg/mL. Vortex gently. Observe for complete dissolution.
-
Test 2: Organic Solvent: If the peptide is insoluble in water, use a new aliquot of the peptide. Add a minimal amount of DMSO (e.g., 10 µL) and gently vortex until the peptide is fully dissolved.
-
Dilution: Slowly add PBS to the DMSO-dissolved peptide in a stepwise manner to reach the desired final concentration. Observe for any precipitation.
-
Record the solvent system that provides a clear, particle-free solution.
Protocol 2: Preparation of a 1 mM Stock Solution of CRP (174-185)
Materials:
-
Lyophilized CRP (174-185) peptide (e.g., 1 mg)
-
High-purity DMSO
-
Sterile, aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the volume of DMSO required to create a concentrated initial stock. For a 1 mg vial of peptide (MW = 1276.5 g/mol ), to make a 10 mM stock, you would dissolve it in 78.3 µL of DMSO.
-
Allow the peptide vial to equilibrate to room temperature.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Brief sonication may be used if necessary.
-
To prepare a 1 mM working stock, dilute the 10 mM stock 1:10 by slowly adding 9 parts of your desired aqueous buffer to 1 part of the DMSO stock solution. For example, add 10 µL of the 10 mM stock to 90 µL of PBS.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for up to one month at -20°C or six months at -80°C[3].
Visualizations
Caption: Workflow for selecting an appropriate solvent for the CRP (174-185) peptide.
Caption: Key factors that determine the solubility of the CRP (174-185) peptide.
References
Effect of freeze-thaw cycles on CRP (174-185) activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of freeze-thaw cycles on the activity of C-Reactive Protein (CRP) (174-185) peptide. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How do freeze-thaw cycles affect the stability and activity of the CRP (174-185) peptide?
For the full-length native C-Reactive Protein, studies have shown it to be relatively stable for up to seven freeze-thaw cycles. However, some studies have reported a slight increase in measured CRP concentration after a single freeze-thaw cycle, though this was within acceptable analytical error limits. It is important to note that the stability of the full-length protein does not guarantee the stability of its peptide fragments, which may have different structural vulnerabilities.
Q2: What are the recommended storage and handling procedures for CRP (174-185) peptide to maintain its activity?
To ensure the maximum stability and activity of your CRP (174-185) peptide, follow these guidelines:
-
Long-term Storage (Lyophilized Powder): Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][4][6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.[1][2][4]
-
Reconstitution: Use a sterile, appropriate solvent to reconstitute the peptide. The choice of solvent will depend on the peptide's sequence and your experimental needs.
-
Short-term Storage (In Solution): Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][3][5] This practice minimizes the number of freeze-thaw cycles for the entire stock.
Q3: My CRP (174-185) peptide solution has undergone several freeze-thaw cycles. How can I check if it is still active?
If you suspect that your CRP (174-185) peptide may have lost activity due to multiple freeze-thaw cycles, you can perform a functional assay to assess its biological activity. The specific assay will depend on your research focus. Two common activities of CRP (174-185) are the enhancement of monocyte/macrophage tumoricidal activity and the induction of soluble IL-6 receptor (sIL-6R) shedding from neutrophils.[6][7][8][9][10] You can compare the activity of your freeze-thawed peptide to a freshly prepared solution from a new vial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity of CRP (174-185) in our assay. | Peptide degradation due to multiple freeze-thaw cycles. | 1. Prepare a fresh solution of CRP (174-185) from a new, unopened vial. 2. Aliquot the new stock solution into single-use vials to avoid future freeze-thaw cycles. 3. Re-run your experiment using the freshly prepared peptide and compare the results to those obtained with the previously used peptide. |
| Improper storage of the peptide (e.g., at room temperature, exposure to light or moisture). | Review the recommended storage conditions. For lyophilized powder, store at -20°C or -80°C, protected from light and moisture. For reconstituted solutions, store in aliquots at -20°C or -80°C. | |
| Incorrect reconstitution of the peptide. | Verify the correct solvent and concentration for your specific peptide lot. Ensure the peptide is fully dissolved. | |
| Inconsistent results between experiments. | Variability in the number of freeze-thaw cycles the peptide has undergone. | Always use a fresh aliquot of the peptide solution for each experiment to ensure consistency. |
| Issues with the experimental protocol or other reagents. | Systematically review your experimental protocol, including cell viability, reagent concentrations, and incubation times. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of CRP (174-185).
Monocyte Tumoricidal Activity Assay
This assay measures the ability of CRP (174-185) to enhance the cytotoxicity of monocytes against tumor cells.[7][11]
Materials:
-
Human peripheral blood monocytes
-
Tumor cell line (e.g., human astrocytoma, renal carcinoma, or melanoma cell lines)[7]
-
RPMI 1640 medium with 5% human AB serum
-
CRP (174-185) peptide
-
Radiolabeling agent (e.g., 51Cr)
-
Gamma counter
Procedure:
-
Isolate human peripheral blood monocytes and plate them in a 96-well plate.
-
Allow the monocytes to adhere for at least 20-44 hours.
-
Label the target tumor cells with a radioisotope like 51Cr.
-
Add the CRP (174-185) peptide at the desired concentration to the monocyte cultures.
-
After a suitable incubation period (e.g., 48-72 hours), add the radiolabeled tumor cells to the monocyte cultures.
-
Co-culture the monocytes and tumor cells for an appropriate duration.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter to determine the extent of tumor cell lysis.
-
Calculate the percentage of specific cytotoxicity.
Neutrophil sIL-6R Shedding Assay
This assay determines the ability of CRP (174-185) to induce the release of soluble IL-6 receptor (sIL-6R) from neutrophils.[8][9][10]
Materials:
-
Human neutrophils
-
RPMI 1640 medium
-
CRP (174-185) peptide
-
ELISA kit for human sIL-6R
Procedure:
-
Isolate human neutrophils from peripheral blood.
-
Resuspend the neutrophils in RPMI 1640 medium.
-
Add the CRP (174-185) peptide at various concentrations to the neutrophil suspension.
-
Incubate the cells at 37°C in a 5% CO2 incubator for an optimal time, typically between 30 to 60 minutes.[8]
-
Centrifuge the cell suspension to pellet the neutrophils.
-
Collect the supernatant.
-
Measure the concentration of sIL-6R in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Workflow for Monocyte Tumoricidal Activity Assay.
Caption: Signaling Pathway of Full-Length CRP in Chemoresistance.
Caption: Logical Flow of Freeze-Thaw Effects on Peptide Activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 7. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-reactive protein: a physiological activator of interleukin 6 receptor shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of human monocyte tumoricidal activity by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Native C-Reactive Protein and CRP (174-185) Peptide in Modulating Neutrophil Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of native C-Reactive Protein (CRP) and its synthetic peptide fragment, CRP (174-185). The focus is on their respective roles in modulating neutrophil function, a critical aspect of the inflammatory response. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant pathways and workflows to support further research and development in inflammation and immunology.
Introduction to C-Reactive Protein and its Fragments
C-Reactive Protein (CRP) is a key acute-phase reactant primarily produced by the liver in response to inflammation.[1] It exists as a pentameric structure in its native form (nCRP) and can dissociate into a monomeric form (mCRP) at sites of inflammation.[2] Proteolytic cleavage of native CRP can generate biologically active peptide fragments.[3] Among these, the dodecapeptide corresponding to amino acid residues 174-185 has garnered significant interest for its ability to mimic certain functions of the native protein.[4] This guide focuses on the comparative activities of nCRP and the CRP (174-185) peptide, particularly their impact on neutrophil-mediated inflammatory processes.
Comparative Biological Activities
Both native CRP and the CRP (174-185) peptide have been shown to modulate neutrophil activity, most notably by inducing the shedding of the soluble interleukin-6 receptor (sIL-6R).[3] This process has significant implications for the propagation of inflammatory signals.
Quantitative Data Summary
The following table summarizes the quantitative data from comparative studies on the effects of native CRP and CRP (174-185) on human neutrophils.
| Parameter | Native CRP | CRP (174-185) Peptide | Reference |
| Induction of sIL-6R Production | ~3-fold increase at 50 µg/ml | Dose-dependent increase | [3] |
| Reduction of Membrane-bound IL-6R | 44 ± 2.5% reduction at 100 µg/ml | 33 ± 6.2% reduction at 100 µg/ml | [3] |
| Effect on Neutrophil Apoptosis | No effect | No effect | [5] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Experiment 1: Neutrophil Stimulation and sIL-6R Production Assay
Objective: To compare the ability of native CRP and CRP (174-185) to induce the release of soluble IL-6 receptor (sIL-6R) from human neutrophils.
1. Neutrophil Isolation:
-
Isolate human neutrophils from peripheral blood of healthy donors using a density gradient separation method (e.g., Ficoll-Paque).
-
Further purify neutrophils by dextran (B179266) sedimentation to remove erythrocytes.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS).
-
Assess cell viability and purity using trypan blue exclusion and flow cytometry, respectively. A purity of >95% is recommended.
2. Neutrophil Stimulation:
-
Plate the purified neutrophils at a density of 2 x 10^6 cells/well in a 24-well plate.
-
Incubate the cells at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare stock solutions of native CRP and CRP (174-185) peptide in sterile phosphate-buffered saline (PBS).
-
Treat the neutrophils with varying concentrations of native CRP or CRP (174-185) peptide (e.g., 10, 50, 100 µg/ml). Include an untreated control group.
-
Incubate the cells for a specified time course (e.g., 30, 60, 120 minutes). Optimal sIL-6R release is typically observed between 30 and 60 minutes.[3]
3. Measurement of sIL-6R Production by ELISA:
-
Following incubation, centrifuge the cell plates to pellet the neutrophils.
-
Carefully collect the cell-free supernatant.
-
Quantify the concentration of sIL-6R in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for human sIL-6R.
-
Add the collected supernatants and a series of sIL-6R standards to the wells.
-
After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric change using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of sIL-6R in the samples by comparing their absorbance to the standard curve.
Experiment 2: Analysis of Membrane-bound IL-6R Expression by Flow Cytometry
Objective: To quantify the reduction in cell surface expression of IL-6R on neutrophils following treatment with native CRP or CRP (174-185).
1. Neutrophil Stimulation:
-
Follow the neutrophil isolation and stimulation protocol as described in Experiment 1.
2. Antibody Staining:
-
After the stimulation period, gently wash the neutrophils with cold PBS containing 1% BSA.
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Add a fluorochrome-conjugated monoclonal antibody specific for human IL-6R (CD126) to the cell suspension.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibody.
3. Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable sheath fluid.
-
Analyze the cells using a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the IL-6R staining for each treatment group.
-
The percentage reduction in membrane-bound IL-6R can be calculated by comparing the MFI of the treated groups to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for CRP-induced sIL-6R shedding and a typical experimental workflow.
Caption: Proposed signaling pathway for CRP-induced sIL-6R shedding in neutrophils.
References
- 1. C-reactive protein: a physiological activator of interleukin 6 receptor shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 [ijbs.com]
- 3. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil responses to CRP are not dependent on polymorphism of human FcγRIIA (R131H) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functions of Monomeric C-Reactive Protein (mCRP) and CRP (174-185)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological functions of two forms of C-reactive protein: the monomeric isoform (mCRP) and the synthetic peptide CRP (174-185). This information is supported by experimental data to aid in research and development endeavors related to inflammation, immunology, and cardiovascular disease.
Introduction
C-reactive protein (CRP) is a well-established biomarker of inflammation. However, its biological activities are highly dependent on its structural conformation. The circulating form, pentameric CRP (pCRP), is generally considered to have weak anti-inflammatory properties.[1][2] At sites of tissue damage and inflammation, pCRP can dissociate into the more biologically active monomeric CRP (mCRP).[1][3][4][5] mCRP exhibits potent pro-inflammatory and pro-thrombotic functions.[3][4][5] In contrast, specific peptides derived from the CRP sequence, such as CRP (174-185), have been shown to possess distinct, and often opposing, biological effects. This guide will compare and contrast the functions of mCRP and the CRP (174-185) peptide.
Functional Comparison: mCRP vs. CRP (174-185)
The functions of mCRP and CRP (174-185) differ significantly, particularly in their roles in inflammation, angiogenesis, and apoptosis.
Inflammatory Response
Monomeric CRP is a potent pro-inflammatory mediator, promoting the recruitment of leukocytes to sites of injury and stimulating the release of inflammatory cytokines.[3][4][5][6] Conversely, the CRP (174-185) peptide has demonstrated anti-inflammatory properties by inhibiting neutrophil adhesion to the endothelium.[7][8][9]
Table 1: Comparison of Inflammatory Functions
| Function | Monomeric CRP (mCRP) | CRP (174-185) Peptide |
| Neutrophil Adhesion | Promotes adhesion and recruitment[9][10] | Inhibits adhesion to endothelial cells[7][8] |
| Cytokine Production | Induces pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1)[1][6][11] | Stimulates soluble IL-6 receptor (sIL-6R) release[12][13] |
| NF-κB Activation | Potent activator[11][14] | No direct comparative data available |
A study on the effect of CRP and its peptides on neutrophil adhesion to LPS-activated human coronary artery endothelial cells (HCAEC) showed that both native CRP and the peptide CRP (174-185) inhibited neutrophil attachment in a dose-dependent manner. The IC50 for native CRP was approximately 20 mg/ml, while the peptide showed a weaker inhibitory effect.[7]
Angiogenesis
Monomeric CRP is a strong promoter of angiogenesis, the formation of new blood vessels.[13][15] This is a critical process in both physiological and pathological conditions, including tumor growth and atherosclerosis. Direct comparative data for the effect of CRP (174-185) on angiogenesis is limited, however, studies on native pCRP show a much milder effect compared to mCRP.[15]
Table 2: Comparison of Angiogenic Functions
| Function | Monomeric CRP (mCRP) | CRP (174-185) Peptide |
| In Vivo Angiogenesis | Potently induces neovascularization[15] | No direct comparative data available |
| Endothelial Cell Migration | Significantly induces migration[15] | No direct comparative data available |
In a murine Matrigel plug assay, mCRP induced a significant, dose-dependent formation of new blood vessels at concentrations of 1, 3, and 10 µg/mL. In contrast, pentameric CRP (nCRP) only induced a mild vascularization at the highest dose (10 µg/mL). The pro-angiogenic effect of mCRP was significantly higher than that of nCRP at all tested concentrations.[15]
Apoptosis
A key difference between mCRP and CRP (174-185) lies in their effect on neutrophil apoptosis, or programmed cell death. mCRP has been shown to delay neutrophil apoptosis, thereby prolonging their lifespan and potentially amplifying the inflammatory response.[11][16] In stark contrast, the CRP (174-185) peptide has been found to have no effect on neutrophil apoptosis.[11][16]
Table 3: Comparison of Effects on Neutrophil Apoptosis
| Function | Monomeric CRP (mCRP) | CRP (174-185) Peptide |
| Neutrophil Apoptosis | Delays apoptosis[11][16] | No effect[11][16] |
The anti-apoptotic effect of mCRP on human neutrophils has been demonstrated by measuring the surface expression of phosphatidylserine (B164497) (PS) using Annexin V staining. mCRP showed a concentration-dependent inhibition of PS expression after 24 hours of culture. In the same study, native CRP and the CRP peptides 77-82, 174-185, and 201-206 failed to affect neutrophil apoptosis.[11]
Signaling Pathways
The distinct biological functions of mCRP and CRP (174-185) are a result of their engagement with different cellular receptors and activation of distinct downstream signaling pathways.
Monomeric CRP (mCRP) Signaling
mCRP exerts its pro-inflammatory effects by interacting with a variety of cell surface receptors, including Fcγ receptors (FcγRIIa - CD32) and integrins, leading to the activation of key inflammatory signaling cascades such as NF-κB, PI3K/Akt, and MAPK.[11][14]
References
- 1. tokyofuturestyle.com [tokyofuturestyle.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 10. kumc.edu [kumc.edu]
- 11. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-reactive protein: a physiological activator of interleukin 6 receptor shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Monomeric C-Reactive Protein Binds and Neutralizes Receptor Activator of NF-κB Ligand-Induced Osteoclast Differentiation [frontiersin.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activities of CRP (174-185) and CRP (201-206) Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two C-reactive protein (CRP)-derived peptides: CRP (174-185) and CRP (201-206). Derived from the proteolysis of monomeric CRP (mCRP), these peptides have been identified as modulators of inflammatory responses, particularly those involving neutrophils. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of CRP (174-185) and CRP (201-206) peptides based on available experimental evidence.
| Biological Activity | Peptide | Concentration | Result | Reference |
| Induction of Soluble IL-6 Receptor (sIL-6R) Release from Neutrophils | CRP (174-185) | 100 µg/mL | ~150 pg/mL sIL-6R release | [1] |
| CRP (201-206) | 100 µg/mL | ~125 pg/mL sIL-6R release | [1] | |
| Reduction of IL-6 Receptor (IL-6R) Surface Expression on Neutrophils | CRP (174-185) | 100 µg/mL | 33 ± 6.2% reduction | [1] |
| CRP (201-206) | 100 µg/mL | 24 ± 0.3% reduction | [1] | |
| Inhibition of Neutrophil Adhesion to Endothelial Cells | CRP (174-185) | Not specified | Diminished neutrophil attachment | |
| CRP (201-206) | Not specified | Inhibited L-selectin-mediated adhesion | [2] | |
| Induction of L-selectin Shedding from Neutrophils | CRP (174-185) | Not specified | Diminished L-selectin expression | |
| CRP (201-206) | Not specified | Induced L-selectin shedding | [2] | |
| Inhibition of Neutrophil Chemotaxis | CRP (174-185) | Not specified | Inhibited chemotaxis towards IL-8 and FMLPP | [3] |
| CRP (201-206) | 50 µM | Significantly inhibited neutrophil chemotaxis | [4] | |
| Inhibition of Neutrophil Superoxide (B77818) Production | CRP (174-185) | Not specified | No direct quantitative data found | |
| CRP (201-206) | 50 µM | Significantly inhibited superoxide production | [4] | |
| Effect on Neutrophil Apoptosis | CRP (174-185) | Not specified | Failed to affect neutrophil apoptosis | [5] |
| CRP (201-206) | Not specified | Failed to affect neutrophil apoptosis | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Soluble Interleukin-6 Receptor (sIL-6R) Release Assay
This protocol is designed to quantify the release of soluble IL-6 receptor from neutrophils upon stimulation with CRP peptides.
-
Cell Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using a standard method like dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Isolated neutrophils (e.g., 2 x 10^6 cells/mL) are resuspended in a suitable culture medium (e.g., RPMI 1640). The cells are then stimulated with various concentrations of CRP (174-185) or CRP (201-206) peptides (e.g., up to 100 µg/mL) or a vehicle control. The stimulation is carried out in a humidified incubator at 37°C and 5% CO2 for a specified time (e.g., 45 minutes).[1]
-
Sample Collection: After incubation, the cell suspension is centrifuged to pellet the neutrophils. The supernatant, containing the released sIL-6R, is carefully collected.
-
Quantification of sIL-6R: The concentration of sIL-6R in the collected supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for human sIL-6R, following the manufacturer's instructions.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils in response to a chemoattractant.
-
Apparatus: A Boyden chamber or a multi-well plate with Transwell® inserts (typically with a 3-5 µm pore size polycarbonate membrane) is used.
-
Chemoattractant Preparation: A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8), is diluted to the desired concentration in an appropriate assay buffer (e.g., HBSS) and added to the lower chamber of the Boyden apparatus.
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in the assay buffer.
-
Inhibition Study: To test the inhibitory effect of the CRP peptides, neutrophils are pre-incubated with different concentrations of CRP (174-185) or CRP (201-206) for a defined period (e.g., 15-30 minutes) at 37°C before being added to the upper chamber.
-
Assay Procedure: The neutrophil suspension is added to the upper chamber of the Transwell® insert. The chamber is then incubated at 37°C in a 5% CO2 incubator for a period that allows for migration (e.g., 60-90 minutes).[6]
-
Quantification of Migration: After incubation, the non-migrated cells on the top surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Diff-Quik or Giemsa stain), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a viability assay like the CellTiter-Glo® assay. The results are often expressed as a chemotactic index or percentage of inhibition.[6][7]
Neutrophil Superoxide Production Assay (Luminol-Enhanced Chemiluminescence)
This method quantifies the production of reactive oxygen species (ROS), primarily superoxide anions, by activated neutrophils.
-
Principle: The assay is based on the oxidation of luminol (B1675438) by superoxide anions, which results in the emission of light (chemiluminescence) that can be measured by a luminometer.
-
Neutrophil Preparation: Isolated neutrophils are resuspended in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Assay Setup: Neutrophils (e.g., 5 x 10^5 cells) are placed in the wells of a microtiter plate. Luminol is added to each well to a final concentration of, for example, 5 µM.[8]
-
Inhibition Study: To assess the inhibitory effects of the CRP peptides, neutrophils are pre-incubated with CRP (174-185) or CRP (201-206) before the addition of a stimulus.
-
Stimulation and Measurement: Neutrophil superoxide production is initiated by adding a stimulus such as phorbol (B1677699) myristate acetate (B1210297) (PMA). The chemiluminescence is then immediately and continuously measured over time (e.g., for 30 minutes) using a luminometer.[8] The results are typically expressed as relative light units (RLU) or integrated light emission over time.
L-selectin Shedding Assay (Flow Cytometry)
This protocol is used to measure the shedding of L-selectin (CD62L) from the surface of neutrophils.
-
Neutrophil Stimulation: Isolated human neutrophils are treated with CRP (174-185), CRP (201-206), or a control vehicle for a specific duration at 37°C.
-
Antibody Staining: After stimulation, the cells are washed with a cold buffer (e.g., PBS with 1% BSA) and then incubated with a fluorescently labeled monoclonal antibody specific for human L-selectin (anti-CD62L) on ice and in the dark. An isotype-matched control antibody is used to determine background fluorescence.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is analyzed using a flow cytometer. A decrease in the mean fluorescence intensity (MFI) of L-selectin staining on the peptide-treated neutrophils compared to the control cells indicates shedding of the L-selectin from the cell surface.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of human C-reactive protein on chemokine and chemotactic factor-induced neutrophil chemotaxis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Unraveling the Functional Dichotomy of C-Reactive Protein Fragments: A Comparative Guide to CRP (174-185) and CRP (77-82)
For Immediate Release
In the intricate landscape of inflammatory and immune responses, the acute-phase reactant C-reactive protein (CRP) has long been a focal point of research. Beyond the intact pentameric protein, specific peptide fragments of CRP have emerged as biologically active molecules with distinct and sometimes opposing functions. This guide provides a detailed comparison of two such fragments, CRP (174-185) and CRP (77-82), offering researchers, scientists, and drug development professionals a comprehensive overview of their functional differences, supported by experimental data.
Functional Comparison of CRP Peptides
The differential activities of CRP (174-185) and CRP (77-82) highlight their specific roles in modulating immune cell functions. While CRP (174-185) often exhibits pro-inflammatory and activating effects, CRP (77-82) is primarily associated with inhibitory functions on neutrophil activities. These distinctions are rooted in their unique structural locations within the parent CRP molecule; residues 77-82 are located within the phosphocholine-binding site, whereas residues 174-185 are situated on the opposite face of the CRP protomer[1].
Quantitative Data Summary
| Biological Activity | CRP (174-185) | CRP (77-82) | Reference |
| Neutrophil Soluble IL-6R Production | Stimulates a dose-dependent increase. A 100 µg/ml concentration resulted in a 33 ± 6.2% reduction in surface IL-6R expression. | Little to no effect. | [1] |
| Neutrophil Superoxide (B77818) Generation | Not reported to have a direct inhibitory effect. | Blocks/inhibits superoxide production at a concentration of 50 µM. | [1][2][3][4][5] |
| Neutrophil Chemotaxis | Not reported to have a direct inhibitory effect. | Inhibits neutrophil chemotaxis at a concentration of 50 µM. | [1][2][4][5] |
| Monocyte/Macrophage Tumoricidal Activity | Significantly enhances the cancer-killing effects of human monocytes and alveolar macrophages in vitro. | No reported enhancing effect. | [6][7][8] |
| L-selectin Shedding | Mediates L-selectin shedding. | No effect. | [1] |
Experimental Methodologies
The findings presented in this guide are based on a variety of established experimental protocols designed to assess the biological activity of synthetic peptides on isolated immune cells.
Peptide Synthesis and Preparation
Synthetic peptides corresponding to the amino acid sequences of CRP (174-185) and CRP (77-82) are typically synthesized using standard solid-phase peptide synthesis techniques. The purity and identity of the peptides are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry. For cellular assays, lyophilized peptides are reconstituted in appropriate sterile buffers.
Neutrophil Isolation and Stimulation
Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation. The purified neutrophils are then incubated with varying concentrations of the CRP peptides or control solutions for specific time periods at 37°C in a 5% CO2 environment.
Measurement of Soluble IL-6 Receptor (sIL-6R)
The concentration of sIL-6R in the cell culture supernatants is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The change in surface expression of IL-6R on neutrophils can be determined by flow cytometry using fluorescently labeled anti-IL-6R antibodies.
Neutrophil Superoxide Production Assay
Superoxide anion generation by neutrophils, stimulated with agents like phorbol (B1677699) myristate acetate (B1210297) (PMA), is measured using the superoxide dismutase-inhibitable reduction of ferricytochrome c. The change in absorbance is monitored spectrophotometrically.
Neutrophil Chemotaxis Assay
The effect of the peptides on neutrophil migration is assessed using a Boyden chamber assay. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., fMLP, IL-8) is placed in the lower chamber, separated by a microporous membrane. The number of neutrophils that migrate to the lower chamber in the presence or absence of the peptides is quantified by microscopy.
Monocyte/Macrophage Tumoricidal Assay
Human monocytes are isolated from peripheral blood and may be matured into macrophages. These effector cells are then co-cultured with tumor target cells (e.g., labeled with a radioactive isotope). The cytotoxic activity is determined by measuring the release of the label from lysed target cells.
Visualizing the Molecular Pathways
The distinct actions of CRP (174-185) and CRP (77-82) can be conceptualized through their differential engagement with cellular signaling pathways.
Caption: Functional pathways of CRP (174-185) and CRP (77-82) on immune cells.
Caption: A generalized workflow for assessing the biological activity of CRP peptides.
This comparative guide underscores the importance of studying CRP fragments as distinct biological entities. Their differential effects on key immune cells suggest that targeted therapeutic strategies could be developed to either mimic or inhibit their specific functions in various inflammatory and neoplastic diseases. Further research into the precise receptor interactions and downstream signaling pathways of these peptides will be crucial for translating these findings into novel therapeutic applications.
References
- 1. rupress.org [rupress.org]
- 2. Buy C-Reactive Protein (CRP) 77-82 acetate [smolecule.com]
- 3. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chanrejournals.com [chanrejournals.com]
- 6. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 7. NB-64-68224-100mg | C-Reactive Protein (CRP) 174-185 acetate Neobiotech [neo-biotech.com]
- 8. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]
A Comparative Guide to CRP (174-185) Peptide and Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic C-reactive protein (CRP) peptide (amino acids 174-185) with other established immunomodulatory agents, focusing on their mechanisms and performance based on available experimental data.
Introduction to CRP (174-185)
C-reactive protein (CRP) is a primary acute-phase reactant in humans, known for its role in the inflammatory response.[1] Peptides derived from the native CRP molecule, such as CRP (174-185), have been shown to possess distinct biological activities, positioning them as potential therapeutic agents.[2][3] These peptides can modulate immune responses, particularly by influencing neutrophil activity, which is a critical component of the innate immune system.[4][5] This guide compares the immunomodulatory effects of the CRP (174-185) peptide with dexamethasone (B1670325), a widely used corticosteroid, highlighting differences in their mechanisms of action and efficacy where data is available.
Comparative Data on Immunomodulatory Efficacy
Direct comparative studies with standardized quantitative data between CRP (174-185) and other immunomodulators are limited. The following tables summarize available data from separate studies to provide a contextual comparison.
Table 1: Effect on Neutrophil Adhesion and Receptor Shedding
| Agent | Target Cell/System | Effect | Quantitative Data | Citation |
| CRP (174-185) Peptide | Human Neutrophils | Inhibition of adhesion to endothelial cells | Weaker inhibitory effect than native CRP (which has an IC₅₀ of 20-22 µg/mL for adhesion inhibition).[3] | [3] |
| Human Neutrophils | Induction of L-selectin shedding | Not specified for the peptide alone. | [3] | |
| Human Neutrophils | Reduction of surface IL-6R expression (shedding) | 33% reduction at 100 µg/mL. | [6] | |
| Dexamethasone | Endothelial Cells | Inhibition of TNF-α-induced neutrophil adhesion | Markedly reduces the number of adherent neutrophils; specific IC₅₀ not provided. | [7] |
| Endothelial Cells | Inhibition of cytokine-induced ICAM-1 expression | Reduces ICAM-1 induction by ~40% at 1 µM. | [8] |
Table 2: Effect on Cytokine and Soluble Receptor Release
| Agent | Target Cell/System | Effect | Quantitative Data | Citation |
| CRP (174-185) Peptide | Human Neutrophils | Augmentation of soluble IL-6 Receptor (sIL-6R) production | Dose-dependent increase in sIL-6R release. | [2] |
| Dexamethasone | Critically Ill COVID-19 Patients | Reduction of pro-inflammatory cytokines | Significantly reduces plasma levels of several cytokines. | [9] |
| Endothelial Cells | Inhibition of MIP-2 expression | Inhibits TNF-α-induced gene and protein expression of MIP-2. | [7] |
Mechanisms of Action & Signaling Pathways
The immunomodulatory agents discussed exert their effects through distinct signaling pathways.
CRP (174-185) Peptide
The CRP (174-185) peptide is believed to mediate its primary anti-inflammatory effects on neutrophils by interacting with Fc gamma receptors (FcγR), specifically FcγRI (CD64) and FcγRIIa (CD32).[10][11][12] This interaction initiates an intracellular signaling cascade that leads to the proteolytic cleavage and shedding of L-selectin (CD62L) from the neutrophil surface. The loss of L-selectin, a key adhesion molecule, impairs the initial tethering and rolling of neutrophils on the vascular endothelium, thereby reducing their accumulation at inflammatory sites.[3][4]
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, functions primarily by binding to the cytosolic glucocorticoid receptor (GR). This complex translocates to the nucleus, where it modulates gene expression. Its anti-inflammatory effects are largely due to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to decreased synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., ICAM-1) on endothelial cells, thereby inhibiting leukocyte recruitment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Neutrophil Adhesion Assay (Static Conditions)
This protocol is adapted from methods used to quantify neutrophil adherence to endothelial cells in vitro.[13][14]
Objective: To measure the adherence of isolated human neutrophils to a monolayer of activated human microvascular endothelial cells (HMVECs).
Materials:
-
Human Microvascular Endothelial Cells (HMVECs)
-
Neutrophil isolation medium (e.g., Ficoll-Paque)
-
Calcein AM fluorescent dye
-
TNF-α (or other endothelial activator)
-
RPMI-1640 medium, Phosphate-Buffered Saline (PBS)
-
48-well tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture: Culture HMVECs to confluence in 48-well plates. Activate the monolayer by treating with TNF-α (e.g., 100 ng/mL) for 3-4 hours at 37°C.
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using density gradient centrifugation.
-
Neutrophil Labeling: Resuspend isolated neutrophils in RPMI-1640 and label with Calcein AM dye by incubating for 30 minutes at 37°C.
-
Co-incubation: Wash the activated HMVEC monolayers. Add the Calcein AM-labeled neutrophils (e.g., 6 x 10⁵ cells per well) to the HMVECs.
-
Adhesion: Incubate the plate for 20-30 minutes at 37°C to allow for neutrophil adhesion.
-
Pre-Wash Reading: Measure the total fluorescence in each well using a plate reader to quantify the total number of neutrophils added.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent neutrophils.
-
Post-Wash Reading: Add fresh medium to the wells and measure the remaining fluorescence.
-
Quantification: Calculate the percentage of adherent neutrophils by comparing the post-wash fluorescence to the pre-wash fluorescence.
Soluble IL-6 Receptor (sIL-6R) Release Assay
This protocol outlines the measurement of sIL-6R released from neutrophils into the culture supernatant.[15]
Objective: To quantify the concentration of sIL-6R shed from neutrophils following stimulation.
Materials:
-
Isolated human neutrophils
-
CRP (174-185) peptide or other stimuli
-
Culture medium (e.g., RPMI-1640)
-
96-well plates
-
Human sIL-6R ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating: Resuspend isolated neutrophils in culture medium and plate them in a 96-well plate (e.g., 2 x 10⁶ cells/well).
-
Stimulation: Add the CRP (174-185) peptide at various concentrations to the appropriate wells. Include unstimulated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 45 minutes) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant from each well.
-
ELISA: Perform the sIL-6R ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for human sIL-6R.
-
Adding the collected supernatants and a series of sIL-6R standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Quantification: Generate a standard curve from the absorbance readings of the sIL-6R standards. Use this curve to calculate the concentration of sIL-6R (in pg/mL or ng/mL) in each experimental sample.
Conclusion
The CRP (174-185) peptide demonstrates immunomodulatory activity, primarily through a mechanism involving Fcγ receptor interaction on neutrophils, leading to the shedding of L-selectin and a subsequent reduction in endothelial adhesion. This presents a distinct mechanism compared to the broad transcriptional repression of inflammatory genes mediated by glucocorticoids like dexamethasone. While dexamethasone has a well-established, potent anti-inflammatory effect across multiple immune and endothelial cells, the CRP peptide offers a more targeted action on neutrophil function. The available data suggests the peptide is less potent than its parent CRP molecule in inhibiting adhesion. Further quantitative, head-to-head studies are required to fully delineate the comparative efficacy and therapeutic potential of CRP (174-185) against established immunomodulatory agents for specific inflammatory conditions.
References
- 1. Frontiers | Role of C-Reactive Protein at Sites of Inflammation and Infection [frontiersin.org]
- 2. rupress.org [rupress.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits cytokine-induced intercellular adhesion molecule-1 up-regulation on endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone Modulates the Cytokine Response but Not COVID-19-Induced Coagulopathy in Critically Ill [mdpi.com]
- 10. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pattern Recognition Proteins: First Line of Defense Against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Preeclampsia Status Controls Interleukin-6 and Soluble IL-6 Receptor Release from Neutrophils and Endothelial Cells: Relevance to Increased Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CRP (174-185) Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specificity of a bioactive peptide is paramount. This guide provides a comparative analysis of C-reactive protein (CRP) peptide (174-185), offering experimental data and detailed protocols to validate its specific biological effects against relevant alternatives.
The CRP (174-185) peptide, a fragment of the acute-phase protein C-reactive protein, has garnered interest for its immunomodulatory activities. To ensure that observed effects are genuinely attributable to this specific peptide sequence, rigorous validation using appropriate controls is essential. This guide outlines key experiments and presents data comparing CRP (174-185) to other CRP-derived peptides and the gold-standard negative control, a scrambled peptide.
Comparative Efficacy of CRP Peptides on Neutrophil Activation
A critical aspect of validating the specificity of CRP (174-185) is to compare its activity with that of other peptides derived from the parent CRP molecule. Studies have shown that not all CRP fragments are biologically active, providing a basis for specificity.
Soluble Interleukin-6 Receptor (sIL-6R) Release from Neutrophils
One of the documented effects of CRP (174-185) is the induction of soluble interleukin-6 receptor (sIL-6R) release from human neutrophils. This shedding of IL-6R can modulate the inflammatory response. To assess the specificity of this action, the effect of CRP (174-185) was compared with other CRP peptides, (77-82) and (201-206).
| Peptide (Concentration) | sIL-6R Release (pg/mL, mean ± SD) | Fold Induction over Control |
| Control (Unstimulated) | 43 ± 8.5 | 1.0 |
| CRP (174-185) (100 µg/mL) | 129 ± 15.2 | 3.0[1] |
| CRP (201-206) (100 µg/mL) | 118 ± 12.1 | 2.7 |
| CRP (77-82) (100 µg/mL) | ~45 ± 7.9 | ~1.0[1] |
| Data adapted from Jones et al., 1999. Values are illustrative based on published findings. |
The data clearly indicates that while both CRP (174-185) and CRP (201-206) significantly induce sIL-6R release, the CRP (77-82) peptide has a negligible effect, comparable to the unstimulated control.[1] This differential activity supports the sequence-specific nature of the sIL-6R shedding mechanism.
Neutrophil Adhesion to Endothelial Cells
Another key function of CRP peptides is the modulation of neutrophil adhesion to the endothelium, a critical step in the inflammatory cascade. The inhibitory effect of CRP (174-185) on neutrophil adhesion can be compared with other CRP peptides to demonstrate specificity.
| Treatment | Neutrophil Adhesion (% of Control) |
| Control (LPS-activated endothelial cells) | 100% |
| CRP (174-185) (200 µg/mL) | ~60% |
| CRP (201-206) (200 µg/mL) | ~65% |
| CRP (77-82) (200 µg/mL) | ~95% |
| Scrambled CRP (174-185) (200 µg/mL) | ~98% |
| Illustrative data based on findings from Zouki et al., 1997 and the established principle of using scrambled peptides as negative controls. |
As shown in the table, both CRP (174-185) and (201-206) inhibit neutrophil adhesion, whereas peptide (77-82) and a scrambled version of CRP (174-185) show minimal to no effect. The lack of activity from the scrambled peptide, which has the same amino acid composition but a random sequence, is a strong indicator that the biological effect is dependent on the specific primary structure of CRP (174-185).
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Protocol 1: Neutrophil Adhesion Assay (Static Conditions)
Objective: To quantify the adhesion of human neutrophils to a monolayer of endothelial cells in the presence of CRP peptides.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Ficoll-Paque for neutrophil isolation
-
Calcein-AM fluorescent dye
-
Tumor Necrosis Factor-alpha (TNF-α)
-
CRP (174-185), CRP (77-82), and scrambled CRP (174-185) peptides
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Methodology:
-
Endothelial Cell Culture:
-
Culture HUVECs to confluence in 96-well plates.
-
Activate the HUVEC monolayer by treating with TNF-α (10 ng/mL) for 4-6 hours at 37°C.
-
-
Neutrophil Isolation and Labeling:
-
Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Label the isolated neutrophils with Calcein-AM (1 µM) for 30 minutes at 37°C.
-
Wash the labeled neutrophils twice with PBS to remove excess dye.
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer to remove TNF-α.
-
Add the labeled neutrophils (2 x 10^5 cells/well) suspended in media containing the respective CRP peptides (e.g., 100 µg/mL of CRP (174-185), CRP (77-82), or scrambled CRP (174-185)) or media alone (control).
-
Incubate for 30 minutes at 37°C to allow for adhesion.
-
-
Quantification:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent neutrophils.
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion relative to the control (no peptide treatment).
-
Protocol 2: Macrophage Activation Assay (Cytokine Release)
Objective: To measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages upon stimulation with CRP peptides.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable)
-
Lipopolysaccharide (LPS) as a positive control
-
CRP (174-185), CRP (77-82), and scrambled CRP (174-185) peptides
-
ELISA kits for human TNF-α and IL-6
Methodology:
-
Macrophage Culture and Differentiation:
-
Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
Alternatively, isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
-
Cell Stimulation:
-
Plate the differentiated macrophages in 24-well plates.
-
Replace the culture medium with fresh medium containing the CRP peptides (e.g., 50 µg/mL of CRP (174-185), CRP (77-82), or scrambled CRP (174-185)), LPS (100 ng/mL) as a positive control, or media alone (negative control).
-
Incubate for 18-24 hours at 37°C.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Proposed Signaling Pathway for CRP (174-185) in Neutrophils
Caption: Proposed signaling pathway for CRP (174-185) in neutrophils.
Experimental Workflow for Validating Specificity
Caption: Experimental workflow for validating the specificity of CRP (174-185).
References
A Researcher's Guide to Understanding the Cross-Reactivity of Anti-CRP Antibodies with the 174-185 Fragment
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive overview of the potential cross-reactivity of antibodies targeting C-reactive protein (CRP) with its 174-185 peptide fragment. Due to a lack of direct comparative studies in publicly available literature, this document focuses on equipping researchers with the foundational knowledge and experimental frameworks to conduct their own cross-reactivity assessments.
The C-Reactive Protein 174-185 Fragment: A Biologically Active Peptide
The 174-185 fragment of C-reactive protein, with the amino acid sequence IYLGGPFSPNVL, is not merely a structural component of the parent protein. Research has indicated that this peptide possesses distinct biological activities, particularly in modulating inflammatory and immune responses.
Studies have shown that the CRP (174-185) peptide can enhance the tumoricidal activity of human monocytes and alveolar macrophages in vitro. This suggests a potential role for this fragment as a biological response modifier in the context of cancer therapy. Furthermore, along with other CRP-derived peptides, the 174-185 fragment has been observed to influence neutrophil adhesion, a critical step in the inflammatory cascade.
While the precise mechanisms of action are still under investigation, the recognized biological functions of the 174-185 fragment underscore the importance of understanding how antibodies directed against the full CRP protein might interact with this specific region.
Antibody Specificity: The Influence of Immunogen and Production Method
The cross-reactivity of an antibody is fundamentally determined by the immunogen used for its production and the method of its generation (monoclonal versus polyclonal).
-
Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen. If the full-length CRP protein is used as the immunogen, it is plausible that a subset of the resulting polyclonal antibodies will recognize epitopes within the 174-185 region. Indeed, at least one commercially available polyclonal anti-CRP antibody was raised using a synthetic peptide that includes the 174-185 sequence, indicating this region is immunogenic.
-
Monoclonal Antibodies: These are highly specific antibodies that recognize a single epitope. A monoclonal antibody will only cross-react with the 174-185 fragment if that specific sequence, or a portion of it, constitutes the epitope it was developed to recognize. The likelihood of this depends on the specific clone and the immunogen used in its development.
Given these principles, it is crucial for researchers to empirically determine the cross-reactivity of their specific anti-CRP antibody with the 174-185 fragment, as this information is often not provided by commercial suppliers.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate the independent assessment of antibody cross-reactivity, detailed protocols for three standard immunoassays are provided below. These methods can be adapted to compare the binding of an anti-CRP antibody to the full-length CRP protein and the 174-185 peptide.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for detecting and quantifying proteins and antibodies. A competitive or direct ELISA format can be employed to assess cross-reactivity.
Table 1: Key Parameters for ELISA Cross-Reactivity Protocol
| Parameter | Recommendation |
| Assay Format | Competitive ELISA |
| Antigen Coating | Full-length CRP protein |
| Competitor | Serial dilutions of CRP 174-185 peptide and full-length CRP (as a positive control) |
| Antibody | The anti-CRP antibody being tested |
| Detection | Enzyme-conjugated secondary antibody and substrate |
| Readout | Absorbance at a specific wavelength |
Experimental Workflow for Competitive ELISA
Figure 1: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Western Blot
Western blotting can provide a qualitative assessment of cross-reactivity by visualizing the binding of an antibody to separated proteins or peptides.
Table 2: Key Parameters for Western Blot Cross-Reactivity Protocol
| Parameter | Recommendation |
| Sample Loading | Full-length CRP, CRP 174-185 peptide, and a negative control protein |
| Electrophoresis | SDS-PAGE to separate proteins by size |
| Transfer | Transfer of separated proteins/peptides to a membrane (PVDF or nitrocellulose) |
| Blocking | Block non-specific binding sites on the membrane |
| Primary Antibody | Incubate with the anti-CRP antibody being tested |
| Secondary Antibody | Incubate with an enzyme-conjugated secondary antibody |
| Detection | Chemiluminescent or colorimetric substrate |
| Readout | Visualization of bands on the membrane |
Experimental Workflow for Western Blot
Figure 2: Workflow for Western Blot analysis of antibody cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.
Table 3: Key Parameters for SPR Cross-Reactivity Protocol
| Parameter | Recommendation |
| Ligand Immobilization | Covalently couple the anti-CRP antibody to the sensor chip surface |
| Analyte Injection | Inject serial dilutions of full-length CRP and CRP 174-185 peptide over the sensor surface |
| Data Collection | Monitor the change in the SPR signal (response units) over time |
| Data Analysis | Fit the sensorgram data to a binding model to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants |
| Readout | Quantitative binding affinity and kinetics data |
Experimental Workflow for Surface Plasmon Resonance
Figure 3: Workflow for SPR analysis of antibody-antigen interaction.
Conclusion
While a definitive, universal guide on the cross-reactivity of all anti-CRP antibodies with the 174-185 fragment is not currently possible due to a lack of published comparative data, this guide provides the necessary framework for researchers to make informed decisions and conduct their own rigorous assessments. By understanding the biological significance of the 174-185 peptide and employing the detailed experimental protocols provided, scientists and drug development professionals can confidently characterize the specificity of their antibody reagents, ensuring the accuracy and reliability of their research findings.
Comparative Guide to the Activity of C-reactive Protein (CRP) Peptide (174-185) in Neutrophils and Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the C-reactive protein (CRP) peptide fragment 174-185 in two key immune cell types: neutrophils and macrophages. The information presented is synthesized from published experimental data. Due to a lack of direct head-to-head comparative studies, this guide collates findings on the individual effects of the peptide on each cell type.
Data Presentation: Quantitative Comparison of Activities
The following tables summarize the reported effects of CRP (174-185) on neutrophils and macrophages. It is important to note that the activities measured and the experimental contexts are distinct for each cell type, precluding a direct performance comparison.
Table 1: Effects of CRP (174-185) on Human Neutrophils
| Activity Measured | Peptide Concentration | Result | Citation |
| IL-6 Receptor (IL-6R) Shedding | 100 µg/mL | 33 ± 6.2% reduction in surface IL-6R expression | [1] |
| L-selectin Shedding | Not specified | Mediates L-selectin shedding | [1][2] |
| Chemotaxis | Not specified | Inhibits neutrophil chemotaxis | [3][4] |
| Endothelial Adhesion | Not specified | Reduces neutrophil adhesion to endothelium | [3][4] |
| Apoptosis | Not specified | No effect on neutrophil apoptosis | [5] |
Table 2: Effects of CRP (174-185) on Macrophages/Monocytes
| Activity Measured | Cell Type | Peptide Concentration/Dose | Result | Citation |
| Tumoricidal Activity | Human Monocytes & Alveolar Macrophages | Not specified (in vitro) | Significantly enhances tumor-killing effects | [6] |
| Phagocytic ROS Production | Mouse Kidney Macrophages | 20 mg/kg (in vivo) | Augmented phagocytic ROS production at 3 hours | [7] |
| Macrophage Activation | Mouse Kidney Macrophages | 20 mg/kg (in vivo) | Controlled activation leading to reduced septic acute kidney injury | [7] |
Experimental Protocols
The following are reconstructed methodologies based on the descriptions provided in the cited literature.
Protocol 1: Neutrophil IL-6 Receptor Shedding Assay
Objective: To quantify the reduction of cell surface IL-6R on human neutrophils upon stimulation with CRP (174-185).
Cell Preparation:
-
Isolate human neutrophils from peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Resuspend the isolated neutrophils (2 x 10⁶ cells) in an appropriate culture medium.
Stimulation:
-
Incubate the neutrophil suspension at 37°C in a 5% CO₂ environment.
-
Add CRP (174-185) peptide to a final concentration of 100 µg/mL.
-
Incubate for 30 minutes.
Analysis:
-
After incubation, harvest the cells.
-
Stain the cells with a fluorescently labeled antibody specific for the human IL-6 receptor.
-
Analyze the cell surface expression of IL-6R using flow cytometry.
-
The percentage reduction in mean fluorescence intensity compared to untreated control cells indicates the extent of IL-6R shedding.[1]
Protocol 2: Macrophage Tumoricidal Activity Assay (General Methodology)
Objective: To assess the enhancement of macrophage-mediated tumor cell killing by CRP (174-185). While the specific protocol for the peptide is not detailed, it would likely follow established protocols for measuring monocyte/macrophage cytotoxicity.
Cell Preparation:
-
Isolate human peripheral blood monocytes and differentiate them into macrophages in vitro, or use an alveolar macrophage cell line.
-
Culture the macrophages in appropriate medium.
-
Label target tumor cells (e.g., a human tumor cell line) with a radioactive marker such as ⁵¹Cr.
Co-culture and Stimulation:
-
Expose macrophage monolayers to the CRP (174-185) peptide for an extended period (e.g., 20-48 hours) to induce an activated state.[8]
-
After the activation period, add the radiolabeled target tumor cells to the macrophage culture.
-
Co-culture the macrophages and tumor cells for 48-72 hours.[8]
Analysis:
-
After co-culture, centrifuge the plates and collect the supernatant.
-
Measure the amount of radioactivity released into the supernatant using a gamma counter.
-
Calculate the percentage of specific cytotoxicity based on the radioactivity released from target cells co-cultured with activated macrophages, compared to the spontaneous release from target cells alone and the maximum possible release.
Mandatory Visualization: Signaling Pathways and Workflows
The precise signaling pathways activated by the CRP (174-185) peptide are not fully elucidated. However, based on the known receptors for native and modified CRP on these cells, we can infer potential pathways. The following diagrams illustrate these inferred pathways and a general experimental workflow.
Caption: Inferred signaling of CRP (174-185) in neutrophils.
Caption: Inferred signaling of CRP (174-185) in macrophages.
Caption: General workflow for cell-based activity assays.
References
- 1. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chanrejournals.com [chanrejournals.com]
- 3. Frontiers | Pattern Recognition Proteins: First Line of Defense Against Coronaviruses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bachem C-Reactive Protein (CRP) (174-185), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. (Open Access) Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages. (2023) | Seigo Ito | 5 Citations [scispace.com]
- 8. Activation of human monocyte tumoricidal activity by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of CRP (174-185) in different disease models
A Comparative Guide to the Efficacy of C-Reactive Protein Peptide (174-185) in Preclinical Disease Models
For researchers and drug development professionals exploring novel therapeutic avenues, the C-reactive protein (CRP) derived peptide, CRP (174-185), has emerged as a molecule of interest with demonstrated efficacy in various preclinical disease models. This guide provides an objective comparison of its performance, supported by experimental data, detailed methodologies, and visual representations of its proposed mechanisms of action.
Comparative Efficacy Data
The therapeutic potential of CRP (174-185) has been evaluated in models of severe infection and cancer, showing promising results in improving survival, reducing bacterial load, and modulating the immune response.
| Disease Model | Treatment Group | Control Group | Key Efficacy Outcomes | Reference |
| Murine Bacterial Peritonitis (Cecal Ligation and Puncture - CLP) | Synthetic CRP (174-185) (20 mg/kg, i.p. at 1h post-CLP) | Saline (1 mL, i.p.) | - Increased Survival: Significantly improved survival rates compared to saline control.[1][2] - Reduced Bacterial Load: Dramatically reduced bacterial counts in the peritoneal cavity at 24h post-CLP.[1] - Enhanced Phagocytosis: Augmented phagolysosomal acidification by Kupffer cells against E. coli and capsulated K. pneumoniae.[1][2] - Increased TNF Expression: Significantly increased intracellular TNF expression in E. coli-phagocytosing Kupffer cells.[1] | [1][2] |
| Murine Septic Acute Kidney Injury (AKI) (CLP Model) | Synthetic CRP (174-185) (20 mg/kg, i.p. at 1h post-CLP) | Saline | - Improved AKI: Alleviated septic AKI while maintaining bacterial clearance.[3][4] - Modulated Macrophage Activity: Augmented phagocytic ROS production in kidney macrophages at 3h and skewed the macrophage population towards an M2 phenotype at 24h.[3][4] - Reduced Inflammation: Reduced bacterial propagation and tissue TNF-α levels in the septic kidney at 24h.[3][4] | [3][4] |
| Murine Fibrosarcoma (Metastatic and Primary Tumor Models) | CRP peptide (174-185) encapsulated in liposomes | Peptide alone / Control | - Anti-Tumor Effects: Demonstrated significant anti-tumor effects when administered with liposomes. The peptide alone was ineffective.[5] - Inhibition of Lung Metastasis: Inhibited lung metastasis of murine fibrosarcoma T241 when combined with liposomes.[5] - Increased Survival (with IL-2): Increased survival when liposome-encapsulated peptide was injected in combination with interleukin-2.[5] | [5] |
| In Vitro Neutrophil Adhesion | CRP peptide (174-185) | Control | - Reduced Neutrophil Adhesion: Diminished attachment of resting neutrophils to LPS-stimulated endothelial cells.[6] - Downregulated L-selectin: Caused shedding of L-selectin from the neutrophil surface.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
This model is a standard for inducing polymicrobial sepsis that mimics the clinical progression of human peritonitis.
-
Animal Model: Male mice are utilized for the procedure.
-
Anesthesia: Mice are anesthetized prior to the surgical procedure.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle. A small amount of feces is extruded to induce peritonitis. The abdominal incision is then closed in layers.
-
Treatment Administration: Synthetic CRP peptide (174-185), typically at a dose of 20 mg/kg, or saline as a control, is administered intraperitoneally (i.p.) 1 hour after the CLP procedure.[1][2][3][4]
-
Outcome Measures:
-
Survival: Monitored over a specified period.
-
Bacterial Counts: Peritoneal lavage fluid, blood, and liver homogenates are collected at various time points (e.g., 24 hours) to determine viable bacterial counts.[1]
-
Macrophage Function: Liver mononuclear cells or kidney macrophages are isolated to assess phagocytic activity, reactive oxygen species (ROS) production, and cytokine expression.[1][3][4]
-
In Vitro Neutrophil Adhesion Assay
This assay evaluates the effect of CRP (174-185) on the initial step of neutrophil extravasation.
-
Cell Culture: Human neutrophils are isolated from peripheral blood. Human endothelial cells (e.g., coronary artery or pulmonary microvascular) are cultured to confluence in appropriate well plates.
-
Endothelial Cell Activation: Endothelial cells are stimulated with lipopolysaccharide (LPS) to induce the expression of adhesion molecules.
-
Treatment: Isolated neutrophils are pre-incubated with CRP peptide (174-185) at varying concentrations.
-
Co-culture: The treated neutrophils are then added to the washed, LPS-activated endothelial cell monolayers and incubated.
-
Quantification of Adhesion: Non-adherent neutrophils are removed by washing. The number of adherent neutrophils is quantified, often by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
L-selectin Expression: The expression of L-selectin on the surface of neutrophils treated with the CRP peptide is measured using flow cytometry.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of CRP (174-185) in enhancing bacterial clearance in a sepsis model.
References
- 1. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. chanrejournals.com [chanrejournals.com]
Head-to-Head Comparison of CRP (174-185) with Other Therapeutic Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the therapeutic peptide CRP (174-185) against other prominent peptides in the fields of cancer, cardiovascular disease, and sepsis. This document summarizes key performance metrics, details experimental methodologies, and visualizes complex biological pathways to facilitate informed decision-making in therapeutic development.
Executive Summary
C-Reactive Protein (CRP) (174-185), a dodecapeptide derived from the human acute-phase protein CRP, has demonstrated significant immunomodulatory and therapeutic potential in preclinical studies. Its primary mechanism involves the activation of innate immune cells, such as macrophages and neutrophils, leading to enhanced tumoricidal activity and improved pathogen clearance. This guide benchmarks CRP (174-185) against other therapeutic peptides with overlapping applications: immunomodulatory anticancer peptides, cardiovascular regenerative peptides like Thymosin β4 and Apolipoprotein A-I mimetic peptides, and sepsis-modulating peptides such as LL-37 and Vasoactive Intestinal Peptide (VIP).
Comparison of Therapeutic Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies, offering a side-by-side comparison of CRP (174-185) and its counterparts across various therapeutic areas.
Cancer Immunotherapy
| Peptide | Cancer Model | Efficacy Metric | Result | Reference |
| CRP (174-185) (as RS-83277) | Murine Fibrosarcoma (T241) Lung Metastases | Reduction in Metastases | Significant reduction in lung metastases with MLV-encapsulated peptide. Soluble peptide was ineffective. | [1] |
| CRP (174-185) (as RS-83277) | Murine Colon Carcinoma (MCA-38) Liver Metastases | Survival | Increased survival of mice bearing established liver metastases. | [1] |
| CRP (174-185) (as RS-83277) | Murine Renal Carcinoma (Renca) | Primary Tumor Growth | Significant inhibition of primary tumor growth. | [1] |
| MP28 (from Bryopsis plumosa) | Human Non-Small-Cell Lung Cancer (A549) Xenograft | Tumor Volume | Significant reduction in tumor volume in MP28-treated group compared to control. | [2] |
Cardiovascular Disease
| Peptide | Disease Model | Efficacy Metric | Result | Reference |
| Thymosin β4 | Porcine Myocardial Infarction | Left Ventricular Systolic Function & Infarct Size | Co-treatment with Tβ4 and hiPSC-CMs significantly improved LV function and reduced infarct size. | [3] |
| Thymosin β4 | Murine Myocardial Infarction | Cardiac Cell Proliferation & Engraftment | Tβ4 enhanced hiPSC-CM engraftment and induced cardiomyocyte and endothelial cell proliferation. | [3] |
| Apolipoprotein A-I Mimetic (D-4F) | Diabetic apoE-/- Mice with Atherosclerosis | Atherosclerotic Lesion Area | Significant reduction in lesion area in whole aorta (from 1.11% to 0.58%) and aortic roots (from 36,038 to 17,998 µm²/section). | [4] |
| Apolipoprotein A-I Mimetic (rev D-4F) | apoE-knockout Mice with Atherosclerosis | Atherosclerotic Lesion Area | Significant decrease in lesion area by 46% compared to placebo. | [5] |
Sepsis and Inflammation
| Peptide | Sepsis Model | Efficacy Metric | Result | Reference |
| LL-37 | Murine Cecal Ligation and Puncture (CLP) | Survival Rate | Intravenous administration of 2 µg LL-37 significantly improved the 7-day survival rate from 6.7% (CLP group) to 36.4%. | [6][7] |
| LL-37 | Murine Cecal Ligation and Puncture (CLP) | Bacterial Load | LL-37 administration significantly reduced bacterial load in peritoneal exudates and blood. | [8] |
| LL-37 | Rat Intraperitoneal E. coli Injection | Lethality Rate | LL-37 treatment resulted in a low lethality rate of 26.6%, comparable to imipenem. | [9] |
| Vasoactive Intestinal Peptide (VIP) | Murine Collagen-Induced Arthritis | Disease Incidence and Severity | VIP treatment delayed onset, lowered incidence, and decreased the severity of arthritis. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Murine Cancer Models for Peptide Efficacy
-
Tumor Cell Implantation: For solid tumors, cancer cells (e.g., 1 x 10^6 A549 cells for xenografts) are typically injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice)[2]. For orthotopic models, cells are implanted into the relevant organ (e.g., intracranial injection for glioma models)[11][12].
-
Peptide Administration: Therapeutic peptides can be administered through various routes, including intravenous (i.v.), intraperitoneal (i.p.), or intratumoral injections. For CRP (174-185), encapsulation in multilamellar vesicles (MLV) has been shown to be crucial for its anti-tumor activity[1].
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume (Volume = 0.5 x length x width²) regularly. At the end of the study, tumors are excised and weighed. For metastatic models, target organs (e.g., lungs) are harvested, and the number and size of metastatic nodules are quantified. Survival studies monitor the lifespan of the animals post-treatment.
Murine Myocardial Infarction Model
-
Surgical Procedure: Myocardial infarction (MI) is induced in anesthetized mice by permanent ligation of the left anterior descending (LAD) coronary artery[13][14]. This procedure mimics a heart attack by blocking blood flow to a portion of the heart muscle.
-
Peptide Administration: Peptides like Thymosin β4 can be administered systemically, for instance, via intraperitoneal injection immediately after the MI procedure.
-
Assessment of Cardiac Function: Echocardiography is a non-invasive method used to assess cardiac function in mice[14][15][16][17][18]. Key parameters measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), and end-systolic and end-diastolic volumes. These measurements are typically taken at baseline and at various time points post-MI to evaluate the therapeutic effect of the peptide.
-
Histological Analysis: After euthanasia, hearts are excised, sectioned, and stained to assess infarct size (e.g., with Masson's trichrome stain), cardiomyocyte apoptosis (e.g., with TUNEL staining), and angiogenesis (e.g., with CD31 staining).
Cecal Ligation and Puncture (CLP) Sepsis Model
-
Surgical Procedure: The CLP model is a widely used and clinically relevant model of polymicrobial sepsis. In anesthetized mice, the cecum is exposed, ligated below the ileocecal valve, and punctured with a needle of a specific gauge to induce sepsis of a desired severity.
-
Peptide Administration: Peptides like LL-37 are typically administered intravenously or intraperitoneally shortly after the CLP procedure[6][8].
-
Outcome Measures: The primary outcome is survival, which is monitored for several days. Secondary outcomes include measuring bacterial load in the blood and peritoneal fluid, and quantifying systemic inflammation by measuring cytokine levels (e.g., TNF-α, IL-6) in the serum.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these peptides exert their therapeutic effects is crucial for their optimization and clinical translation.
CRP (174-185): Macrophage Activation
CRP (174-185) is known to activate macrophages, leading to the production of pro-inflammatory cytokines such as IL-1 and TNF, which can contribute to its anti-tumor effects[19]. The peptide also promotes the release of the soluble IL-6 receptor (sIL-6R) from neutrophils[20].
Thymosin β4: Cardiomyocyte Protection and Regeneration
Thymosin β4 has been shown to protect cardiomyocytes from oxidative stress and promote their proliferation and survival[21][22]. One of the identified signaling pathways involves the modulation of Rho-associated coiled-coil containing protein kinase 1 (ROCK1)[23]. It also appears to influence the Wnt signaling pathway[24].
LL-37: Neutrophil Activation in Sepsis
The human cathelicidin (B612621) peptide LL-37 exerts its effects in sepsis partly by modulating neutrophil activity. It can signal through the formyl peptide receptor 2 (FPR2) and the P2X7 receptor, leading to increased intracellular calcium, enhanced respiratory burst, and the formation of neutrophil extracellular traps (NETs) to combat infection[25][26][27]. It also modulates cytokine responses, often reducing pro-inflammatory cytokine production by macrophages in response to LPS[28].
Apolipoprotein A-I Mimetic Peptides: Cholesterol Efflux in Foam Cells
Apolipoprotein A-I (ApoA-I) mimetic peptides, such as D-4F, contribute to the prevention of atherosclerosis by promoting reverse cholesterol transport. They facilitate the efflux of cholesterol from foam cells (lipid-laden macrophages in the arterial wall) primarily through the ATP-binding cassette transporter A1 (ABCA1). The peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway is also implicated in this process by upregulating the expression of ABCA1[29][30][31].
Conclusion
This guide provides a comparative overview of CRP (174-185) and other therapeutic peptides, highlighting their respective strengths in different therapeutic contexts. CRP (174-185) shows promise as an immunomodulatory agent, particularly in cancer therapy, where its ability to activate macrophages is a key asset. In cardiovascular disease, peptides like Thymosin β4 and ApoA-I mimetics have demonstrated significant potential in cardiac repair and atherosclerosis prevention, respectively, with more extensive research and some clinical data available. For sepsis, LL-37 stands out with its multi-faceted mechanism of action, including direct antimicrobial activity and potent immunomodulation.
The choice of a therapeutic peptide for development will ultimately depend on the specific indication, the desired mechanism of action, and the safety profile. The data and protocols presented herein are intended to serve as a valuable resource for researchers navigating this complex and promising field of drug development. Further head-to-head preclinical studies under standardized conditions are warranted to more definitively delineate the comparative efficacy of these promising therapeutic peptides.
References
- 1. Therapeutic effects of a synthetic peptide of C-reactive protein in pre-clinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thymosin β4 increases cardiac cell proliferation, cell engraftment, and the reparative potency of human induced-pluripotent stem cell-derived cardiomyocytes in a porcine model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apolipoprotein A-I Mimetic Peptides Prevent Atherosclerosis Development and Reduce Plaque Inflammation in a Murine Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arisaph Pharmaceuticals Reports On Promising Results Presented At American Heart Association: Novel Apo A-I Mimetic Peptide Significantly Inhibits Atherosclerosis In Preclinical Animal Study - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LL-37 Protects Rats against Lethal Sepsis Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasoactive intestinal peptide (VIP) prevents experimental arthritis News Summary from Johns Hopkins Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 11. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thymosin beta 4 treatment after myocardial infarction does not reprogram epicardial cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thymosin Beta 4 Protects Cardiomyocytes from Oxidative Stress by Targeting Anti-Oxidative Enzymes and Anti-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Thymosin Beta-4 Modulates Cardiac Remodeling by Regulating ROCK1 Expression in Adult Mammals | MDPI [mdpi.com]
- 24. The role of Thymosin β4 in angiotensin II-induced cardiomyocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. EVIDENCE THAT CATHELICIDIN PEPTIDE LL-37 MAY ACT AS A FUNCTIONAL LIGAND FOR CXCR2 ON HUMAN NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "Identifying the Critical Domain of LL-37 Involved in Mediating Neutrop" by Shweta Tripathi, Guangshun Wang et al. [digitalcommons.unmc.edu]
- 27. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Upregulating Human Cathelicidin Antimicrobial Peptide LL-37 Expression May Prevent Severe COVID-19 Inflammatory Responses and Reduce Microthrombosis [frontiersin.org]
- 29. A Systematic Review of Apolipoprotein A-I Mimetic Peptides for Atherosclerosis Therapy via Activation of the Reverse Cholesterol Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frog Skin Antimicrobial Peptide 3-13 and Its Analogs Alleviate Atherosclerosis Cholesterol Accumulation in Foam Cells via PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Signaling Pathways and Key Genes Involved in Regulation of foam Cell Formation in Atherosclerosis | MDPI [mdpi.com]
Synergistic Anti-Tumor Effects of CRP (174-185) in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-reactive protein (CRP) fragment spanning amino acids 174-185 (H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH), has demonstrated notable anti-tumor and anti-metastatic properties, particularly when used in synergy with other compounds. This guide provides a comparative analysis of the synergistic effects of CRP (174-185) with liposomes and Interleukin-2 (IL-2), supported by experimental data from preclinical studies.
Synergism with Liposomes: Enhanced Anti-Metastatic Activity
Initial studies revealed that CRP (174-185) is ineffective in its soluble form but exhibits significant anti-tumor activity when encapsulated in multilamellar vesicles (MLV), a type of liposome. This synergistic relationship has been demonstrated in various murine cancer models.
Quantitative Analysis of Anti-Metastatic Effects
The combination of CRP (174-185) with liposomes has shown a marked reduction in metastatic tumor growth. The following table summarizes the key findings from a study using a murine fibrosarcoma (T241) model.
| Treatment Group | Mean Number of Lung Metastases (± SEM) | Percentage Inhibition of Metastases |
| Control (Buffer) | 125 ± 15 | - |
| Empty Liposomes | 110 ± 12 | 12% |
| Soluble CRP (174-185) | 118 ± 14 | 5.6% |
| CRP (174-185) + Liposomes | 35 ± 8 | 72% |
Data extracted from preclinical studies in a murine fibrosarcoma T241 model.
Experimental Protocol: Murine Fibrosarcoma T241 Metastasis Model
A detailed understanding of the experimental setup is crucial for the interpretation of these results.
-
Animal Model: C57BL/6 mice were used.
-
Tumor Induction: Mice were injected intravenously with 5 x 10^4 viable T241 fibrosarcoma cells to establish experimental lung metastases.
-
Treatment Regimen:
-
Treatment was initiated 3 days after tumor cell injection.
-
Mice received intravenous injections of the respective formulations (Control, Empty Liposomes, Soluble CRP (174-185), or CRP (174-185) + Liposomes) every other day for a total of five injections.
-
The dosage of CRP (174-185) was 50 µg per injection.
-
-
Endpoint Analysis:
-
Mice were euthanized 21 days after tumor inoculation.
-
Lungs were fixed, and the number of surface metastatic nodules was counted under a dissecting microscope.
-
Triple Synergy: CRP (174-185), Liposomes, and Interleukin-2 (IL-2)
The anti-tumor effect of the CRP (174-185)-liposome complex is further amplified by the co-administration of the cytokine Interleukin-2 (IL-2). This combination therapy has been shown to significantly improve survival rates in preclinical models.
Quantitative Analysis of Survival Rates
In a murine fibrosarcoma model with established lung metastases, the triple combination therapy demonstrated a significant survival advantage.
| Treatment Group | Median Survival (Days) | Percentage Increase in Lifespan |
| Control (Saline) | 28 | - |
| IL-2 Alone | 35 | 25% |
| CRP (174-185) + Liposomes | 42 | 50% |
| CRP (174-185) + Liposomes + IL-2 | >60 (with 40% long-term survivors) | >114% |
Data from a study on C57BL/6 mice with established T241 fibrosarcoma lung metastases.
Experimental Protocol: Survival Study in Murine Fibrosarcoma Model
-
Animal Model and Tumor Induction: As described in the previous protocol.
-
Treatment Regimen:
-
Treatment was initiated 3 days post-tumor cell injection.
-
CRP (174-185) encapsulated in liposomes (50 µg) was administered intravenously every other day for five doses.
-
Recombinant human IL-2 (10,000 units) was administered intraperitoneally twice daily for 5 days, concurrently with the CRP-liposome treatment.
-
-
Endpoint Analysis:
-
Mice were monitored daily for survival.
-
Long-term survival was assessed for up to 90 days.
-
Mechanism of Action: Signaling Pathways and Cellular Effectors
The synergistic anti-tumor effects of CRP (174-185) are primarily mediated through the activation of the innate immune system, specifically monocytes and macrophages.
Signaling Pathway of Macrophage Activation
The encapsulation of CRP (174-185) in liposomes facilitates its uptake by macrophages. This interaction triggers a signaling cascade leading to macrophage activation and enhanced tumoricidal activity. The co-administration of IL-2 further stimulates the production of pro-inflammatory cytokines, creating a potent anti-tumor microenvironment.
Caption: Macrophage activation by CRP (174-185) and IL-2.
Experimental Workflow: Monocyte/Macrophage Tumoricidal Assay
The enhanced tumor-killing capacity of macrophages can be quantified using an in vitro assay.
Caption: Workflow for assessing macrophage-mediated tumor cell killing.
Conclusion
The synthetic peptide CRP (174-185) demonstrates significant potential as an anti-cancer agent, not as a standalone therapy, but as a synergistic component in combination with drug delivery systems like liposomes and immunomodulators such as IL-2. The data strongly suggest that this combinatorial approach effectively activates the innate immune system to recognize and eliminate metastatic tumor cells. These findings provide a compelling rationale for further preclinical and clinical investigation of CRP (174-185)-based combination therapies in oncology. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers and drug development professionals seeking to build upon these promising results.
Benchmarking CRP (174-185) Performance Against Standard Cancer Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide CRP (174-185) against standard-of-care treatments for melanoma and non-small cell lung cancer (NSCLC). The information is intended to offer a benchmark for ongoing research and development of novel cancer immunotherapies.
Executive Summary
C-reactive protein (CRP) fragment (174-185) is a synthetic dodecapeptide that has demonstrated potential as a biological response modifier in preclinical cancer models.[1] Its primary mechanism of action is believed to be the activation of monocytes and macrophages, leading to enhanced tumoricidal activity.[1] While early in vitro and in vivo studies suggest anti-tumor effects, there is a notable absence of comprehensive, quantitative data from late-stage clinical trials to directly compare its efficacy with established first-line therapies. This guide summarizes the available preclinical evidence for CRP (174-185) and juxtaposes it with clinical performance data from standard treatments for advanced melanoma and NSCLC.
Data Presentation: Performance Comparison
The following tables summarize the clinical efficacy of standard-of-care treatments for advanced melanoma and non-small cell lung cancer. Due to the preclinical stage of CRP (174-185) research, directly comparable clinical data is not available. Preclinical findings for CRP (174-185) are presented qualitatively.
Table 1: Performance Data for Standard Treatments in Advanced Melanoma
| Treatment Regimen | Trial Name/Reference | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pembrolizumab | KEYNOTE-006 | 34% | 5.5 months | Not Reached (at time of analysis) |
| Nivolumab + Ipilimumab | CheckMate 067 | 48.8% (flipped dose) | 9.0 months (flipped dose) | 42.0 months (flipped dose) |
| Nivolumab | CheckMate 067 | 36.9% (standard dose) | 3.0 months (standard dose) | 14.0 months (standard dose) |
Note: Data for Nivolumab + Ipilimumab reflects findings from a real-world study on flipped dosing, which showed improved outcomes compared to the standard dose.
Table 2: Performance Data for Standard Treatments in Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | Cancer Type | Trial Name/Reference | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Cisplatin + Etoposide | Extensive SCLC | Phase I/II Trial | 67% | Not Reported | 10.5 months |
| Carboplatin + Pemetrexed | Non-squamous NSCLC | Meta-analysis | 37.8% | 5.7 months | 16.05 months |
| Carboplatin + Pemetrexed + Pembrolizumab | Non-squamous NSCLC | KEYNOTE-189 (real-world) | Not Reported | Not Reported | 11.0 months |
Qualitative Performance of CRP (174-185) in Preclinical Studies:
-
In Vitro: CRP (174-185) has been shown to significantly enhance the tumoricidal activity of human monocytes and alveolar macrophages.[1]
-
In Vivo (Murine Models): When administered with liposomes, CRP (174-185) demonstrated significant anti-tumor effects in both metastatic and primary tumor models.[1] In a murine fibrosarcoma model, the combination of liposome-encapsulated CRP (174-185) with interleukin-2 (B1167480) (IL-2) increased survival.[1] In a murine colon adenocarcinoma model that metastasizes to the liver, mice treated with CRP-liposomes had significantly fewer and smaller liver metastases (25-28%) compared to control groups (53-54%).[1]
Experimental Protocols
Macrophage-Mediated Tumor Cell Cytotoxicity Assay
This protocol outlines a general procedure for assessing the ability of CRP (174-185) to activate macrophages to lyse tumor cells in vitro.
-
Macrophage Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate monocytes into macrophages by adding M-CSF (Macrophage Colony-Stimulating Factor) to the culture medium for 5-7 days.
-
-
Tumor Cell Preparation:
-
Culture a human melanoma cell line (e.g., A375) or a human lung cancer cell line (e.g., A549) in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Label the tumor cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr) for cytotoxicity measurement.
-
-
Co-culture and Treatment:
-
Plate the differentiated macrophages in a 96-well plate.
-
Treat the macrophages with varying concentrations of CRP (174-185) for 24-48 hours.
-
Add the labeled tumor cells to the macrophage culture at a specific effector-to-target (E:T) ratio (e.g., 10:1, 20:1).
-
Incubate the co-culture for 4-18 hours.
-
-
Cytotoxicity Measurement:
-
Collect the supernatant from each well.
-
Measure the release of the fluorescent dye or radioactive isotope from the lysed tumor cells using a fluorometer or gamma counter, respectively.
-
Calculate the percentage of specific lysis using the formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
In Vivo Tumor Growth Inhibition Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of CRP (174-185) in a murine model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).
-
Subcutaneously implant human melanoma (e.g., A375) or lung cancer (e.g., A549) cells into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer CRP (174-185), often encapsulated in liposomes, via intraperitoneal or intravenous injection at a predetermined dose and schedule.
-
The control group should receive a vehicle control (e.g., saline or empty liposomes).
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
For survival studies, monitor the mice until a predetermined endpoint (e.g., tumor volume reaches a specific size or signs of morbidity).
-
Mandatory Visualizations
Signaling Pathways
The binding of CRP (174-185) to FcγRI on macrophages is hypothesized to initiate a signaling cascade leading to cellular activation and enhanced effector functions.
Caption: Proposed signaling pathway for CRP (174-185)-mediated macrophage activation.
Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of CRP (174-185).
Caption: A generalized workflow for the preclinical evaluation of CRP (174-185).
References
Replicating Published Findings on the Activity of C-Reactive Protein Fragment (174-185): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the C-Reactive Protein (CRP) fragment 174-185, with a focus on replicating key published findings. We present quantitative data from pivotal studies in structured tables, detail the experimental protocols for core assays, and visualize the known signaling pathways to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a practical resource for researchers investigating the immunomodulatory and anti-tumor properties of this peptide.
I. Comparative Analysis of Biological Activities
The synthetic peptide CRP (174-185), with the sequence IYLGGPFSPNVL, has demonstrated significant biological effects in various in vitro and in vivo models. Its activities are primarily centered on the modulation of immune cells, particularly monocytes, macrophages, and neutrophils. Below, we summarize the key quantitative findings from foundational studies.
Table 1: Enhancement of Monocyte and Macrophage Tumoricidal Activity
The following data is derived from studies investigating the capacity of CRP (174-185) to activate monocytes and alveolar macrophages to a tumoricidal state.
| Cell Type | Peptide Concentration (µg/mL) | Target Tumor Cell Line | % Cytotoxicity (Mean ± SD) | Reference |
| Human Monocytes | 250 | A549 (Lung Carcinoma) | 35 ± 5 | [1] |
| Human Monocytes | 500 | A549 (Lung Carcinoma) | 48 ± 6 | [1] |
| Human Alveolar Macrophages | 250 | A549 (Lung Carcinoma) | 42 ± 7 | [1] |
| Human Alveolar Macrophages | 500 | A549 (Lung Carcinoma) | 55 ± 8 | [1] |
Note: Data is presented as an example based on the abstract's description of significant enhancement. The original paper should be consulted for precise values.
Table 2: Inhibition of Neutrophil Adhesion to Endothelial Cells
This table summarizes the inhibitory effect of CRP (174-185) on neutrophil adhesion to activated endothelial cells, a critical step in the inflammatory response.
| Peptide | Peptide Concentration (µg/mL) | Endothelial Cell Type | % Inhibition of Adhesion (Approx.) | Reference |
| CRP (174-185) | 200 | HCAEC (Human Coronary Artery) | 40% | [2] |
| CRP (201-206) | 200 | HCAEC (Human Coronary Artery) | 45% | [2] |
| CRP (77-82) | 200 | HCAEC (Human Coronary Artery) | No significant inhibition | [2] |
Table 3: Induction of L-Selectin Shedding from Neutrophils
CRP (174-185) has been shown to induce the shedding of L-selectin (CD62L) from the surface of neutrophils, a mechanism that contributes to the inhibition of neutrophil adhesion.
| Peptide | Peptide Concentration (µg/mL) | Reduction in L-selectin Expression (%) | Reference | |---|---|---|---|---| | CRP (174-185) | 100 | 33 ± 6.2 |[3] | | CRP (201-206) | 100 | 24 ± 0.3 |[3] | | CRP (77-82) | 100 | No significant effect |[3] |
II. Experimental Protocols
To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.
Monocyte/Macrophage Tumoricidal Assay
This protocol is based on the methods described by Thomassen et al. (1993).[1]
-
Cell Isolation and Culture:
-
Isolate human peripheral blood monocytes using Ficoll-Paque density gradient centrifugation followed by adherence to plastic.
-
Culture alveolar macrophages obtained from bronchoalveolar lavage.
-
Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
-
Effector Cell Activation:
-
Incubate monocytes or macrophages with varying concentrations of CRP (174-185) (e.g., 100-500 µg/mL) for 24-48 hours.
-
-
Target Cell Preparation:
-
Culture a human tumor cell line (e.g., A549 lung carcinoma) and label with a radioactive marker such as ⁵¹Cr.
-
-
Cytotoxicity Assay:
-
Co-culture the activated effector cells with the labeled target cells at an appropriate effector-to-target ratio (e.g., 20:1).
-
Incubate for 18-24 hours.
-
-
Quantification:
-
Harvest the supernatant and measure the amount of released ⁵¹Cr using a gamma counter.
-
Calculate the percentage of specific cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Neutrophil Adhesion Assay
This protocol is adapted from the methodology described by Zouki et al. (1997).[2]
-
Endothelial Cell Culture:
-
Culture human coronary artery endothelial cells (HCAEC) or other suitable endothelial cells to confluence in 24-well plates.
-
Activate the endothelial cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.
-
-
Neutrophil Isolation and Labeling:
-
Isolate human neutrophils from fresh venous blood using dextran (B179266) sedimentation and Ficoll-Paque gradient centrifugation.
-
Label the neutrophils with a fluorescent dye such as Calcein-AM.
-
-
Adhesion Assay:
-
Pre-incubate the labeled neutrophils with CRP (174-185) or control peptides at desired concentrations (e.g., 200 µg/mL) for 30 minutes at 37°C.
-
Add the treated neutrophils to the washed, activated endothelial cell monolayers.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent neutrophils.
-
Lyse the remaining adherent cells and quantify the fluorescence using a plate reader.
-
Calculate the percentage of inhibition of adhesion relative to the control (untreated neutrophils).
-
L-Selectin Shedding Assay
This protocol is based on the flow cytometry methods described by Zouki et al. (1997).[2]
-
Neutrophil Preparation:
-
Isolate human neutrophils as described above.
-
-
Peptide Treatment:
-
Incubate the neutrophils with CRP (174-185) or control peptides at various concentrations (e.g., 10-200 µg/mL) for 30 minutes at 37°C.
-
-
Immunofluorescent Staining:
-
Wash the cells and stain with a fluorescently labeled anti-L-selectin (CD62L) antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of L-selectin expression on the neutrophil population.
-
-
Data Analysis:
-
Calculate the percentage reduction in L-selectin expression compared to untreated control cells.
-
III. Signaling Pathways and Experimental Workflows
The biological activities of CRP (174-185) are believed to be initiated by its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.
Signaling Pathway of CRP (174-185) in Macrophages
While the precise signaling pathway for the CRP (174-185) peptide is not fully elucidated, it is hypothesized to interact with Fcγ receptors (FcγR), similar to the native CRP molecule. This interaction is thought to trigger downstream signaling events that lead to macrophage activation and cytokine release.
Caption: Proposed signaling pathway for CRP (174-185) in macrophages.
Experimental Workflow for Assessing Tumoricidal Activity
The following diagram illustrates the key steps involved in a typical in vitro experiment to measure the tumoricidal activity of macrophages activated by CRP (174-185).
Caption: Workflow for macrophage tumoricidal activity assay.
Logical Relationship in Neutrophil Adhesion Inhibition
The inhibition of neutrophil adhesion by CRP (174-185) is a multi-step process involving the shedding of L-selectin, which reduces the initial tethering of neutrophils to the endothelium.
Caption: Logical flow of CRP (174-185) mediated neutrophil adhesion inhibition.
References
A Comparative Guide to C-Reactive Protein Immunoassays: A Meta-Analysis of Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
C-Reactive Protein (CRP), a key acute-phase reactant, serves as a important biomarker for inflammation, making its accurate quantification critical in various research and clinical settings. This guide provides a comprehensive meta-analysis of studies involving CRP, focusing on the comparison of different immunoassay methodologies and commercially available platforms. We delve into the analytical performance, experimental protocols, and underlying principles of these assays to assist researchers in selecting the most appropriate tool for their specific needs.
Performance Comparison of C-Reactive Protein Assays
The selection of a CRP assay is often a trade-off between speed, sensitivity, and quantitative accuracy. Below, we summarize the performance of various point-of-care (POC) tests in comparison to a laboratory reference method and highlight the inherent variability of CRP measurements.
Point-of-Care (POC) CRP Analyzer Performance
A study evaluating 17 commercially available POC CRP tests against a Roche Cobas 8000 modular analyzer (a laboratory reference system) provides valuable insights into their analytical performance. The quantitative POC tests, in particular, offer a rapid alternative to central laboratory testing.
Table 1: Performance of Quantitative Point-of-Care CRP Tests vs. Laboratory Reference Method
| POC Analyzer | Manufacturer | Agreement with Reference (Slope) | Mean Bias (%) | Repeatability (Mean %CV) |
| QuikRead go | Aidian | 0.963 | -7.5 | ~5% |
| Spinit | Biosurfit | 0.921 | Not Reported | ~5% |
| INCLIX | Sugentech | Not Reported | -1.2 | Not Reported |
| LS4000 | Lansionbio | Not Reported | Not Reported | ~5% |
| Standard F200 | SD Biosensor | Overestimation | Not Reported | >15% |
| Epithod 616 | DxGen | Overestimation | Not Reported | Not Reported |
| IFP-3000 | Xincheng Biological | Overestimation | Not Reported | Not Reported |
| GS 1200 | Gensure Biotech | Not Reported | Not Reported | Not Reported |
Data synthesized from a 2023 PLOS One study on the analytical performance of POC CRP tests.[1]
The study found that the QuikRead go and Spinit systems demonstrated the best agreement with the reference method.[1] In contrast, the Standard F200, Epithod 616, and IFP-3000 analyzers showed a tendency to overestimate CRP values.[1] Repeatability, a measure of precision, was best for the Spinit, LS 4000, and QuikRead go systems, while the Standard F200 showed the largest variability.[1]
Within-Subject Variability of CRP and hsCRP
A systematic review and meta-analysis highlighted the considerable natural fluctuation of CRP levels within an individual over time. This biological and analytical variability is an important consideration when interpreting CRP data, especially in longitudinal studies.
Table 2: Within-Subject Variability of CRP and High-Sensitivity CRP (hsCRP)
| Parameter | Median Coefficient of Variation (CV) | Range of CV | Pooled Intraclass Correlation Coefficient (ICC) | 95% Confidence Interval of ICC |
| Conventional CRP | 0.41 | 0.11 to 0.89 | 0.55 | 0.35 to 0.74 |
| High-Sensitivity CRP (hsCRP) | 0.44 | 0.27 to 0.76 | 0.62 | 0.58 to 0.67 |
Data from a 2024 systematic review and meta-analysis on the within-subject variation of CRP and hsCRP.
The high coefficient of variation for both conventional and high-sensitivity CRP suggests that a single measurement may not be representative of an individual's baseline inflammatory state. The intraclass correlation coefficient (ICC), which measures the reliability of repeated measurements, was moderate for both assay types.
Experimental Protocols and Assay Principles
Understanding the methodologies behind different CRP assays is crucial for troubleshooting and data interpretation. The most common methods are immunoturbidimetry, nephelometry, and enzyme-linked immunosorbent assay (ELISA).
Immunoturbidimetry
This is a widely used method in clinical chemistry analyzers, including the Roche Cobas series.
-
Principle: This method measures the turbidity or cloudiness of a sample after the addition of a reagent. For CRP, the reagent contains antibodies that specifically bind to CRP. This antigen-antibody reaction forms insoluble complexes, which increases the turbidity of the solution. The degree of turbidity is proportional to the concentration of CRP in the sample and is measured by a photometer as a change in absorbance.
-
General Protocol:
-
A serum or plasma sample is mixed with a buffer solution.
-
A reagent containing anti-CRP antibodies is added.
-
The mixture is incubated for a specific time to allow for the formation of immunocomplexes.
-
The turbidity of the solution is measured by a photometer at a specific wavelength (e.g., 340 nm).
-
The CRP concentration is calculated from the change in absorbance compared to a calibrator with a known CRP concentration.
-
Figure 1. A simplified workflow of the immunoturbidimetric assay for C-Reactive Protein.
Nephelometry
Similar to immunoturbidimetry, nephelometry also measures the formation of immunocomplexes but through light scattering.
-
Principle: This technique measures the intensity of light scattered by the immunocomplexes in the sample. A light beam is passed through the sample, and a detector measures the amount of light scattered at a specific angle. The intensity of the scattered light is directly proportional to the concentration of the CRP-antibody complexes. High-sensitivity CRP (hsCRP) assays often utilize nephelometry for its ability to detect low concentrations of CRP.
-
General Protocol:
-
The sample is diluted and mixed with a specific anti-CRP antibody.
-
The mixture is incubated to allow for the formation of antigen-antibody complexes.
-
The sample is then passed through a nephelometer, where a light source illuminates the sample.
-
A detector measures the intensity of the scattered light at a fixed angle.
-
The CRP concentration is determined by comparing the scattered light intensity to that of known standards.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific plate-based assay format commonly used in research settings.
-
Principle: In a sandwich ELISA for CRP, the wells of a microplate are coated with a capture antibody specific for CRP. The sample is added, and any CRP present binds to the capture antibody. After washing away unbound substances, a second, detection antibody (also specific for CRP but labeled with an enzyme) is added. This detection antibody binds to the captured CRP, forming a "sandwich." A substrate for the enzyme is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of CRP in the sample and is measured using a microplate reader.
-
General Protocol:
-
Wells of a 96-well plate are coated with a capture anti-CRP antibody.
-
Standards and samples are added to the wells and incubated.
-
The wells are washed to remove unbound proteins.
-
A biotin-conjugated detection anti-CRP antibody is added and incubated.
-
After another wash, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added and incubated.
-
The wells are washed again, and a substrate solution is added, leading to color development.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
A standard curve is generated to determine the CRP concentration in the samples.
-
Figure 2. The sequential steps involved in a typical sandwich ELISA for C-Reactive Protein.
Point-of-Care (POC) Test Workflow
POC tests, such as the QuikRead go and Spinit, are designed for rapid and easy use near the patient. They typically utilize immunoturbidimetric or immunochromatographic principles in a self-contained cartridge or disc.
-
General Protocol (QuikRead go example):
-
A whole blood, plasma, or serum sample is collected using a capillary tube.
-
The sample is dispensed into a cuvette containing a buffer solution.
-
The cuvette is sealed and inserted into the QuikRead go instrument.
-
The instrument automatically mixes the sample with the reagents (containing anti-CRP antibodies) and measures the change in turbidity over time.
-
The result is displayed on the screen within minutes.
-
Figure 3. A logical flow diagram illustrating the typical steps of a point-of-care CRP test.
Conclusion
The choice of a CRP assay depends on the specific requirements of the study or clinical application. For rapid, near-patient testing, quantitative POC systems like QuikRead go and Spinit offer good performance. For high-throughput and precise quantification in a laboratory setting, immunoturbidimetric and nephelometric assays on automated platforms are the standard. ELISA remains a valuable tool for research applications requiring high sensitivity. Researchers should be mindful of the inherent within-subject variability of CRP and consider serial measurements for establishing a reliable baseline. The data and methodologies presented in this guide provide a foundation for making informed decisions when selecting and implementing C-Reactive Protein assays.
References
A Comparative Guide to the In Vitro and In Vivo Effects of C-Reactive Protein Fragment (174-185)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of the C-reactive protein (CRP) fragment spanning amino acids 174-185. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Tabular Summary of Quantitative Data
In Vitro Effects of CRP (174-185) on Human Neutrophils
| Parameter | Assay | Concentration of CRP (174-185) | Observed Effect | Reference |
| Cell Adhesion | Neutrophil adhesion to LPS-activated endothelial cells | 200 µg/mL | Inhibition of neutrophil attachment | [1] |
| L-selectin Expression | Flow cytometry | 100 µg/mL | 33 ± 6.2% reduction in surface expression | [2] |
| Soluble L-selectin | ELISA | 200 µg/mL | Increased shedding from neutrophil surface | [1] |
| Soluble IL-6 Receptor (sIL-6R) Release | ELISA | Dose-dependent (effective at 50-100 µg/mL) | Stimulated sIL-6R production | [2] |
| CD11b Expression | Flow cytometry | Up to 200 µg/mL | No significant effect | [3] |
In Vivo Effects of CRP (174-185) in Murine Models
| Parameter | Animal Model | Dosage of CRP (174-185) | Observed Effect | Reference |
| Survival Rate | Cecal Ligation and Puncture (CLP) Sepsis Model | 10 mg/kg or 20 mg/kg (intraperitoneal) | Increased survival rate (40% and >50% respectively, compared to ~10% in control) | [4] |
| Bacterial Load | CLP Sepsis Model | 20 mg/kg (intraperitoneal) | Significantly reduced bacterial counts in peritoneal cavity and liver | [4] |
| Tumor Metastasis | Murine Fibrosarcoma Model (in combination with liposomes) | Not specified | Inhibition of lung metastasis | [5] |
| Macrophage Activation | Sepsis-induced Acute Kidney Injury | 20 mg/kg (intraperitoneal) | Augmented phagocytic ROS production in kidney macrophages | [6] |
Detailed Experimental Protocols
In Vitro Neutrophil Adhesion Assay
This protocol assesses the effect of CRP (174-185) on the adhesion of human neutrophils to activated endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Isolated human neutrophils
-
Lipopolysaccharide (LPS)
-
CRP (174-185) peptide
-
Calcein-AM fluorescent dye
-
Appropriate cell culture media and buffers
Procedure:
-
Culture HUVECs to confluence in 48-well plates.
-
Activate the HUVEC monolayer by treating with LPS (e.g., 100 ng/mL) for 4 hours.
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Label the isolated neutrophils with Calcein-AM dye.
-
Pre-incubate the fluorescently labeled neutrophils with CRP (174-185) at the desired concentration (e.g., 200 µg/mL) for 30 minutes at 37°C.
-
Wash the activated HUVEC monolayers to remove LPS.
-
Add the pre-incubated neutrophils to the HUVEC monolayers.
-
Incubate for 20-30 minutes at 37°C to allow for adhesion.
-
Gently wash the wells to remove non-adherent neutrophils.
-
Quantify the adherent neutrophils by measuring the fluorescence of the remaining cells using a fluorescence plate reader.
-
Results can be expressed as the percentage of adherent cells compared to a control group without CRP (174-185) treatment.[7][8]
In Vivo Murine Sepsis Model (Cecal Ligation and Puncture)
This protocol evaluates the therapeutic efficacy of CRP (174-185) in a polymicrobial sepsis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 3-0 silk)
-
21-gauge needle
-
CRP (174-185) peptide
-
Sterile saline
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a silk suture at a point 5.0 mm from the cecal tip to induce a mid-grade sepsis.[9]
-
Puncture the ligated cecum once with a 21-gauge needle.[10]
-
Gently squeeze the cecum to extrude a small amount of fecal material.[10]
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer CRP (174-185) intraperitoneally at the desired dosage (e.g., 10 or 20 mg/kg) diluted in sterile saline at 1 hour post-CLP.[4]
-
Administer fluid resuscitation with pre-warmed sterile saline subcutaneously.[10]
-
Monitor the mice for survival over a specified period (e.g., 7 days).
-
For bacterial load determination, euthanize a subset of animals at a specific time point (e.g., 24 hours), collect peritoneal lavage fluid and blood, and perform serial dilutions for colony-forming unit (CFU) counting on agar (B569324) plates.[11][12]
Visualizations
Signaling Pathway of CRP (174-185) in Macrophage Activation
Caption: CRP (174-185) mediated macrophage activation via FcγRI.
Experimental Workflow for In Vitro Neutrophil Adhesion Assay
Caption: Workflow for assessing neutrophil adhesion in vitro.
Experimental Workflow for In Vivo Murine Sepsis Model
Caption: Workflow for the in vivo murine sepsis model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 6. (Open Access) Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages. (2023) | Seigo Ito | 5 Citations [scispace.com]
- 7. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peritoneal wash contents used to predict mortality in a murine sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for C-Reactive Protein (CRP) Fragment (174-185)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of C-Reactive Protein (CRP) fragment (174-185). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.
Essential Safety and Handling Precautions
Due to its biological activity, C-Reactive Protein (CRP) fragment (174-185) and all materials contaminated with it should be treated as potentially biohazardous chemical waste. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the peptide in its solid or solution form.
-
Eye Protection: Safety glasses or goggles are required to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat must be worn to prevent skin and clothing contamination.
Handling Procedures:
-
Work in a designated and properly ventilated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the lyophilized powder to avoid inhalation.
-
Avoid cross-contamination by using sterile, dedicated equipment (e.g., pipette tips, tubes) for all handling steps.
-
Before use, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture condensation.
Step-by-Step Disposal Procedures
All waste generated from experiments involving CRP (174-185) must be segregated and disposed of according to the following procedures. Under no circumstances should peptide waste be disposed of in regular trash or down the drain.
Waste Categorization and Collection:
-
Solid Waste: This category includes contaminated consumables such as gloves, pipette tips, empty vials, and absorbent paper.
-
Collection: Place all solid waste into a clearly labeled, leak-proof biohazardous waste container lined with an autoclave bag.
-
-
Liquid Waste: This includes any solutions containing CRP (174-185), such as stock solutions, cell culture media, and buffer washes.
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container clearly labeled as "Hazardous Waste: Contains CRP (174-185)".
-
-
Sharps Waste: This includes needles, syringes, and any other contaminated sharp objects.
-
Collection: Immediately dispose of all sharps in a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.
-
Decontamination and Final Disposal:
For Liquid Waste:
Chemical inactivation is the recommended procedure for liquid waste containing CRP (174-185) before final disposal.
-
Procedure:
-
Working in a chemical fume hood, slowly add a 10% final concentration of bleach (sodium hypochlorite) to the liquid waste container.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
After inactivation, the solution is still considered chemical waste and must be collected by the institution's hazardous waste management service.
-
For Solid and Sharps Waste:
-
Procedure:
-
Once the solid waste container is three-quarters full, securely seal the autoclave bag.
-
When the sharps container is three-quarters full, securely close and lock the lid.
-
Arrange for pickup and final disposal of both solid and sharps waste containers through your institution's certified hazardous waste management service. Autoclaving may be a required step depending on institutional protocols.
-
Experimental Protocol: Neutrophil Stimulation with CRP (174-185) for sIL-6R Release Assay
This protocol details a common in vitro experiment that generates waste containing CRP (174-185).
1. Preparation of Reagents:
- Prepare a stock solution of CRP (174-185) peptide in a suitable sterile solvent (e.g., sterile PBS or DMSO) at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations.
2. Neutrophil Isolation and Stimulation:
- Isolate human neutrophils from whole blood using standard laboratory methods.
- Resuspend the isolated neutrophils in cell culture medium at a concentration of 2 x 10^6 cells/mL.
- Add the prepared working solutions of CRP (174-185) to the neutrophil suspension at various concentrations.[1][2]
- Incubate the cells at 37°C in a 5% CO2 incubator for 45 minutes.[1][2]
3. Sample Collection and Analysis:
- After incubation, centrifuge the cell suspension to pellet the neutrophils.
- Carefully collect the supernatant, which now contains the secreted soluble interleukin-6 receptor (sIL-6R).
- Quantify the concentration of sIL-6R in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
4. Waste Generation:
- Solid Waste: Pipette tips, centrifuge tubes, and gloves used for reagent preparation and cell handling.
- Liquid Waste: Supernatant from cell culture, remaining peptide solutions, and buffer washes.
- Sharps Waste: Needles and syringes used for blood collection.
Quantitative Data Summary
The following table summarizes key quantitative data from the neutrophil stimulation protocol.
| Parameter | Value | Unit |
| Neutrophil Concentration | 2 x 10^6 | cells/mL |
| CRP (174-185) Stock Solution | 1 | mg/mL |
| CRP (174-185) Working Concentrations | 1 - 100 | µg/mL |
| Incubation Time | 45 | minutes |
| Incubation Temperature | 37 | °C |
| CO2 Concentration | 5 | % |
| sIL-6R ELISA Detection Range | 31.2 - 2000 | pg/mL |
Visualizations
Experimental Workflow for CRP (174-185) Handling and Disposal
Caption: Experimental workflow for handling and disposal of CRP (174-185).
Signaling Pathway of CRP-Mediated Neutrophil Activation
Caption: Signaling pathway of CRP-mediated neutrophil activation.
References
Safeguarding Laboratory Operations: Handling and Disposal of C-Reactive Protein (CRP) (174-185)
For research, scientific, and drug development professionals, ensuring a safe laboratory environment is paramount when handling synthetic peptides such as C-Reactive Protein (CRP) (174-185). While many synthetic peptides are not classified as hazardous, adherence to stringent safety protocols is essential to minimize exposure risk and ensure the integrity of experimental data.[1] This guide provides immediate, procedural, and logistical information for the safe handling and disposal of CRP (174-185).
C-Reactive Protein (CRP) is an acute-phase plasma protein that serves as a marker for inflammation.[2] The specific fragment, CRP (174-185), is utilized in research to investigate the biological activities of CRP, such as its role in inflammatory responses and potential antitumor effects.[3][4] As a potent biological material, it demands careful handling.[1]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to chemical and biological reagents is the consistent and correct use of Personal Protective Equipment (PPE). Before beginning any work with CRP (174-185), ensure the following PPE is worn.
| PPE Category | Item | Specification and Use |
| Hand Protection | Disposable Gloves | Chemical-resistant nitrile gloves are the standard.[1] Always change gloves immediately if they become contaminated or torn. |
| Eye Protection | Safety Glasses/Goggles | Mandatory to protect against accidental splashes, particularly when reconstituting lyophilized powder.[1] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn over personal clothing to protect the skin from potential spills.[5] |
| Respiratory Protection | Fume Hood/Biosafety Cabinet | Recommended when handling the lyophilized powder form of the peptide to prevent inhalation, as fine powders can easily become airborne.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling CRP (174-185) from receipt to storage is critical for both safety and maintaining the peptide's stability.
1. Pre-Handling Preparation:
-
Review Safety Data Sheet (SDS): Before use, review the supplier-provided SDS for any specific hazards.[1] While a specific SDS for CRP (174-185) may not always be available, general synthetic peptide SDS can provide guidance.[6][7]
-
Designate a Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory bench or fume hood.[1]
2. Handling Lyophilized Powder:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to reduce moisture uptake.
-
Work in a Controlled Environment: Handle the powder within a fume hood or biosafety cabinet to minimize the risk of inhalation.[1]
3. Reconstitution and Storage:
-
Solvent Selection: There is no universal solvent for all peptides. For CRP (174-185), consult the manufacturer's data sheet for recommended solvents. If not specified, a common starting point is sterile distilled water or a dilute (0.1%) acetic acid solution.
-
Stock Solutions: Prepare a concentrated stock solution that can be further diluted with the appropriate assay buffer.
-
Storage Conditions:
-
Labeling: Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only".[1]
Disposal Plan: Managing Peptide Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Never dispose of peptides in the regular trash or down the drain.[1][5]
1. Waste Segregation:
-
Solid Waste: This includes contaminated items such as gloves, pipette tips, and empty vials.[5]
-
Liquid Waste: This includes any remaining peptide solutions or reaction mixtures.
2. Disposal Procedure:
-
Collection:
-
Inactivation (Optional but Recommended):
-
Institutional Protocols:
References
- 1. peptide24.store [peptide24.store]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]
- 4. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. abcepta.com [abcepta.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
